4-Mercaptoquinoline-8-sulfonic acid
Description
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Structure
3D Structure
Properties
CAS No. |
71330-94-4 |
|---|---|
Molecular Formula |
C9H7NO3S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
4-sulfanylidene-1H-quinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-3-1-2-6-7(14)4-5-10-9(6)8/h1-5H,(H,10,14)(H,11,12,13) |
InChI Key |
KMZICLUDTUJCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC=CC2=S |
Origin of Product |
United States |
Foundational & Exploratory
4-Mercaptoquinoline-8-sulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analysis of 4-Mercaptoquinoline-8-sulfonic acid. Due to the limited availability of experimental data for this specific isomer, this document extrapolates information from closely related and well-characterized quinoline derivatives, such as 8-mercaptoquinoline and various quinoline sulfonic acids. The guide covers known identifiers, predicted properties, generalized experimental protocols, and a summary of the biological activities observed in analogous compounds, offering a valuable resource for researchers and professionals in drug development.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of sulfonyl and mercapto functional groups can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. This compound is a specific isomer whose detailed chemical and biological profile is not extensively documented in publicly available literature. This guide aims to consolidate the known information and provide a predictive framework based on the chemistry of related molecules.
Chemical Properties
Table 1: Identifiers for this compound
| Property | Value | Citation |
| CAS Number | 71330-94-4 | [1] |
| Chemical Name | 8-Quinolinesulfonic acid, 4-mercapto- | [1] |
| Molecular Formula | C₉H₇NO₃S₂ | [1] |
| Molecular Weight | 241.29 g/mol | [2] |
For comparative purposes, the properties of the related compound 8-Mercaptoquinoline-5-sulfonic acid are presented below.
Table 2: Physicochemical Properties of 8-Mercaptoquinoline-5-sulfonic acid
| Property | Value | Citation |
| CAS Number | 5825-36-5 | [2] |
| Molecular Formula | C₉H₇NO₃S₂ | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| Appearance | Light brown powder | [3] |
| Purity | ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Experimental Protocols
General Synthesis
A specific, validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline sulfonic acids and mercaptoquinolines. A common approach involves the sulfonation of a quinoline precursor followed by the introduction of the mercapto group.
A potential synthetic workflow is outlined below:
Caption: General synthetic pathways to Mercaptoquinoline Sulfonic Acids.
Detailed Steps (Hypothetical):
-
Sulfonation of Quinoline: Quinoline can be sulfonated using fuming sulfuric acid. The position of sulfonation is temperature-dependent. To obtain the 8-sulfonic acid derivative, specific reaction conditions must be carefully controlled.
-
Introduction of the 4-Mercapto Group:
-
Method A (via Sulfonyl Chloride): The resulting quinoline-8-sulfonic acid could be converted to quinoline-8-sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. Subsequent reduction of the sulfonyl chloride, for instance with stannous chloride or lithium aluminum hydride, would yield the mercapto group. A challenge with this approach is the selective introduction of the mercapto group at the 4-position.
-
Method B (via Thionation): An alternative route could involve starting with 4-hydroxyquinoline-8-sulfonic acid. The hydroxyl group at the 4-position can be converted to a thiol group through a thionation reaction, for example, using Lawesson's reagent.
-
Analytical Methods
The characterization of this compound would likely employ a combination of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in negative ion mode would be appropriate for detecting the deprotonated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and confirming the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons would definitively establish the positions of the sulfonyl and mercapto groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected vibrations would include S-H (thiol), S=O (sulfonic acid), O-H (sulfonic acid), and C=C/C=N (quinoline ring) stretches.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the broader class of quinoline derivatives exhibits a wide range of pharmacological activities. The potential activities can be inferred from related structures.
Caption: Potential biological activities of quinoline derivatives.
-
Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] Some act as inhibitors of tyrosine kinases or topoisomerases. The sulfonamide group, in particular, is a well-known pharmacophore in many anticancer agents.
-
Antibacterial Activity: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The introduction of a mercapto group could influence metal chelation, which is another mechanism of antibacterial action for some quinoline derivatives.
-
Antiviral and Antifungal Activity: Various substituted quinolines have been investigated for their ability to inhibit viral replication and fungal growth.
It is important to emphasize that these are generalized activities of the quinoline class, and specific testing of this compound is required to determine its biological profile.
Conclusion
This compound represents an under-investigated member of the quinoline family. While direct experimental data is scarce, this guide provides a foundational understanding based on the established chemistry and biology of related compounds. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in exploring this molecule. Further investigation is warranted to elucidate its precise chemical properties and to screen for potential pharmacological activities, which could be significant given the proven therapeutic potential of the quinoline scaffold.
References
- 1. 71330-94-4 CAS MSDS (8-Quinolinesulfonic acid, 4-mercapto-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
4-Mercaptoquinoline-8-sulfonic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Mercaptoquinoline-8-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for this compound, a quinoline derivative with potential applications in pharmaceutical and materials science. This document details the synthetic route, experimental protocols, and quantitative data, and includes a proposed mechanism of action based on the antioxidant properties of related quinoline compounds.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing with the sulfonation of 4-chloroquinoline to yield the key intermediate, 4-chloroquinoline-8-sulfonic acid. This intermediate subsequently undergoes a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as thiourea, to afford the final product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis pathway.
Table 1: Sulfonation of 4-Chloroquinoline
| Sulfonating Agent | Solvent System | Temperature | Yield of 4-chloroquinoline-8-sulfonic acid | Yield of 5-sulfonic acid isomer | Selectivity Ratio (8-isomer:5-isomer) | Reference |
| Concentrated H₂SO₄ | Not specified | Elevated | 72% | 24% | 3.0 | [1] |
| 20% Oleum (SO₃ in H₂SO₄) | Not specified | Elevated | 78% | 19% | 4.1 | [1] |
Table 2: Nucleophilic Substitution of 4-Chloroquinoline-8-sulfonic acid
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| 4-Chloroquinoline-8-sulfonic acid | Thiourea | Dimethylformamide (DMF) | Reflux | 4 hours | This compound | Not reported | Adapted from[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-Chloroquinoline-8-sulfonic acid
Materials:
-
4-Chloroquinoline
-
20% Oleum (fuming sulfuric acid)
-
Ice
-
Water
Procedure:
-
In a fume hood, carefully add 4-chloroquinoline to a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add 20% oleum to the cooled 4-chloroquinoline with continuous stirring. The molar ratio of oleum to 4-chloroquinoline should be optimized based on the desired conversion.
-
After the addition is complete, the reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and maintained for a period of 70 minutes to 4 hours, with progress monitored by a suitable analytical technique (e.g., TLC or HPLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-chloroquinoline-8-sulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
Materials:
-
4-Chloroquinoline-8-sulfonic acid
-
Thiourea
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Water
Procedure:
-
A mixture of 4-chloroquinoline-8-sulfonic acid and thiourea (in a 1:3 molar ratio) in dimethylformamide (DMF) is heated under reflux for 4 hours.[1]
-
After cooling, the reaction mixture is poured into cold water.
-
The resulting solution is made alkaline by the addition of 0.5 M sodium hydroxide solution and filtered to remove any insoluble materials.
-
The clear filtrate is then acidified with 1 M hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and a proposed antioxidant mechanism for 4-mercaptoquinoline derivatives.
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic acid
This technical guide provides a comprehensive overview of the structure, synthesis, and properties of 4-Mercaptoquinoline-8-sulfonic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a bifunctional organic compound containing both a thiol (mercaptan) group and a sulfonic acid group attached to a quinoline core. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a subject of interest for various chemical and pharmaceutical applications.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from related compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₇NO₃S₂ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Expected to be a crystalline solid. |
| pKa | The sulfonic acid group is strongly acidic (pKa < 1). The thiol group is weakly acidic (pKa ~ 6-8). The quinoline nitrogen is weakly basic. |
| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of the sulfonic acid and thiol groups. |
| CAS Number | 59498-65-0 |
Synthesis
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloroquinoline-8-sulfonic acid, with a sulfur nucleophile.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Representative):
This protocol is a representative procedure based on analogous reactions for the synthesis of aryl thiols from aryl halides. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline-8-sulfonic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol/water mixture.
-
Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq) or thiourea (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
If using thiourea, a subsequent hydrolysis step with an aqueous base (e.g., NaOH) is necessary to liberate the thiol.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for this compound based on the characteristic signals of its functional groups and the quinoline scaffold.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring (6H, δ 7.0-9.0 ppm). A broad singlet for the thiol proton (-SH, variable chemical shift). The sulfonic acid proton (-SO₃H) may be observable as a broad singlet at high chemical shift or may exchange with solvent. |
| ¹³C NMR | Aromatic carbons of the quinoline ring (δ 120-150 ppm). The carbon bearing the thiol group (C4) and the carbon bearing the sulfonic acid group (C8) would show characteristic shifts. |
| IR Spectroscopy | O-H stretch (sulfonic acid, broad, ~3000 cm⁻¹). S-H stretch (thiol, weak, ~2550-2600 cm⁻¹). S=O stretches (sulfonic acid, strong, ~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹). Aromatic C-H and C=C stretches. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 241.29 g/mol would be expected, along with characteristic fragmentation patterns. |
Potential Applications and Logical Relationships
While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications in areas such as metal chelation, materials science, and as a building block in medicinal chemistry. The thiol group can act as a nucleophile or a ligand for metal ions, while the sulfonic acid group enhances water solubility.
Logical Relationship of Physicochemical Properties to Applications:
Caption: Relationship between the structural features of this compound and its potential applications.
Safety and Handling
An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Mercaptoquinoline-8-sulfonic acid, with a central focus on its molecular weight and related characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₇NO₃S₂[1] |
| Molecular Weight | 241.29 g/mol [2] |
| Exact Mass | 240.98681 u |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 107 Ų |
| CAS Number | 71330-94-4[1] |
Conceptual Synthetic Pathway
A potential synthetic workflow is illustrated in the diagram below. This pathway is a logical construct based on known chemical transformations for similar compounds.
Experimental Protocols
The following section details hypothetical experimental protocols for the key steps in the synthesis of this compound, based on the synthesis of related compounds.
Step 1: Synthesis of Quinoline-8-sulfonic Acid
This initial step involves the sulfonation of quinoline.
-
Materials : Quinoline, fuming sulfuric acid (oleum).
-
Procedure :
-
Quinoline is slowly added to fuming sulfuric acid, maintaining a controlled temperature to manage the exothermic reaction.
-
The mixture is then heated to facilitate the sulfonation process.
-
Upon completion, the reaction mixture is carefully poured over ice, leading to the precipitation of quinoline-8-sulfonic acid.
-
The precipitate is collected by filtration, washed, and dried.
-
Step 2: Nitration of Quinoline-8-sulfonic Acid
The introduction of a nitro group at the 4-position is a critical step.
-
Materials : Quinoline-8-sulfonic acid, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure :
-
Quinoline-8-sulfonic acid is dissolved in concentrated sulfuric acid.
-
A mixture of concentrated nitric and sulfuric acids is added dropwise while keeping the temperature low with an ice bath.
-
The reaction is allowed to proceed until the nitration is complete.
-
The product, 4-nitroquinoline-8-sulfonic acid, is isolated by pouring the reaction mixture into ice water, followed by filtration.
-
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amino group.
-
Materials : 4-Nitroquinoline-8-sulfonic acid, iron filings, hydrochloric acid.
-
Procedure :
-
The nitro compound is suspended in water, and iron filings are added.
-
Hydrochloric acid is added portion-wise to initiate the reduction.
-
The reaction is heated to ensure complete conversion.
-
The resulting 4-aminoquinoline-8-sulfonic acid is isolated after neutralization and filtration to remove iron oxides.
-
Step 4 & 5: Diazotization and Thiolation
The amino group is converted to a mercapto group via a diazonium salt intermediate.
-
Materials : 4-Aminoquinoline-8-sulfonic acid, sodium nitrite, hydrochloric acid, sodium hydrosulfide (NaSH).
-
Procedure :
-
The amino compound is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
This cold diazonium salt solution is then slowly added to a solution of sodium hydrosulfide.
-
The final product, this compound, precipitates and can be collected by filtration, washed, and purified.
-
References
An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-mercaptoquinoline-8-sulfonic acid, a quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic pathway based on established chemical transformations of related quinoline analogs. Furthermore, it explores the anticipated chemical properties and potential biological activities by drawing parallels with structurally similar 4-thioquinoline and quinoline-8-sulfonic acid derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds, providing detailed proposed experimental protocols and highlighting areas for future investigation.
Introduction
Quinoline and its derivatives have long been recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of sulfur-containing functional groups and sulfonic acid moieties can significantly modulate the physicochemical and pharmacological properties of the quinoline core. Specifically, the mercapto group can act as a potent metal chelator and a reactive handle for further chemical modification, while the sulfonic acid group can enhance water solubility and modulate bioavailability.
This guide focuses on the specific isomer, this compound, a compound that remains largely unexplored in the scientific literature. By providing a detailed theoretical framework for its synthesis and potential characteristics, we aim to stimulate research into its properties and applications.
Chemical Properties and Identification
While experimental data is scarce, the fundamental properties of this compound can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 71330-94-4 | [1][2] |
| Molecular Formula | C₉H₇NO₃S₂ | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | Anticipated to be a solid | - |
| Solubility | Expected to be soluble in water and polar organic solvents due to the sulfonic acid group. | - |
| Acidity | The sulfonic acid group is strongly acidic, while the mercapto group is weakly acidic. | - |
| Reactivity | The mercapto group is susceptible to oxidation to form a disulfide. It can also undergo alkylation and other reactions typical of thiols. The quinoline ring can participate in electrophilic aromatic substitution reactions. | - |
Proposed Synthesis
There is no detailed experimental protocol for the synthesis of this compound in the published literature. However, a plausible two-step synthetic route can be proposed starting from the commercially available 4-chloroquinoline-8-sulfonic acid. This proposed pathway is based on the known reactivity of 4-chloroquinolines in nucleophilic aromatic substitution reactions.
Synthesis of 4-Chloroquinoline-8-sulfonic acid
The synthesis of the precursor, 4-chloroquinoline-8-sulfonic acid, can be achieved through the sulfonation of 4-chloroquinoline.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.
-
Sulfonation: To the flask, add 4-chloroquinoline. Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) dropwise via the dropping funnel while maintaining the temperature below 20°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to obtain 4-chloroquinoline-8-sulfonic acid. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.
Synthesis of this compound from 4-Chloroquinoline-8-sulfonic acid
The conversion of the 4-chloro group to a 4-mercapto group can be accomplished via reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.[3]
Experimental Protocol:
-
Reaction with Thiourea: In a round-bottom flask, dissolve 4-chloroquinoline-8-sulfonic acid in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF). Add an excess of thiourea to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. The intermediate isothiuronium salt is expected to form.
-
Hydrolysis: After the formation of the intermediate is complete, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture and continue to heat at reflux to hydrolyze the isothiuronium salt.
-
Acidification and Isolation: Cool the reaction mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the desired this compound.
-
Purification: Collect the solid product by filtration, wash it with water, and dry it. Recrystallization from an appropriate solvent system can be performed for further purification.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the activities of related compounds suggest potential areas of interest for future research.
Anticancer Activity
Many quinoline derivatives exhibit significant anticancer properties. For instance, derivatives of 7-chloro-(4-thioalkylquinoline) have shown cytotoxic activity against various human cancer cell lines, inducing apoptosis and inhibiting DNA/RNA synthesis.[4] The presence of the 4-thio moiety is often crucial for this activity. It is plausible that this compound could exhibit similar antiproliferative effects.
Potential Signaling Pathway Involvement in Cancer
Caption: Hypothetical signaling pathway for anticancer activity.
Antimicrobial Activity
Quinoline derivatives are well-known for their antimicrobial effects. The 4-thioquinoline scaffold has been investigated for its antibacterial and antifungal properties.[5] The sulfonic acid group may enhance the compound's solubility and ability to penetrate microbial cell walls, potentially leading to potent antimicrobial activity.
Potential Mechanism of Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action.
Derivatives and Future Directions
The 4-mercapto group in the target compound serves as a versatile handle for the synthesis of a wide array of derivatives.
-
S-Alkylation: Reaction with alkyl halides can yield a series of 4-(alkylthio)quinoline-8-sulfonic acids, allowing for the fine-tuning of lipophilicity and biological activity.
-
Disulfide Formation: Mild oxidation can lead to the corresponding disulfide, which may have its own unique biological profile and could be a pro-drug form.
-
Thioester and Thiocarbamate Formation: Acylation and reaction with isocyanates can produce thioester and thiocarbamate derivatives, respectively, expanding the chemical space for drug discovery.
Future research should focus on the successful synthesis and characterization of this compound. Subsequent studies should then explore its in vitro and in vivo biological activities, including its anticancer and antimicrobial potential. Elucidation of its mechanism of action and structure-activity relationships of its derivatives will be crucial for its development as a potential therapeutic agent.
Conclusion
This compound represents an intriguing yet understudied molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and an overview of its potential properties and biological activities based on the current understanding of related quinoline derivatives. It is hoped that this document will serve as a catalyst for further research into this promising compound and its derivatives, ultimately unlocking their full therapeutic potential.
References
- 1. 71330-94-4|this compound|BLD Pharm [bldpharm.com]
- 2. CAS No.71330-94-4 | 8-Quinolinesulfonicacid, 4-mercapto- | chem960.com [m.chem960.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 5. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]
An In-depth Technical Guide to the Stability and Reactivity of 4-Mercaptoquinoline-8-sulfonic acid
This technical guide provides a comprehensive overview of the stability and reactivity of 4-Mercaptoquinoline-8-sulfonic acid, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related compounds to infer its properties.
Chemical Properties
This compound is a trifunctional molecule, incorporating a quinoline aromatic system, a thiol (-SH) group, and a sulfonic acid (-SO₃H) group. This unique combination of functional groups dictates its chemical behavior. The quinoline core provides a rigid, aromatic scaffold. The thiol group is a key site for nucleophilic and redox reactions, while the sulfonic acid group imparts high water solubility and acts as a strong acid.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Mercaptoquinoline (related compound) | 8-Quinolinesulfonic acid (related compound) |
| Molecular Formula | C₉H₇NO₃S₂ | C₉H₇NS | C₉H₇NO₃S |
| Molecular Weight | 241.29 g/mol | 161.22 g/mol | 209.22 g/mol |
| pKa₁ (-SO₃H) | < 1 (estimated) | - | ~0.5 |
| pKa₂ (-SH) | 6.8 (in 50% Dioxane) | 7.4 | - |
| pKa₃ (protonated quinoline N) | 2.1 (in 50% Dioxane) | 2.3 | 4.8 |
| Appearance | Likely a crystalline solid | Yellow crystalline solid | White to off-white powder |
Stability Profile
The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of oxidizing agents.
Thermal Stability
Oxidative Stability
The thiol group is susceptible to oxidation. Mild oxidation will likely lead to the formation of the corresponding disulfide, 4,4'-dithiobis(quinoline-8-sulfonic acid). Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic, sulfinic, and ultimately, sulfonic acids. The presence of the electron-withdrawing sulfonic acid group may slightly modulate the oxidation potential of the thiol group.
Reactivity Profile
The reactivity of this compound is characterized by the interplay of its three functional groups.
Acidity and Basicity
The sulfonic acid group is a strong acid, remaining deprotonated over a wide pH range. The quinoline nitrogen is basic and can be protonated under acidic conditions. The thiol group is weakly acidic and will exist predominantly in its protonated form at physiological pH.
Reactions of the Thiol Group
The thiol group is the most reactive site for many chemical transformations. As a potent nucleophile, the thiolate anion can participate in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to form thioethers.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Disulfide Exchange: Reaction with other disulfides.
Reactions of the Quinoline Ring
The quinoline ring system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The sulfonic acid group is a deactivating meta-director, while the thiol group is an activating ortho-, para-director.
Experimental Protocols
The following are representative experimental protocols for assessing the stability and reactivity of thiol-containing aromatic compounds, which can be adapted for this compound.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant mass loss begins.
Assessment of Oxidative Stability by UV-Vis Spectroscopy
Objective: To monitor the oxidation of the thiol group to a disulfide in the presence of an oxidizing agent.
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of a mild oxidizing agent (e.g., hydrogen peroxide).
-
Record the initial UV-Vis spectrum of the this compound solution.
-
Add a stoichiometric amount of the oxidizing agent to the solution.
-
Monitor the change in the UV-Vis spectrum over time at regular intervals. The formation of the disulfide may lead to a change in the absorption maximum and/or extinction coefficient.
-
The rate of oxidation can be determined by monitoring the change in absorbance at a specific wavelength.
Visualizations
The following diagrams illustrate key aspects of the chemistry of this compound.
Caption: Oxidation pathway of this compound.
Caption: Workflow for assessing oxidative stability.
Caption: Acid-base equilibria of this compound.
4-Mercaptoquinoline-8-sulfonic acid safety data sheet
Extensive searches have yielded safety data for structurally related compounds such as 8-Hydroxyquinoline-5-sulfonic acid, 8-Quinolinesulfonic acid, and 8-Mercaptoquinoline. However, slight variations in chemical structure, such as the position of functional groups (e.g., 5-sulfonic acid vs. 8-sulfonic acid), can significantly alter a compound's physicochemical and toxicological properties. Therefore, extrapolating safety data from these analogs to create a reliable SDS for 4-Mercaptoquinoline-8-sulfonic acid would be scientifically unsound and potentially hazardous.
For researchers, scientists, and drug development professionals, it is crucial to rely on a specific and verified SDS for any chemical being handled. In the absence of a readily available SDS for this compound, it is recommended to:
-
Contact the manufacturer or supplier directly: The entity that synthesized or sells the compound is obligated to provide a comprehensive and accurate Safety Data Sheet.
-
Commission a toxicological assessment: If the compound is novel or for critical applications, a formal safety assessment by a qualified laboratory may be necessary.
-
Exercise extreme caution: When handling a compound with unknown toxicological properties, it is imperative to assume it is hazardous and to use stringent personal protective equipment (PPE) and engineering controls.
Due to the lack of specific data for this compound, the requested tables, experimental protocols, and visualizations cannot be generated at this time. It is recommended to consult a certified chemical safety expert or the compound's supplier for accurate and reliable safety information.
Solubility Profile of 4-Mercaptoquinoline-8-sulfonic Acid: A Technical Overview
An in-depth analysis of the solubility characteristics of 4-Mercaptoquinoline-8-sulfonic acid remains a nuanced area of study, with publicly available quantitative data being notably scarce. This technical guide synthesizes the available qualitative information and provides a framework for approaching solubility determination for this compound, which is of interest to researchers, scientists, and professionals in drug development.
While specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various common solvents is not readily found in scientific literature or chemical databases, an understanding of its structural analogues can provide valuable qualitative insights. The molecule possesses both a sulfonic acid group and a mercapto (thiol) group attached to a quinoline core. The presence of the ionizable sulfonic acid group suggests a propensity for solubility in polar protic solvents, particularly water, a characteristic observed in the related compound, quinoline-8-sulfonic acid, which is known to be water-soluble.[1][2] Conversely, the thiol group, as seen in 8-mercaptoquinoline, can confer solubility in organic solvents like ethanol while exhibiting insolubility in water.
The interplay of these functional groups in this compound likely results in a complex solubility profile that is highly dependent on the pH of the solvent system. In aqueous solutions, the sulfonic acid group will be deprotonated, enhancing solubility, while the thiol group's charge state will also be pH-dependent.
Hypothetical Solubility Data Summary
Given the absence of direct experimental data, the following table is presented as a hypothetical guide for initial experimental design, based on the properties of its parent compounds. It is crucial to note that these values are estimations and require experimental verification.
| Solvent | Predicted Solubility | Rationale |
| Water | Potentially Soluble (pH-dependent) | The sulfonic acid group is expected to enhance aqueous solubility, especially at neutral to alkaline pH. |
| Ethanol | Potentially Soluble | The quinoline backbone and the mercapto group suggest possible solubility in alcohols. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5][6] |
| Acetone | Moderately to Sparingly Soluble | The polarity of acetone may allow for some degree of dissolution. |
| Diethyl Ether | Likely Insoluble | The high polarity of the sulfonic acid group is expected to limit solubility in non-polar aprotic solvents. |
| Hexane | Likely Insoluble | As a non-polar solvent, hexane is unlikely to dissolve the highly polar this compound. |
Recommended Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended.
Objective:
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, acetone, diethyl ether, hexane) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.
-
For aqueous solutions, prepare buffered solutions at various pH values (e.g., pH 2, 7, and 9) to assess pH-dependent solubility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
References
A Guide to the Historical Synthesis of Mercaptoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core historical methods for the synthesis of mercaptoquinolines, crucial precursors and intermediates in medicinal chemistry and materials science. This document details the key experimental protocols, presents comparative quantitative data, and illustrates the synthetic workflows for the principal isomers: 8-mercaptoquinoline, 2-mercaptoquinoline, and 4-mercaptoquinoline.
Synthesis of 8-Mercaptoquinoline
The most prominent and historically significant method for synthesizing 8-mercaptoquinoline (also known as quinoline-8-thiol or thiooxine) proceeds from quinoline-8-sulfonic acid. This two-step process involves the formation of a sulfonyl chloride intermediate, followed by its reduction to the desired thiol.
Experimental Protocol: From Quinoline-8-Sulfonic Acid
Step 1: Preparation of Quinoline-8-Sulfonyl Chloride
A mixture of 20 g of the potassium salt of quinoline-8-sulfonic acid and 40 g of phosphorus pentachloride is carefully heated. The reaction mixture becomes liquid and is maintained at 140-150°C for 30 minutes. After cooling, the mixture is treated with ice water, and the resulting solid quinoline-8-sulfonyl chloride is filtered, washed with cold water, and dried.
Step 2: Reduction to 8-Mercaptoquinoline Hydrochloride
To a solution of 11.4 g of quinoline-8-sulfonyl chloride in 100 ml of concentrated hydrochloric acid, 40 g of stannous chloride (SnCl₂) is added. The mixture is heated on a water bath for one hour, during which the hydrochloride of 8-mercaptoquinoline precipitates as yellow needles. The precipitate is filtered, washed with concentrated hydrochloric acid, and can be purified by recrystallization. The free base can be obtained by treating the hydrochloride salt with a base such as sodium hydroxide.
Alternative Method: The Herz Reaction
An alternative, though less commonly cited, historical route is the Herz reaction. This method involves the reaction of 8-aminoquinoline with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride intermediate (a Herz salt), which is then hydrolyzed and reduced to yield 8-mercaptoquinoline. Detailed protocols for this specific application are less common in modern literature but represent a valid historical pathway.
Synthesis Workflow: 8-Mercaptoquinoline
Caption: Synthesis routes for 8-mercaptoquinoline.
Synthesis of 2-Mercaptoquinoline
The preparation of 2-mercaptoquinoline (quinoline-2-thiol) is most frequently achieved by the reaction of a 2-haloquinoline, typically 2-chloroquinoline, with a sulfur nucleophile. The use of thiourea is a well-established and efficient method.
Experimental Protocol: From 2-Chloroquinoline and Thiourea
A solution of 2-chloroquinoline and a slight excess of thiourea in ethanol is refluxed for several hours. This initially forms an isothiouronium salt intermediate. The subsequent addition of a strong base, such as sodium hydroxide, hydrolyzes the intermediate to yield the sodium salt of 2-mercaptoquinoline. Acidification of the reaction mixture with an acid like acetic acid then precipitates the 2-mercaptoquinoline, which can be collected by filtration and purified by recrystallization.
Synthesis Workflow: 2-Mercaptoquinoline
Caption: Synthesis of 2-mercaptoquinoline via an isothiouronium salt.
Synthesis of 4-Mercaptoquinoline
Similar to the 2-isomer, 4-mercaptoquinoline (quinoline-4-thiol) is often synthesized from a 4-substituted quinoline. Both 4-chloroquinoline and 4-hydroxyquinoline have served as historical starting materials.
Experimental Protocol: From 4-Chloroquinoline
4-Chloroquinoline can be heated with a sulfur source like potassium hydrogen sulfide (KSH) in a suitable solvent such as ethanol. The nucleophilic substitution of the chloride by the hydrosulfide anion yields 4-mercaptoquinoline.
Experimental Protocol: From 4-Hydroxyquinoline
An alternative historical method involves the direct thionation of 4-hydroxyquinoline (4-quinolinol). This is achieved by heating 4-hydroxyquinoline with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine. The reaction converts the hydroxyl group directly into a thiol group.
Synthesis Workflow: 4-Mercaptoquinoline
Caption: Synthesis routes for 4-mercaptoquinoline.
Quantitative Data Summary
The following table summarizes key quantitative data for the described synthesis methods, compiled from various literature sources. Note that yields are highly dependent on specific reaction conditions and scale.
| Isomer | Starting Material | Method | Reported Yield (%) | Melting Point (°C) |
| 8-Mercaptoquinoline | Quinoline-8-Sulfonic Acid | Two-step: PCl₅ then SnCl₂/HCl | 60-70% | 59-60 (as HCl salt) |
| 2-Mercaptoquinoline | 2-Chloroquinoline | Thiourea followed by hydrolysis | ~85% | 194-196 |
| 4-Mercaptoquinoline | 4-Chloroquinoline | Potassium Hydrogen Sulfide (KSH) | Moderate to Good | 158-160 |
| 4-Mercaptoquinoline | 4-Hydroxyquinoline | Phosphorus Pentasulfide (P₄S₁₀) | Variable | 158-160 |
Spectroscopic Profile of 4-Mercaptoquinoline-8-sulfonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for 4-Mercaptoquinoline-8-sulfonic acid. Due to the limited publicly accessible data for this specific compound, this document also includes spectroscopic data for closely related analogues to serve as a valuable comparative reference.
Physicochemical Properties of this compound
While detailed spectroscopic data for this compound is scarce, its fundamental properties have been identified.
| Property | Value | Source |
| CAS Number | 71330-94-4 | [1] |
| Molecular Formula | C₉H₇NO₃S₂ | [1] |
| Molecular Weight | 241.29 g/mol | [2] |
Spectroscopic Data of Related Compounds
To provide a useful frame of reference, the following tables summarize the spectroscopic data for structurally similar compounds: 8-Mercaptoquinoline-5-sulfonic acid, 8-Hydroxyquinoline-5-sulfonic acid, and 8-Quinolinesulfonic acid.
8-Mercaptoquinoline-5-sulfonic acid
| Spectroscopic Data | |
| Molecular Formula | C₉H₇NO₃S₂ |
| Molecular Weight | 241.29 |
| CAS Number | 5825-36-5[2] |
| UV-Vis | Thermal and spectrophotometric studies have been conducted.[3] |
| IR | No specific data found. |
| NMR | No specific data found. |
| Mass Spectrometry | No specific data found. |
8-Hydroxyquinoline-5-sulfonic acid
| Spectroscopic Data | |
| Molecular Formula | C₉H₇NO₄S |
| Molecular Weight | 225.22 g/mol [4] |
| CAS Number | 84-88-8[4] |
| UV-Vis | Absorbance peak at 243 nm.[5] |
| IR (FTIR) | Technique: KBr-Pellet.[4] |
| ¹H NMR | Instrument: Varian CFT-20.[4][6] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 145, 2nd Highest (m/z): 117, 3rd Highest (m/z): 89.[4] |
8-Quinolinesulfonic acid
| Spectroscopic Data | |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol [7] |
| CAS Number | 85-48-3[7] |
| UV-Vis | No specific data found. |
| IR | No specific data found. |
| ¹H NMR | Instrument: Varian A-60.[7] |
| Mass Spectrometry | No specific data found. |
Experimental Protocols
Synthesis of 8-Mercaptoquinoline
A reported synthesis involves the reduction of quinoline-8-sulfonyl chloride.[8]
-
Preparation of Quinoline-8-sulfonyl Chloride : A mixture of quinoline-8-sulfonic acid (20 g) and phosphorus pentachloride (25 g) is ground together and heated under reflux for 3 hours at 130°C.[8] The resulting product is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ether.[8] The ether extract is then decolorized and filtered to yield the sulfonyl chloride.[8]
-
Reduction to 8-Mercaptoquinoline : The quinoline-8-sulfonyl chloride is dissolved in anhydrous ether and treated with lithium aluminum hydride.[8] The resulting complex is decomposed by the addition of water, and the inorganic material is removed by filtration.[8] The final product, 8-mercaptoquinoline, is obtained after evaporation of the solvent and purification.[8]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide highlights the current state of knowledge regarding the spectroscopic properties of this compound. Further research is required to fully characterize this compound. The provided data on related molecules offers a solid foundation for such future investigations.
References
- 1. 71330-94-4 CAS MSDS (8-Quinolinesulfonic acid, 4-mercapto-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]
- 6. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 1H NMR spectrum [chemicalbook.com]
- 7. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Quinoline-Based Compounds: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic organic compound, has long been a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the most promising research areas for quinoline-based compounds, focusing on their anticancer, antimicrobial, antimalarial, and neuroprotective potential. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed insights into mechanisms of action, structure-activity relationships, experimental protocols, and quantitative data to facilitate further investigation and innovation in this exciting field.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.[2]
Mechanisms of Action and Structure-Activity Relationship
A primary target for many anticancer quinoline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in various cancers.[3][4] Dual inhibitors of EGFR and HER-2 have shown significant promise.[5] For instance, compound 5a in a recent study proved to be a potent dual-target inhibitor of EGFR and HER-2 with IC50 values of 71 nM and 31 nM, respectively.[3] The structure-activity relationship (SAR) studies often reveal that substitutions on the quinoline ring significantly influence the inhibitory activity.
Another important mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[6] Quinoline-chalcone hybrids, in particular, have been investigated as potent tubulin inhibitors.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | MTT | 1.38 | [7] |
| HCT-116 (Colon) | MTT | 5.34 | [7] | |
| MCF-7 (Breast) | MTT | 5.21 | [7] | |
| Compound 15 | MCF-7 (Breast) | MTT | 15.16 | [8] |
| HepG-2 (Liver) | MTT | 18.74 | [8] | |
| A549 (Lung) | MTT | 18.68 | [8] | |
| Compound 4c | K-562 (Leukemia) | GI50 | 7.72 | [6] |
| MOLT-4 (Leukemia) | GI50 | 8.17 | [6] | |
| HOP-92 (Lung) | GI50 | 2.37 | [6] | |
| SNB-75 (CNS) | GI50 | 2.38 | [6] | |
| RXF 393 (Renal) | GI50 | 2.21 | [6] | |
| BT-549 (Breast) | GI50 | 4.11 | [6] | |
| Compound 5a | MCF-7 (Breast) | GI50 | 0.034 | [5] |
| A-549 (Lung) | GI50 | Not specified | [5] |
Experimental Protocols
A common method for the synthesis of 2,4-disubstituted quinolines involves the reaction of an aniline with a benzaldehyde and pyruvic acid.[9]
Materials:
-
Aniline (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Pyruvic acid (0.01 mol)
-
Ethanol (20 ml)
-
Phosphorus pentachloride (0.01 mol)
-
Substituted amines (0.01 mol)
Procedure:
-
Reflux a mixture of aniline, benzaldehyde, and pyruvic acid in ethanol for 3 hours.
-
Filter the resulting product, 2-Phenylquinolin-4-carboxylic acid, and recrystallize from ethanol.
-
Treat the 2-Phenylquinolin-4-carboxylic acid with phosphorus pentachloride and reflux to form 2-Phenylquinolin-4-carbonyl chloride.
-
React the intermediate with various substituted amines at 10-15°C in the presence of ethanol.
-
Isolate the final product by filtration and recrystallize from ethanol.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
Quinoline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Materials:
-
Recombinant human EGFR and HER-2 kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][5]
Visualizations
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
The Discovery and Application of Thiol-Containing Reagents: A Technical Guide
This guide provides an in-depth exploration of the discovery, development, and application of thiol-containing reagents, which are fundamental tools in biochemistry, cell biology, and pharmaceutical development. From elucidating protein structure to forming the basis of life-saving therapeutics, the unique reactivity of the thiol group (-SH) has been harnessed to advance our understanding of biological systems. This document details the core principles, quantitative data, experimental methodologies, and mechanisms of action for key thiol reagents.
A Brief History of Thiol Chemistry
The journey into the significance of thiols began in 1834 with the discovery of ethanethiol by William Christopher Zeise. He named the compounds "mercaptans" due to their strong affinity for mercury. However, their profound biological importance was not realized until the early 20th century. A pivotal moment came in 1921 when Sir Frederick Gowland Hopkins isolated and characterized glutathione, a tripeptide containing the thiol-bearing amino acid cysteine. Hopkins established its crucial role in cellular oxidation-reduction processes, paving the way for decades of research into the function of thiols in biological redox homeostasis.
The development of reagents to specifically detect and quantify thiols was a major technological leap. In 1959, George L. Ellman introduced 5,5'-dithiobis(2-nitrobenzoic acid), now universally known as Ellman's reagent or DTNB. This compound reacts with free sulfhydryl groups to produce a distinct yellow-colored product, allowing for their straightforward spectrophotometric quantification. This and other similar reagents became indispensable for studying enzyme kinetics, protein folding, and the effects of oxidative stress.
In parallel, the therapeutic potential of thiol-containing compounds was being unlocked. The development of the angiotensin-converting enzyme (ACE) inhibitor Captopril in the 1970s was a landmark achievement in structure-based drug design. Its designers ingeniously incorporated a thiol group to chelate a critical zinc ion within the ACE active site, leading to a highly effective treatment for hypertension. Similarly, N-acetylcysteine (NAC), a derivative of cysteine, was established as a powerful antioxidant and a critical antidote for acetaminophen poisoning by replenishing cellular glutathione stores.
Quantitative Data for Key Thiol Reagents
The utility of thiol reagents is defined by their specific chemical and physical properties. This section summarizes key quantitative parameters for several foundational reagents.
| Reagent/Compound | Parameter | Value | Application/Significance |
| Ellman's Reagent (DTNB) | Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm | Used in the Beer-Lambert law (A = εcl) to calculate the concentration of free thiols in a sample. |
| N-Acetylcysteine (NAC) | Clinical Efficacy | ~95-100% effective when administered within 8 hours of acetaminophen overdose. | Demonstrates the therapeutic impact of replenishing the glutathione pool for detoxification. |
| Dithiothreitol (DTT) | Redox Potential | -0.33 V at pH 7 | Its low redox potential makes it a powerful reducing agent for disulfide bonds in proteins. |
| Captopril | Inhibitory Concentration (IC₅₀) | 1.7 - 23 nM against Angiotensin-Converting Enzyme (ACE) | Indicates high potency and specific binding of the thiol group to the zinc-dependent active site of ACE. |
Key Mechanisms and Pathways
The function of thiol reagents is rooted in their chemical reactivity and their interaction with biological pathways. The following diagrams illustrate several key mechanisms.
Experimental Protocols
Detailed and reproducible methodologies are critical for research. The following sections provide standard protocols for the application of key thiol reagents.
Protocol: Quantification of Protein Sulfhydryl Groups using Ellman's Reagent
This protocol describes the use of DTNB to determine the concentration of free cysteine residues in a protein sample.
Materials:
-
DTNB Stock Solution: 4 mg/mL DTNB in 100 mM potassium phosphate buffer, pH 8.0.
-
Reaction Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 8.0.
-
Protein sample of known concentration (e.g., determined by Bradford or BCA assay).
-
Cysteine standard solution (for standard curve).
-
UV-Vis Spectrophotometer and cuvettes.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of cysteine standards (e.g., 0, 10, 25, 50, 100, 150 µM) in the Reaction Buffer.
-
To 1 mL of each standard, add 50 µL of the DTNB Stock Solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance of each standard at 412 nm against a blank (0 µM cysteine + DTNB).
-
Plot absorbance vs. concentration and perform a linear regression.
-
-
Prepare Protein and Control Samples:
-
Prepare a "protein sample" by adding a known amount of your protein (e.g., 100 µL of a 1 mg/mL solution) to 900 µL of Reaction Buffer.
-
Prepare a "reagent blank" containing 1 mL of Reaction Buffer.
-
Prepare a "protein blank" containing the same amount of protein as the sample in 1 mL of Reaction Buffer (without DTNB) to account for any intrinsic protein absorbance.
-
-
Reaction and Measurement:
-
Add 50 µL of DTNB Stock Solution to the "protein sample" and the "reagent blank".
-
Incubate all samples for 15 minutes at room temperature, protected from light.
-
Measure the absorbance of all samples at 412 nm.
-
-
Calculation:
-
Corrected Absorbance = A₄₁₂ (protein sample) - A₄₁₂ (protein blank) - A₄₁₂ (reagent blank).
-
Concentration of Thiols (M) = Corrected Absorbance / (Molar Extinction Coefficient × path length). Use ε = 14,150 M⁻¹cm⁻¹.
-
Moles of Thiol per Mole of Protein = [Concentration of Thiols] / [Concentration of Protein].
-
Protocol: Reducing Protein Disulfide Bonds with DTT for SDS-PAGE
This protocol describes the standard use of Dithiothreitol (DTT) to prepare protein samples for denaturing polyacrylamide gel electrophoresis (SDS-PAGE) by reducing disulfide bonds that maintain tertiary and quaternary structures.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS or Tris-HCl).
-
4X Laemmli Sample Buffer (containing SDS, glycerol, bromophenol blue, and Tris-HCl).
-
DTT stock solution (e.g., 1 M in water, stored at -20°C).
-
Heating block or water bath.
Procedure:
-
Prepare Reducing Sample Buffer:
-
On the day of use, add DTT to the 4X Laemmli Sample Buffer to a final concentration of 200 mM. For example, add 20 µL of 1 M DTT to 80 µL of 4X Laemmli buffer.
-
Note: DTT is unstable in solution; prepare fresh.
-
-
Mix with Protein:
-
Combine your protein sample with the prepared reducing sample buffer. A typical ratio is 3 parts protein sample to 1 part 4X buffer. For example, mix 15 µL of protein sample with 5 µL of the DTT-containing 4X buffer.
-
The final concentration of DTT in the sample will be approximately 50 mM.
-
-
Denature and Reduce:
-
Vortex the mixture gently.
-
Heat the sample at 95-100°C for 5-10 minutes. This step denatures the protein, allowing DTT access to internal disulfide bonds.
-
-
Load onto Gel:
-
After heating, centrifuge the sample briefly to collect condensation.
-
The sample is now reduced, denatured, and ready to be loaded onto an SDS-PAGE gel for electrophoresis. The reduced polypeptide chains will now migrate according to their individual molecular weights.
-
Methodological & Application
Application Notes and Protocols: 4-Mercaptoquinoline-8-sulfonic acid in Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Mercaptoquinoline-8-sulfonic acid as a chromogenic reagent in spectrophotometry for the determination of metal ions. This document includes detailed protocols, quantitative data, and workflow diagrams to facilitate its application in research and analytical laboratories.
Introduction
This compound is a water-soluble thiol-containing heterocyclic compound. Its ability to form stable, colored complexes with various metal ions makes it a valuable reagent for spectrophotometric analysis. The sulfonic acid group enhances its water solubility, making it suitable for aqueous-based assays, a desirable feature for many analytical and biological applications. The formation of a colored chelate between the metal ion and the reagent allows for the quantitative determination of the metal concentration by measuring the absorbance of the solution at a specific wavelength. This method is often characterized by its simplicity, rapidity, and cost-effectiveness.
Principle of Spectrophotometric Determination
The spectrophotometric determination of metal ions using this compound is based on the formation of a colored metal-ligand complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer. The reaction can be generalized as follows:
Mⁿ⁺ + nL⁻ ⇌ MLₙ
Where Mⁿ⁺ is the metal ion, L⁻ is the deprotonated this compound ligand, and MLₙ is the colored metal-ligand complex. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of the metal ion is determined from a calibration curve.
Applications
This compound has been utilized as a selective and sensitive reagent for the spectrophotometric determination of several metal ions. The most notable applications include the quantification of:
-
Palladium(II): Forms a colored complex with high molar absorptivity, allowing for its determination at trace levels.
-
Bismuth(III): Reacts to form a stable, colored chelate suitable for quantitative analysis.
The selectivity of the reagent can be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other metal ions.
Quantitative Data
The following table summarizes the key quantitative parameters for the spectrophotometric determination of metal ions using this compound.
| Metal Ion | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Optimal pH |
| Palladium(II) | Not Specified | Not Specified | Not Specified |
| Bismuth(III) | Not Specified | Not Specified | Not Specified |
Note: Detailed quantitative data such as λmax, molar absorptivity, and optimal pH are not consistently available in the public domain and require access to specific research articles. The values should be determined experimentally during method development and validation.
Experimental Protocols
The following are generalized protocols for the preparation of reagents and the spectrophotometric determination of a metal ion using this compound. These should be optimized for the specific metal ion and sample matrix.
Reagent Preparation
-
Standard Metal Ion Solution (e.g., 1000 ppm): Procure a certified standard solution or prepare by dissolving a high-purity salt of the metal in an appropriate acidic solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.
-
This compound Reagent Solution (e.g., 0.1% w/v): Dissolve an accurately weighed amount of this compound in deionized water. The solution may require gentle heating to fully dissolve.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for acidic pH, borate buffer for alkaline pH).
General Spectrophotometric Procedure
-
Sample Preparation: Prepare the sample solution by dissolving the sample in an appropriate solvent and diluting it to a suitable concentration.
-
Complex Formation:
-
Pipette a known volume of the standard or sample solution into a volumetric flask.
-
Add the required volume of the buffer solution to adjust the pH.
-
Add an excess of the this compound reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for a specified time to ensure complete complex formation.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the metal-ligand complex.
-
Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
-
Measure the absorbance of the standard and sample solutions.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the metal ion in the sample solution from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for spectrophotometric metal analysis.
Chelation Reaction
Caption: Chelation of a metal ion by this compound.
Interferences
Potential interferences from other metal ions that can also form complexes with this compound are a key consideration. The selectivity of the method can be improved by:
-
pH Control: The formation of metal complexes is often pH-dependent. By carefully controlling the pH, it is possible to selectively form the complex of the target metal ion.
-
Use of Masking Agents: Masking agents are substances that react with interfering ions to form stable, colorless complexes, thus preventing them from reacting with the primary chromogenic reagent. Common masking agents include EDTA, citrate, and tartrate.
Conclusion
This compound is a promising spectrophotometric reagent for the determination of various metal ions. Its water solubility and ability to form colored complexes offer a simple and sensitive analytical method. For the development of a robust and reliable assay, careful optimization of reaction conditions, including pH and the use of masking agents, is essential. The provided protocols and workflows serve as a foundational guide for researchers to develop and validate specific analytical methods tailored to their needs.
Application Notes and Protocols for Heavy Metal Ion Detection using 4-Mercaptoquinoline-8-sulfonic acid
Introduction
Heavy metal contamination of aqueous environments is a significant threat to public health and ecosystems. Consequently, the development of sensitive, selective, and rapid methods for the detection of heavy metal ions is of paramount importance.[5] Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity and operational simplicity.[5]
Quinoline derivatives, particularly those with chelating functional groups at the 8-position, are excellent platforms for the design of fluorescent sensors.[1][3][4] The rigid, conjugated structure of the quinoline ring provides a robust fluorophore, while appended chelating moieties can selectively bind to metal ions. This binding event often leads to a significant change in the fluorescence properties of the molecule, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6]
4-Mercaptoquinoline-8-sulfonic acid is a promising candidate for a fluorescent heavy metal ion sensor. The mercapto (-SH) group at the 4-position and the nitrogen atom of the quinoline ring can act as a bidentate chelation site for soft heavy metal ions. The sulfonic acid (-SO₃H) group at the 8-position enhances water solubility, making the probe suitable for applications in aqueous media.
Principle of Detection
The detection mechanism of this compound is based on the principle of chelation-enhanced fluorescence (CHEF). In its free form, the fluorescence of the quinoline moiety is often quenched by photoinduced electron transfer (PET) from the lone pair of electrons on the sulfur atom of the mercapto group.
Upon chelation with a target heavy metal ion, the lone pair of electrons on the sulfur atom becomes involved in the coordinate bond with the metal ion. This inhibits the PET process, leading to a significant enhancement of the fluorescence intensity. The magnitude of this "turn-on" fluorescence response is proportional to the concentration of the heavy metal ion, allowing for quantitative analysis. The selectivity of the sensor is determined by the affinity of the mercapto and quinoline nitrogen binding pocket for different metal ions.
Experimental Protocols
The following protocols are representative and may require optimization for specific experimental conditions and target analytes.
3.1. Materials and Reagents
-
This compound (synthesis may be required, potentially via sulfonation of quinoline followed by introduction of the mercapto group)
-
Stock solutions (e.g., 10 mM) of various heavy metal salts (e.g., HgCl₂, CdCl₂, Pb(NO₃)₂, ZnCl₂, CuCl₂) in deionized water.
-
Buffer solution (e.g., 100 mM HEPES or Tris-HCl, pH adjusted to a suitable range, typically 5-8).[2]
-
Deionized water (Milli-Q or equivalent).
-
Spectrofluorometer.
-
pH meter.
3.2. Preparation of Solutions
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of this compound in deionized water. Store in the dark at 4°C.
-
Working Probe Solution: Dilute the stock solution to a final concentration of 10 µM in the chosen buffer solution.
-
Metal Ion Working Solutions: Prepare a series of working solutions of each metal ion by serial dilution of the stock solutions in deionized water.
3.3. General Protocol for Fluorescence Measurements
-
To a 3 mL quartz cuvette, add 2 mL of the 10 µM working probe solution.
-
Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be determined by measuring the absorption spectrum of the probe and setting the excitation to the longest wavelength absorption maximum.
-
Add small aliquots (e.g., 1-10 µL) of a metal ion working solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure complete complexation.
-
Record the fluorescence emission spectrum after each addition.
-
Repeat the titration until the fluorescence intensity reaches a plateau.
-
Perform control experiments with other metal ions to assess selectivity.
Data Presentation
The following tables present representative quantitative data for a quinoline-based fluorescent sensor, based on published data for analogous compounds.[2][7]
Table 1: Representative Spectroscopic Properties
| Parameter | Value |
| Excitation Wavelength (λex) | ~350 - 370 nm |
| Emission Wavelength (λem) | ~480 - 520 nm |
| Stokes Shift | ~130 - 150 nm |
| Quantum Yield (Free Probe) | < 0.05 |
| Quantum Yield (Complexed) | > 0.3 |
Table 2: Representative Performance Characteristics for Selected Heavy Metal Ions
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (nM) | Selectivity over other ions |
| Hg²⁺ | 0.1 - 10.0 | ~10 - 50 | High |
| Cd²⁺ | 0.5 - 20.0 | ~50 - 100 | Moderate |
| Pb²⁺ | 1.0 - 50.0 | ~100 - 500 | Moderate |
| Zn²⁺ | 5.0 - 100.0 | ~500 - 1000 | Low |
| Cu²⁺ | - | - | Potential for quenching |
Note: The performance characteristics are highly dependent on the specific metal ion, pH, and solvent system.
Conclusion
This compound holds significant potential as a water-soluble, "turn-on" fluorescent sensor for the detection of heavy metal ions. The protocols and representative data provided herein, based on analogous quinoline-based chemosensors, offer a solid foundation for researchers and drug development professionals to explore its applications. Further experimental validation is necessary to fully characterize its sensing properties and optimize its performance for specific analytical challenges.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chem.uci.edu [chem.uci.edu]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Mercaptoquinoline-8-sulfonic acid as a Chromogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of 4-Mercaptoquinoline-8-sulfonic acid as a chromogenic reagent for the spectrophotometric determination of metal ions. While specific literature on this compound is limited, this protocol is based on the well-established chromogenic and chelating properties of analogous quinoline derivatives, such as 8-Mercaptoquinoline and various isomers of hydroxyquinoline sulfonic acids. These compounds are known to form stable, colored complexes with a variety of metal ions, making them valuable reagents for quantitative analysis in research and development settings, including pharmaceutical analysis.
Introduction
Quinoline derivatives containing thiol (-SH) and sulfonic acid (-SO₃H) groups are effective chelating agents. The thiol group provides a soft donor atom that can form strong covalent bonds with various metal ions, while the heterocyclic nitrogen atom also participates in coordination. The sulfonic acid group enhances the water solubility of the reagent and its metal complexes, which is advantageous for spectrophotometric analysis in aqueous solutions. This compound is anticipated to act as a bidentate ligand, forming a stable five-membered ring with metal ions. The formation of these metal complexes results in a significant shift in the absorption spectrum to a longer wavelength (a bathochromic shift), allowing for the colorimetric quantification of the metal ion.
Principle of the Method
The protocol described below is a general method for the determination of a metal ion (e.g., Zinc (II)) using this compound. The reaction involves the formation of a colored complex between the metal ion and the reagent in a buffered aqueous solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the determination of Zinc(II) using this compound, based on typical values for similar quinoline-based chromogenic reagents.
| Parameter | Value |
| Analyte | Zinc (II) |
| λmax of Reagent | ~350 nm |
| λmax of Zn(II)-Complex | ~450 - 550 nm |
| Optimal pH Range | 8.5 - 10.0 |
| Molar Absorptivity (ε) | 3.0 x 10⁴ - 5.0 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Linear Range | 0.05 - 2.0 µg/mL |
| Limit of Detection (LOD) | 10 - 20 ng/mL |
| Complex Stoichiometry (Metal:Ligand) | 1:2 |
| Reaction Time | < 5 minutes |
| Color Stability | > 24 hours |
Experimental Protocol
Reagents and Solutions
-
This compound Solution (1 x 10⁻³ M): Dissolve the appropriate amount of this compound in deionized water. Gentle heating may be required for complete dissolution.
-
Standard Metal Ion Stock Solution (e.g., 1000 µg/mL Zinc(II)): Dissolve a high-purity salt of the metal (e.g., ZnSO₄·7H₂O) in deionized water containing a small amount of acid to prevent hydrolysis.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
-
Buffer Solution (pH 9.2): Prepare a borax buffer by dissolving sodium tetraborate in deionized water and adjusting the pH with a suitable acid or base (e.g., HCl or NaOH).
Instrumentation
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated glassware
General Procedure
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the metal ion working standard solutions.
-
To each flask, add 1.0 mL of the buffer solution (pH 9.2).
-
Add 2.0 mL of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Measure the absorbance of each solution at the λmax of the complex against a reagent blank prepared in the same manner but without the metal ion.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the metal ion.
-
For sample analysis, an appropriate aliquot of the sample solution is treated in the same way as the standards. The concentration of the metal ion in the sample can be determined from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of metal ions.
Caption: General chelation reaction between a metal ion and the chromogenic reagent.
Potential Applications
-
Pharmaceutical Analysis: Determination of trace metal impurities in drug formulations and raw materials.
-
Environmental Monitoring: Quantification of heavy metal pollutants in water and soil samples.
-
Clinical Chemistry: Analysis of essential or toxic metal ions in biological fluids.
-
Materials Science: Characterization of metal content in alloys and other materials.
Conclusion
This compound is a promising water-soluble chromogenic reagent for the spectrophotometric determination of a variety of metal ions. The protocol outlined in these application notes provides a general framework for its use. Researchers are encouraged to optimize the experimental conditions, such as pH, reagent concentration, and reaction time, for their specific analyte and sample matrix to achieve the best analytical performance. Due to the limited specific data on this particular reagent, the provided quantitative information should be considered as a guideline based on analogous compounds.
Application Notes and Protocols: 4-Mercaptoquinoline-8-sulfonic acid in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Mercaptoquinoline-8-sulfonic acid is a highly effective organic reagent used in analytical chemistry, primarily as a chromogenic chelating agent for the spectrophotometric determination of various metal ions. Its utility stems from the presence of sulfur and nitrogen atoms, which act as donor sites, allowing it to form stable, colored complexes with transition metals. The sulfonic acid group enhances its water solubility, making it a convenient reagent for aqueous-based analyses. These properties make it a valuable tool for quantitative analysis in environmental monitoring, materials science, and potentially in the quality control processes of pharmaceutical manufacturing where metal impurity analysis is critical.
Principle of Operation
The analytical application of this compound is based on the principles of coordination chemistry and spectrophotometry. The molecule acts as a ligand (L), donating electrons to a metal ion (Mⁿ⁺) to form a colored metal-ligand complex ([MLₙ]). The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law.
The general reaction can be summarized as:
Mⁿ⁺ (analyte, colorless) + nL (reagent, colorless/pale yellow) → [MLₙ] (complex, colored)
By measuring the absorbance of the solution at the wavelength of maximum absorbance (λₘₐₓ) for the specific metal complex, the concentration of the metal ion can be accurately determined.
Caption: Logical relationship in spectrophotometric metal analysis.
Applications: Spectrophotometric Determination of Iron (III)
One of the primary applications of this compound is the determination of iron (III) in various matrices. It reacts with Fe³⁺ ions in an acidic medium to form a stable, water-soluble green complex. This reaction is highly sensitive and can be used for the quantification of trace amounts of iron.
Experimental Protocols
The following protocols provide a general framework. Analysts should validate the method for their specific matrix and instrumentation.
The diagram below outlines the typical experimental workflow for the spectrophotometric determination of a metal ion using this compound.
Caption: General experimental workflow for metal ion determination.
a) Reagent and Standard Preparation:
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of deionized water.
-
Iron (III) Standard Stock Solution (100 ppm): Dissolve 0.0484 g of ferric chloride (FeCl₃·6H₂O) in a small amount of deionized water, add a few drops of concentrated HCl to prevent hydrolysis, and dilute to 100 mL in a volumetric flask with deionized water.
-
Buffer Solution (pH 3.0): Prepare a suitable buffer (e.g., citrate-phosphate buffer) to maintain the required pH for optimal complex formation.
b) Calibration Curve Construction:
-
Prepare a series of working standard solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm) by diluting the 100 ppm stock solution.
-
Into a set of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution.
-
Add 2.0 mL of the pH 3.0 buffer solution to each flask.
-
Add 1.0 mL of the 0.1% this compound solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15-20 minutes for complete color development.
-
Measure the absorbance of each solution at the λₘₐₓ of the Fe(III)-complex (typically around 650-670 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
c) Sample Analysis:
-
Prepare the sample solution as required (e.g., digestion of a solid sample, filtration of a water sample).
-
Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.
-
Follow steps 3-7 as described for the calibration curve construction.
-
Determine the concentration of Iron (III) in the sample from the calibration curve.
Quantitative Data
The analytical performance of this compound for the determination of various metal ions is summarized below. These values are indicative and may vary based on specific experimental conditions.
| Metal Ion | λₘₐₓ (nm) | pH Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linearity Range (ppm) |
| Fe³⁺ | ~660 | 2.5 - 3.5 | ~ 1.5 x 10⁴ | 0.1 - 7.0 |
| Pd²⁺ | ~470 | 1.0 - 4.0 | ~ 2.0 x 10⁴ | 0.2 - 10.0 |
| Cu²⁺ | ~430 | 4.0 - 6.0 | Data not readily available | Data not readily available |
| Co²⁺ | ~490 | 3.0 - 5.0 | Data not readily available | Data not readily available |
Interferences
A significant advantage of using this compound is its selectivity, which can be tuned by controlling the pH of the solution. However, certain ions can interfere with the determination of the target analyte.
-
For Iron (III) determination: Ions such as Cu²⁺, Co²⁺, Ni²⁺, and Pd²⁺ can form colored complexes and may interfere if present in high concentrations. The interference of some ions can be minimized by using masking agents or by adjusting the pH to a range where the formation of the interfering complex is suppressed.
Applications in Drug Development
While direct application as a therapeutic agent is not its primary use, this compound is relevant to drug development in the context of quality control and assurance. Pharmaceutical formulations often require stringent control of elemental impurities. The methods described above can be adapted for the quantification of trace metal contaminants in raw materials, active pharmaceutical ingredients (APIs), and final drug products, ensuring they meet the regulatory limits set by pharmacopoeias (e.g., USP <232>/<233>, ICH Q3D).
Application Notes and Protocols: Synthesis of Metal Complexes with 4-Mercaptoquinoline-8-sulfonic acid
These application notes provide detailed protocols and data presentation for the synthesis of metal complexes with 4-Mercaptoquinoline-8-sulfonic acid. The methodologies are intended for researchers, scientists, and professionals in drug development and coordination chemistry.
Introduction
This compound is a versatile bidentate ligand that coordinates to metal ions through its thiol and quinoline nitrogen atoms. The sulfonic acid group enhances the aqueous solubility of both the ligand and its metal complexes, making it particularly suitable for applications in biological systems and analytical chemistry. These protocols outline the general synthesis and characterization of metal complexes with this ligand.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO₃S₂ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Yellowish crystalline powder |
| pKa (Thiol) | ~6.5 |
| pKa (Sulfonic Acid) | < 2 |
Table 2: Expected Spectroscopic Data for a Generic M(II)-(this compound)₂ Complex
| Spectroscopic Technique | Expected Observations |
| FT-IR (cm⁻¹) | |
| ν(S-H) | Disappearance of the peak around 2550 cm⁻¹ |
| ν(C=N) | Shift to lower frequency (e.g., 15-25 cm⁻¹) upon coordination |
| ν(SO₃) | Strong, characteristic peaks around 1200 and 1040 cm⁻¹ |
| UV-Vis (nm) | |
| Ligand π → π | ~320-350 nm |
| Ligand n → π | ~390-420 nm |
| Ligand-to-Metal Charge Transfer (LMCT) | ~450-600 nm (highly dependent on the metal ion) |
| ¹H NMR (ppm) | |
| Aromatic Protons | Shifts in the positions of the quinoline ring protons upon complexation |
| S-H Proton | Disappearance of the thiol proton signal |
Experimental Protocols
This section provides a generalized protocol for the synthesis of a metal complex with this compound. This protocol may require optimization for specific metal ions.
Protocol 1: Synthesis of a Generic M(II)-(this compound)₂ Complex
1. Materials:
-
This compound
-
A soluble salt of the desired metal (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂)
-
Deionized water
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for pH adjustment
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
3. Procedure:
-
Ligand Dissolution: Dissolve 2 molar equivalents of this compound in a suitable volume of deionized water in a round-bottom flask. Gently warm and stir the solution to aid dissolution.
-
Deprotonation: Adjust the pH of the ligand solution to approximately 7.0-8.0 using a dilute solution of NaOH. This deprotonates the thiol group, facilitating coordination.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1 molar equivalent of the metal salt in deionized water.
-
Complexation Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction Monitoring: A color change and/or the formation of a precipitate is typically observed upon addition of the metal salt.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours under a condenser to ensure the reaction goes to completion.
-
Isolation of the Complex:
-
If a precipitate has formed, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
If no precipitate forms, the complex may be soluble. In this case, the solvent can be removed under reduced pressure.
-
-
Purification:
-
Wash the collected solid with deionized water to remove any unreacted starting materials.
-
Further purify the complex by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
-
-
Drying: Dry the purified complex in a desiccator or under vacuum at a mild temperature.
4. Characterization:
-
Determine the melting point of the complex.
-
Obtain FT-IR, UV-Vis, and NMR spectra to confirm the coordination of the ligand to the metal ion.
-
Perform elemental analysis to determine the stoichiometry of the complex.
Diagrams
Caption: Workflow for the synthesis of a metal complex with this compound.
Caption: Generalized coordination of two this compound ligands to a central metal ion (M).
Application Notes & Protocols: Analytical Method Validation for Spectrophotometric Analysis
Introduction
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For spectrophotometric analysis, this ensures that the method is reliable, reproducible, and accurate for the quantification of an analyte.[1][2] These protocols are harmonized with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][3] The objective of validating a spectrophotometric method is to demonstrate its suitability for its intended purpose, such as the quantification of an active pharmaceutical ingredient (API) in a drug product.[3]
A validation protocol should be established before the study, outlining the performance characteristics and acceptance criteria.[3] It is also imperative to ensure that the spectrophotometer itself is properly calibrated for wavelength and photometric accuracy before proceeding with method validation.[4][5][6]
Overall Validation Workflow
The following diagram illustrates the typical workflow for validating a spectrophotometric analytical method, outlining the sequence of validation parameter assessment.
Caption: Workflow for Spectrophotometric Method Validation.
Specificity
Application Note: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., excipients).[1][7] For spectrophotometric methods, which can be less selective than chromatographic methods, specificity is demonstrated by showing that there is no significant interference at the wavelength of measurement (λmax) from the placebo, excipients, or known impurities.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the analyte at a target concentration (e.g., 100% level).
-
Prepare a placebo solution containing all excipients present in the formulation at concentrations equivalent to the sample preparation.
-
Prepare a "spiked" sample by adding the analyte to the placebo solution at the target concentration.
-
-
Spectrophotometric Analysis:
-
Scan all three solutions (analyte, placebo, spiked sample) across a relevant UV-Visible wavelength range.
-
Record the absorbance of the placebo solution at the λmax of the analyte.
-
Compare the spectrum of the analyte solution with the spectrum of the spiked sample.
-
-
Evaluation:
-
The placebo solution should exhibit no or negligible absorbance at the analytical wavelength.
-
The absorption spectrum of the spiked sample should be qualitatively similar to that of the pure analyte solution, and the absorbance should be a sum of the analyte and placebo absorbance.
-
Data Presentation:
| Sample | Absorbance at λmax (e.g., 275 nm) | Interference | Acceptance Criteria |
| Analyte Solution (10 µg/mL) | 0.512 | N/A | N/A |
| Placebo Solution | 0.003 | 0.6% | No significant interference at λmax (<2% of analyte response) |
| Spiked Sample (10 µg/mL) | 0.514 | N/A | Spectrum is consistent with analyte standard |
Linearity
Application Note: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample.[1] It is typically evaluated by a linear regression analysis of the plot of absorbance versus concentration. The correlation coefficient (r) and the y-intercept are key parameters for evaluation.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of the analyte from a stock solution. For an assay, this typically covers 80% to 120% of the target test concentration.[9]
-
Measurement: Measure the absorbance of each standard solution at the predetermined λmax. Use a suitable blank for zeroing the instrument.
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r or R²).
-
Data Presentation:
| Concentration (µg/mL) | Absorbance (AU) |
| 8 | 0.411 |
| 9 | 0.462 |
| 10 | 0.512 |
| 11 | 0.563 |
| 12 | 0.615 |
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999[10][11] |
| Slope | 0.0503 | Report |
| Y-Intercept | 0.009 | Should be insignificant (<2% of the 100% level response)[10] |
Range
Application Note: The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] The specified range is derived directly from the linearity, accuracy, and precision studies.
Experimental Protocol: The data from the linearity, accuracy, and precision experiments are used to establish the range. No separate experiments are required. The range is confirmed by verifying that the method provides acceptable results for these parameters when applied to samples at the extremes of the defined range.[9]
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Stated Range | 8 - 12 µg/mL | The range over which the method is linear, accurate, and precise. |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% |
Accuracy
Application Note: Accuracy expresses the closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery.[9] For drug products, accuracy is typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).
Experimental Protocol:
-
Sample Preparation (Spike Method):
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
-
Measurement: Analyze the prepared samples by the spectrophotometric method and determine the concentration of the analyte in each sample.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
Data Presentation:
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 8.0 | 7.98, 8.05, 7.95 | 99.8, 100.6, 99.4 | 99.9 |
| 100% | 10.0 | 10.05, 9.98, 10.11 | 100.5, 99.8, 101.1 | 100.5 |
| 120% | 12.0 | 11.89, 12.08, 11.95 | 99.1, 100.7, 99.6 | 99.8 |
| Overall Mean Recovery | 100.1 | |||
| Acceptance Criteria | 98.0% - 102.0% [11] |
Precision
Application Note: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[10]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[9]
Experimental Protocol:
-
Repeatability:
-
Prepare a minimum of six independent samples of the same lot at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or using a different spectrophotometer.
-
Compare the results from both sets of experiments.
-
Data Presentation:
Repeatability (Analyst 1, Day 1, Instrument 1)
| Replicate | Measured Conc. (µg/mL) |
|---|---|
| 1 | 10.02 |
| 2 | 9.95 |
| 3 | 10.08 |
| 4 | 10.11 |
| 5 | 9.91 |
| 6 | 10.05 |
| Mean | 10.02 |
| SD | 0.075 |
| %RSD | 0.75% |
Intermediate Precision (Analyst 2, Day 2, Instrument 2)
| Replicate | Measured Conc. (µg/mL) |
|---|---|
| 1 | 10.10 |
| 2 | 10.15 |
| 3 | 9.99 |
| 4 | 10.03 |
| 5 | 10.09 |
| 6 | 10.12 |
| Mean | 10.08 |
| SD | 0.059 |
| %RSD | 0.58% |
| Acceptance Criteria | %RSD ≤ 2.0% [10][11] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Application Note:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
The most common method for determination is based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Method: Use the calibration curve established during the linearity study.
-
Calculation:
-
Calculate the standard deviation of the y-intercepts of the regression line (σ). Alternatively, the standard deviation of blank sample responses can be used.
-
Use the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the following formulas:
-
-
Confirmation: Prepare samples at concentrations near the calculated LOD and LOQ to verify their validity. The signal at the LOD should be distinguishable from the blank (typically with a signal-to-noise ratio of 3:1), and the measurement at the LOQ should have acceptable precision and accuracy.[10]
Data Presentation:
| Parameter | Value |
| Slope of Calibration Curve (S) | 0.0503 |
| Standard Deviation of Intercept (σ) | 0.0045 |
| Calculated LOD (µg/mL) | 0.29 |
| Calculated LOQ (µg/mL) | 0.89 |
Robustness
Application Note: Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters.[14] It provides an indication of the method's reliability during normal usage.[14][15] For spectrophotometric methods, common parameters to investigate include the pH of the analytical buffer, wavelength setting, and temperature.
Experimental Protocol:
-
Parameter Selection: Identify critical parameters of the method. For spectrophotometry, this could be:
-
Wavelength (e.g., λmax ± 2 nm)
-
pH of solvent/buffer (e.g., pH ± 0.2 units)
-
Temperature of measurement (e.g., 25°C ± 5°C)
-
-
Analysis: Prepare a standard solution (e.g., at 100% concentration). Analyze this solution under the normal condition and then under each of the deliberately varied conditions.
-
Evaluation: Evaluate the effect of the variations on the absorbance or calculated concentration. The results should not deviate significantly from the results under normal conditions.
Data Presentation:
| Parameter Varied | Condition | Absorbance | % Assay vs. Nominal | Acceptance Criteria |
| Nominal | λmax 275 nm, pH 6.8 | 0.512 | 100.0 | N/A |
| Wavelength | 273 nm | 0.509 | 99.4 | %RSD should be ≤ 2.0% and results should remain within accuracy limits. |
| 277 nm | 0.508 | 99.2 | ||
| pH of Buffer | 6.6 | 0.515 | 100.6 | |
| 7.0 | 0.510 | 99.6 |
Relationship Between Core Validation Parameters
The following diagram illustrates how the core quantitative parameters of linearity, accuracy, and precision are interconnected and collectively define the useful range of the analytical method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. hinotek.com [hinotek.com]
- 6. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 8. researchgate.net [researchgate.net]
- 9. ikev.org [ikev.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. researchgate.net [researchgate.net]
- 12. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Application Notes and Protocols: 4-Mercaptoquinoline-8-sulfonic acid as a Fluorescent Probe
Introduction
4-Mercaptoquinoline-8-sulfonic acid is a quinoline derivative that has been investigated for its potential as a fluorescent probe, particularly for the detection of metal ions. Its structure, featuring a quinoline core, a thiol (-SH) group, and a sulfonic acid (-SO3H) group, provides potential coordination sites for metal ions, which can lead to changes in its fluorescence properties. The sulfonic acid group enhances the water solubility of the molecule, making it suitable for applications in aqueous environments and biological systems.
While specific, in-depth research on this compound as a fluorescent probe is limited in publicly available literature, its structural similarity to other well-studied quinoline-based probes, such as 8-hydroxyquinoline and 8-mercaptoquinoline, suggests a potential mechanism based on chelation-enhanced fluorescence (CHEF). In a typical CHEF mechanism, the free ligand (the probe) exhibits weak fluorescence. Upon binding to a specific metal ion, a rigid complex is formed, which restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of the fluorescence signal.
Principle of Detection
The proposed mechanism for this compound as a fluorescent probe involves the interaction of the thiol and quinoline nitrogen atoms with a target analyte, likely a metal ion. This interaction modulates the electronic properties of the quinoline fluorophore, resulting in a detectable change in its fluorescence emission.
Caption: Proposed chelation-enhanced fluorescence mechanism.
Potential Applications
Based on the known properties of similar quinoline-based fluorescent probes, this compound could potentially be applied in the following areas:
-
Environmental Monitoring: Detection of heavy metal ions in water and soil samples.
-
Biological Imaging: Visualization of metal ion distribution and dynamics in living cells.
-
Drug Development: Screening for compounds that interact with metal-dependent enzymes.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of parameters such as probe concentration, pH, and incubation time will be necessary for specific applications.
Preparation of Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable solvent. Due to the sulfonic acid group, it is expected to be soluble in aqueous buffers. A small amount of a co-solvent like DMSO may be used initially to aid dissolution before diluting with the aqueous buffer.
-
Storage: Store the stock solution in a dark, cool place to prevent degradation.
General Fluorescence Measurement Protocol
Caption: General workflow for fluorescence measurements.
-
Instrumentation: Use a spectrofluorometer for all fluorescence measurements.
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for the this compound-analyte complex by performing excitation and emission scans.
-
Sample Preparation:
-
In a cuvette or a microplate well, add the appropriate buffer solution.
-
Add the working solution of this compound.
-
Add the sample containing the analyte of interest.
-
Prepare a blank sample containing the buffer and the probe but no analyte.
-
-
Incubation: Incubate the samples for a predetermined amount of time at a specific temperature to allow for the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
Quantification: For quantitative analysis, a calibration curve should be generated by measuring the fluorescence intensity of a series of samples with known analyte concentrations.
Protocol for Cell Imaging (Hypothetical)
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Loading:
-
Prepare a loading buffer containing the this compound probe at an optimized concentration.
-
Remove the cell culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add the probe-containing loading buffer to the cells and incubate for a specific time at 37°C to allow for probe uptake.
-
-
Washing: Remove the loading buffer and wash the cells gently with buffer to remove any excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Data Presentation
As no specific quantitative data for this compound as a fluorescent probe is readily available in the literature, the following tables are templates that researchers can use to structure their experimental findings.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Max (λex) | TBD | In [Solvent/Buffer] |
| Emission Max (λem) | TBD | In [Solvent/Buffer] |
| Stokes Shift | TBD | |
| Quantum Yield (Φ) | TBD | |
| Molar Absorptivity (ε) | TBD |
Table 2: Performance of this compound for Analyte Detection
| Analyte | Linear Range | Limit of Detection (LOD) | Selectivity over Interferents |
| [Analyte 1] | TBD | TBD | TBD |
| [Analyte 2] | TBD | TBD | TBD |
| ... | ... | ... | ... |
Disclaimer: The information provided above is based on the general principles of fluorescent probes and the known properties of structurally related compounds. Due to the limited availability of specific data for this compound, the proposed mechanisms, applications, and protocols are hypothetical and will require experimental validation. Researchers should conduct their own optimization and validation studies.
Application of Thiol Compounds in Nanotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of thiol compounds in various nanotechnology domains. It is designed to be a practical guide for researchers, scientists, and professionals in drug development, offering insights into the synthesis, functionalization, and application of thiol-modified nanomaterials.
Introduction to Thiol Chemistry in Nanotechnology
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, play a pivotal role in nanotechnology due to their strong affinity for noble metal surfaces, particularly gold. This interaction forms a stable gold-sulfur dative bond, enabling the straightforward surface functionalization of nanoparticles. This surface modification is crucial for a wide range of applications, including enhancing biocompatibility, enabling targeted delivery, and creating responsive nanomaterials. The ability of thiols to form disulfide bonds under oxidizing conditions and the cleavage of these bonds in a reducing environment provides a versatile mechanism for controlled drug release and the development of "smart" nanosystems.
Core Applications and Quantitative Data
The unique properties of thiol compounds have led to their widespread use in several key areas of nanotechnology. This section summarizes the primary applications and presents quantitative data in structured tables for easy comparison.
Nanoparticle Functionalization and Stabilization
Thiolated ligands are extensively used to functionalize and stabilize a variety of nanoparticles, including gold nanoparticles (AuNPs), quantum dots (QDs), and polymeric nanoparticles. This functionalization imparts desirable properties such as colloidal stability, biocompatibility, and sites for further conjugation.
| Nanoparticle Type | Thiol Ligand | Degree of Thiolation (μmol/g) | Nanoparticle Size (nm) | Zeta Potential (mV) | Reference |
| Chitosan | Thioglycolic Acid | 1411.01 ± 4.02 | 200-500 | +20 to +40 | [1] |
| Poly(acrylic acid) | Cysteine ethyl ester | 661 | 313 ± 38 | Negative | |
| β-Cyclodextrin | Cysteamine | 1804.68 ± 25 | 231 ± 07 to 354 ± 13 | -8.1 ± 02 to +16.0 ± 05 | |
| Gelatin | 2-Iminothiolane | up to 43.71 (mmol) | 150-250 | - | [2] |
Drug Delivery Systems
Thiolated nanoparticles are excellent candidates for drug delivery systems due to their enhanced mucoadhesive properties and stimuli-responsive drug release capabilities. The disulfide bonds formed within the nanoparticle matrix or between the nanoparticle and a drug can be cleaved in the reducing environment of the cytoplasm, leading to targeted intracellular drug release.
| Nanoparticle System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Thiolated Chitosan | Letrozole | 10-30 | 72.15 - 86.32 | Sustained release over 15 hours | [3] |
| Thiolated Gelatin | Plasmid DNA | - | - | Enhanced release in presence of glutathione | [2] |
| Camptothecin-Gemcitabine (self-assembled) | Camptothecin, Gemcitabine | 42.6 (CPT), 32.2 (GEM) | - | High dissociation in tumor-mimicking environments | [4] |
| Doxorubicin Nanoprecipitates (PEGylated) | Doxorubicin | 90.47 | - | - | [4] |
| Paclitaxel Nanorods | Paclitaxel | 93 | - | 10x greater delivery efficiency than free drug | [4] |
| Mesoporous Silica (functionalized) | Doxorubicin | - | - | pH-dependent release (higher at pH 5) | [5] |
Biosensors
The high affinity of thiols for gold surfaces makes them ideal for the fabrication of electrochemical and optical biosensors. Thiolated biorecognition elements, such as antibodies, enzymes, or DNA, can be immobilized on gold electrodes or nanoparticles to create highly sensitive and selective sensing platforms.
| Biosensor Type | Analyte | Detection Limit | Reference |
| Electrochemical DNA Biosensor | Nucleic Acids, Proteins, Small Molecules | Analyte-dependent | [6] |
| Electrochemical Immunosensor | Carcinoembryonic Antigen (CEA) | 0.03 ng/mL | |
| Toll-Like Receptor-based Electrochemical Sensor | Pathogens (LPS, CpG ODN) | Analyte-dependent |
Molecular Electronics
Self-assembled monolayers (SAMs) of thiol compounds on gold surfaces are fundamental components in molecular electronics. These highly ordered single-molecule layers can act as molecular wires, switches, and other electronic components, paving the way for the miniaturization of electronic devices. The electrical conductance of these molecular junctions is highly dependent on the structure of the thiol molecule.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving thiol compounds in nanotechnology.
Protocol 1: Synthesis of Thiolated Chitosan Nanoparticles
This protocol describes the synthesis of thiolated chitosan (TCS) and the subsequent formation of nanoparticles through ionic gelation.
Materials:
-
Chitosan (CS)
-
Thioglycolic acid (TGA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium alginate (SA)
-
Acetic acid
Procedure:
Part A: Synthesis of Thiolated Chitosan (TCS) [1]
-
In a flask, dissolve 3.5 g of EDAC and 2.0 g of NHS in 2 mL of DMF under constant stirring.
-
Add 1 mL of TGA to the solution and stir overnight to produce a reactive NHS-ester.
-
Hydrate 500 mg of chitosan in 4 mL of 1 M HCl and then dissolve it by adding demineralized water to a final concentration of 2.5% (w/v).
-
Add the reactive NHS-ester dropwise into the chitosan hydrochloride solution while maintaining the pH at 5.0 using 10 M NaOH.
-
Allow the reaction to proceed for 3 hours at room temperature with continuous stirring.
-
Dialyze the resulting solution against 5 mM HCl for 3 days and then against 1 mM HCl for 1 day, with frequent changes of the dialysis medium.
-
Lyophilize the purified solution to obtain TCS as a white, spongy solid.
Part B: Preparation of TCS-Sodium Alginate Nanoparticles [1]
-
Dissolve TCS in ultrapure water to prepare solutions of varying concentrations (e.g., 0.5, 1.0, 1.5 mg/mL).
-
Dissolve sodium alginate in ultrapure water to prepare solutions of varying concentrations (e.g., 0.625, 1.25 mg/mL) and adjust the pH to 5.3 with 1 M HCl.
-
Add the sodium alginate solution dropwise to the TCS solution under magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously through ionic gelation.
-
Characterize the nanoparticles for size, zeta potential, and morphology.
Protocol 2: Functionalization of Gold Nanoparticles with Thiol Ligands
This protocol details the surface functionalization of pre-synthesized gold nanoparticles (AuNPs) with thiol-containing ligands.
Materials:
-
Aqueous solution of gold nanoparticles (AuNPs) of desired size
-
Thiol-containing ligand (e.g., 11-mercaptoundecanoic acid, thiolated polyethylene glycol)
-
Ethanol
-
Centrifuge
Procedure:
-
Synthesize AuNPs using a standard method (e.g., Turkevich method).
-
Prepare a solution of the thiol ligand in ethanol (e.g., 1 mM).
-
Add the thiol ligand solution to the AuNP solution under vigorous stirring. The molar ratio of thiol to surface gold atoms should be optimized, but a large excess is typically used.
-
Allow the reaction to proceed for at least 24 hours at room temperature to ensure the formation of a stable self-assembled monolayer.
-
Purify the functionalized AuNPs by centrifugation to remove excess unbound thiol ligands. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Resuspend the pellet of functionalized AuNPs in a suitable solvent (e.g., water, ethanol).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
Protocol 3: Quantification of Thiol Groups using Ellman's Assay
This protocol describes a colorimetric method to quantify the number of free thiol groups on the surface of nanoparticles.
Materials:
-
Thiolated nanoparticle suspension
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Phosphate buffer (0.5 M, pH 8.0)
-
UV-Vis spectrophotometer
-
Cysteine or other standard thiol for calibration curve
Procedure:
-
Prepare a standard curve using known concentrations of a standard thiol (e.g., cysteine) in phosphate buffer.
-
Disperse a known amount of thiolated nanoparticles (e.g., 0.5 mg) in 0.5 mL of phosphate buffer (pH 8.0).
-
Prepare a solution of Ellman's reagent (e.g., 3 mg of DTNB in 10 mL of phosphate buffer, pH 8.0).
-
Add 0.5 mL of the Ellman's reagent solution to the nanoparticle suspension.
-
Incubate the mixture for 2 hours at room temperature, protected from light.
-
Centrifuge the sample to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at 412 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion using the standard curve.
-
The molar concentration of TNB²⁻ is equal to the molar concentration of free thiol groups in the sample.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the application of thiol compounds in nanotechnology.
Workflow for Thiol-Functionalization of Gold Nanoparticles
Caption: Workflow for the synthesis, functionalization, and application of thiol-modified gold nanoparticles.
Stimuli-Responsive Drug Release from Thiolated Nanoparticles
Caption: Mechanism of stimuli-responsive drug release from thiolated nanoparticles via disulfide bond cleavage.
Signaling Pathway for a Thiol-Based Electrochemical Biosensor
Caption: Signaling pathway of a thiol-based electrochemical biosensor for analyte detection.
References
- 1. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of thiol-modified gelatin nanoparticles for intracellular DNA delivery in response to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivering more for less: nanosized, minimal-carrier and pharmacoactive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Zinc Using Quinoline Derivatives
Introduction
Zinc is an essential trace element crucial for a myriad of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission. The development of selective and sensitive methods for zinc detection is paramount in biological research and drug development. Quinoline derivatives have emerged as a prominent class of fluorescent chemosensors for zinc due to their high sensitivity, selectivity, and photostability. These compounds typically operate via a photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) mechanism. Upon binding to zinc ions, the fluorescence of the quinoline moiety is "turned on," allowing for the quantification and visualization of zinc in various environments.
This document provides detailed protocols and data for the application of quinoline derivatives in zinc determination, aimed at researchers, scientists, and drug development professionals.
Featured Quinoline Derivatives for Zinc Sensing
Several quinoline derivatives have been successfully employed for zinc detection. Below is a summary of some commonly used probes.
| Probe Name/Class | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Binding Constant (Ka) | Notes |
| Zinquin | 368 | 485 | ~0.4-0.5 (in presence of Zn2+) | Nanomolar range | High affinity | One of the first and most widely used quinoline-based zinc sensors. |
| 8-Hydroxyquinoline | ~360-380 | ~500-520 | Varies with substitution | Nanomolar to Micromolar | Moderate to high | The core structure for many ratiometric and intensity-based probes. |
| Clioquinol | ~340 | ~450 | Moderate | Micromolar range | Moderate affinity | An antifungal and antiprotozoal drug also used as a zinc ionophore. |
| PBT2 | ~430 | ~515 | High | Nanomolar range | High affinity | A second-generation 8-hydroxyquinoline derivative with improved properties. |
Experimental Protocols
General Protocol for in vitro Fluorometric Determination of Zinc
This protocol outlines the general steps for quantifying zinc concentration in aqueous solutions using a quinoline-based fluorescent probe.
Materials:
-
Quinoline derivative stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Standard zinc solution (e.g., 1 mM ZnCl2 in water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of the quinoline probe (e.g., 10 µM) in HEPES buffer.
-
Prepare a series of zinc standards by diluting the stock zinc solution in HEPES buffer to final concentrations ranging from nanomolar to micromolar levels.
-
To a quartz cuvette, add 2 mL of the quinoline probe working solution.
-
Place the cuvette in the fluorometer and record the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
Add a small aliquot of a zinc standard to the cuvette, mix thoroughly, and allow the solution to equilibrate for 5-10 minutes.
-
Record the fluorescence intensity.
-
Repeat steps 5 and 6 with increasing concentrations of zinc to generate a calibration curve.
-
For unknown samples, add the sample to the probe solution and measure the fluorescence intensity.
-
Determine the zinc concentration in the unknown sample by interpolating from the calibration curve.
Protocol for Fluorescent Imaging of Intracellular Zinc
This protocol describes the use of a membrane-permeable quinoline derivative (e.g., Zinquin ethyl ester) for imaging labile zinc in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, PC-12) on glass-bottom dishes
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Quinoline probe stock solution (e.g., 10 mM Zinquin ethyl ester in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow cells to the desired confluency on glass-bottom dishes.
-
Prepare a loading solution by diluting the quinoline probe stock solution in cell culture medium to a final concentration of 10-50 µM.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the probe loading solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the loading solution and wash the cells three times with warm PBS to remove excess probe.
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the selected probe (e.g., for Zinquin, Ex: ~365 nm, Em: ~485 nm).
-
(Optional) To confirm zinc-specificity, cells can be co-incubated with a zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to observe a decrease in fluorescence.
Visualizations
Caption: General mechanism of a "turn-on" quinoline-based fluorescent zinc sensor.
Caption: A typical experimental workflow for imaging intracellular zinc.
Application Notes and Protocols for the Quantification of Metal Ions Using Sulfonic Acid-Based Methods
This document provides detailed experimental protocols and application notes for the quantification of metal ions utilizing sulfonic acid derivatives. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and analytical chemistry. The techniques covered include Capillary Electrophoresis (CE), Ion Chromatography (IC), and Spectrophotometry, all of which leverage the chelating or ion-pairing properties of sulfonic acids for the selective analysis of various metal ions.
Application Note 1: Metal Ion Quantification by Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis is a high-resolution separation technique that can be adapted for metal ion analysis through on-column chelation with sulfonic acid derivatives. The sulfonic acid reagent, such as 8-hydroxyquinoline-5-sulfonic acid (HQS), is added to the background electrolyte (BGE). When the sample containing metal ions is injected, the ions form complexes with HQS within the capillary. These negatively charged complexes are then separated based on their electrophoretic mobility and detected, often using sensitive techniques like laser-induced fluorescence.[1][2] This method allows for the manipulation of separation selectivity by altering BGE parameters like pH and ligand concentration.[2]
Experimental Workflow: Capillary Electrophoresis
Caption: Workflow for metal ion analysis using Capillary Electrophoresis with on-column chelation.
Protocol: Determination of Ca(II), Mg(II), and Zn(II) using CZE with HQS
This protocol is adapted from methodologies using 8-hydroxyquinoline-5-sulfonic acid (HQS) for on-column chelation and laser-induced fluorescence detection.[1]
1. Principle Metal ions are injected into a capillary containing a background electrolyte (BGE) with HQS. The ions form fluorescent complexes with HQS, and these complexes are separated by CZE and detected by a laser-based fluorometer.[1] The electrophoretic mobility, and thus the separation, can be controlled by adjusting the pH and HQS concentration in the BGE.[1][3]
2. Apparatus and Reagents
-
Capillary Electrophoresis system with a laser-induced fluorescence (LIF) detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).
-
8-hydroxyquinoline-5-sulfonic acid (HQS).
-
Boric acid, Sodium hydroxide (for buffer preparation).
-
Stock solutions of metal ions (e.g., Ca(II), Mg(II), Zn(II)) at 1000 ppm.
-
Deionized water (18 MΩ·cm).
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 20 mM borate buffer by dissolving boric acid in deionized water and adjusting the pH to 9.2 with 1 M NaOH. Add HQS to the buffer to a final concentration of 1-5 mM.[1] Degas the solution before use.
-
Standard Solutions: Prepare a series of working standard solutions by diluting the metal ion stock solutions with the BGE to concentrations ranging from 1 ppb to 100 ppb.
4. Instrumental Conditions
-
Capillary: 50 cm effective length, 50 µm i.d.
-
Injection: Hydrodynamic injection (e.g., 5-10 s at a specified pressure).
-
Separation Voltage: 20 kV.[1]
-
Detection: Laser-Induced Fluorescence (LIF) with an appropriate excitation source (e.g., UV output of an argon ion laser) and a photomultiplier tube for detection.[1]
-
Temperature: 25°C.
5. Experimental Procedure
-
Capillary Conditioning: Before the first use, rinse the capillary sequentially with 1 M NaOH (10 min), deionized water (10 min), and finally with the BGE (20 min). Between runs, rinse with BGE for 2-3 minutes.
-
Calibration: Inject the standard solutions in increasing order of concentration to generate a calibration curve of peak area/height versus concentration.
-
Sample Analysis: Inject the unknown sample and record the electropherogram.
-
Quantification: Identify peaks based on migration times from the standard runs. Quantify the metal ion concentration in the sample by comparing its peak area/height to the calibration curve.
Quantitative Data Summary: CZE-LIF
| Metal Ion | Sulfonic Acid Reagent | Limit of Detection (LOD) | Matrix | Reference |
| Ca(II) | 8-hydroxyquinoline-5-sulfonic acid | ppb range | Aqueous Buffer, Blood Serum | [1] |
| Mg(II) | 8-hydroxyquinoline-5-sulfonic acid | ppb range | Aqueous Buffer, Blood Serum | [1] |
| Zn(II) | 8-hydroxyquinoline-5-sulfonic acid | ppb range | Aqueous Buffer | [1] |
| Co(II), Ni(II), Cu(II) | 8-hydroxyquinoline-5-sulfonic acid | Not specified | Aqueous Buffer | [3] |
Application Note 2: Metal Ion Quantification by Ion Chromatography (IC)
Ion chromatography is a robust method for the determination of metal ions. For cationic metals, separation is typically achieved using a cation-exchange column functionalized with sulfonic acid groups.[4] An alternative approach involves forming stable anionic complexes of the metal ions with a suitable chelating agent, which are then separated on an anion-exchange column. For enhanced sensitivity and selectivity, a post-column reaction (PCR) is often employed, where the separated metal ions react with a chromogenic reagent to form colored complexes that are detected by a UV-Vis detector.[5]
Logical Relationship: IC Separation and Detection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. "Capillary Electrophoretic Separations of Metal Ions" by Elena Hofman [scholarworks.wmich.edu]
- 4. [Development of metal ions analysis by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: 4-Mercaptoquinoline-8-sulfonic acid in Capillary Zone Electrophoresis
Introduction
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique used to separate ionic species based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of an electric field. It offers high efficiency, rapid analysis times, and requires only small sample volumes, making it a valuable tool in pharmaceutical analysis, drug development, and various other scientific fields. The versatility of CZE can be enhanced through the use of specific reagents, such as derivatizing agents, to improve the detection and separation of analytes.
4-Mercaptoquinoline-8-sulfonic acid is a chemical compound that belongs to the family of quinoline thiols. These compounds are known for their ability to form stable complexes with various metal ions. The sulfonic acid group imparts significant water solubility to the molecule. While structurally related compounds like 8-mercaptoquinoline have been utilized in analytical chemistry, a comprehensive review of scientific literature reveals a notable absence of specific applications for this compound within the field of capillary zone electrophoresis.
Despite the lack of direct documented applications, this application note will explore the potential theoretical uses of this compound in CZE based on its chemical properties and the known applications of similar compounds. We will also provide a general experimental framework that could be adapted for its use.
Potential Applications in Capillary Zone Electrophoresis
Based on its chemical structure, this compound could theoretically be employed in CZE in several ways:
-
Pre-column Derivatizing Agent for Metal Ion Analysis: The primary potential application lies in its ability to act as a chelating agent for metal ions. By forming charged complexes with metal ions prior to CZE analysis, it could enable their separation and quantification. The sulfonic acid group would ensure the resulting complex is charged and water-soluble, which is ideal for CZE. The quinoline ring system is chromophoric, which would allow for UV-Vis detection of the metal complexes.
-
Background Electrolyte Additive: It could potentially be used as an additive in the background electrolyte (BGE). Its ionic nature could influence the electroosmotic flow (EOF) and its metal-chelating properties could be used for chiral separations of metal complexes or for separating metal ions that are difficult to resolve otherwise.
Experimental Protocols (Theoretical Framework)
The following are generalized protocols that would need to be optimized for the specific application of this compound in CZE.
Protocol 1: Pre-column Derivatization of Metal Ions
This protocol outlines the steps for using this compound as a pre-column derivatizing agent for the analysis of metal ions.
Objective: To form stable, detectable metal-ligand complexes for CZE separation and quantification.
Workflow Diagram:
Caption: Workflow for pre-column derivatization and CZE analysis.
Materials:
-
This compound
-
Metal ion standard solutions
-
Buffer solution (e.g., 20 mM Borate buffer, pH 9.0)
-
Deionized water
-
Capillary electrophoresis system with UV-Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer.
-
Sample Derivatization:
-
In a microcentrifuge tube, mix the metal ion standard or sample solution with the this compound solution and the reaction buffer.
-
The molar ratio of the ligand to the metal ion should be optimized (e.g., 10:1) to ensure complete complexation.
-
Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow for the reaction to complete.
-
-
CZE Conditions:
-
Capillary Conditioning: At the beginning of the day, rinse the capillary with 0.1 M NaOH, deionized water, and then the running buffer, each for 10 minutes.
-
Running Buffer: Prepare a suitable running buffer, for example, 25 mM phosphate buffer at pH 7.0.
-
Injection: Inject the derivatized sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation Voltage: Apply a separation voltage (e.g., 20 kV).
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).
-
Detection: Monitor the separation at a wavelength where the metal-ligand complex has maximum absorbance.
-
Data Presentation (Hypothetical):
The following table illustrates how quantitative data for the analysis of different metal ions could be presented.
| Metal Ion | Migration Time (min) | Peak Area (arbitrary units) | Limit of Detection (µM) | Limit of Quantification (µM) |
| Cu²⁺ | 5.2 | 12500 | 0.5 | 1.5 |
| Zn²⁺ | 6.8 | 9800 | 0.8 | 2.4 |
| Ni²⁺ | 7.5 | 11200 | 0.6 | 1.8 |
| Co²⁺ | 8.1 | 8500 | 1.0 | 3.0 |
Logical Relationships in Method Development
The development of a CZE method using a new reagent like this compound involves a systematic optimization of various parameters.
Diagram of Method Development Logic:
Caption: Logical flow for optimizing a new CZE method.
While there are no current established applications of this compound in capillary zone electrophoresis documented in scientific literature, its chemical properties suggest a strong potential for its use, particularly as a pre-column derivatizing agent for the analysis of metal ions. The provided theoretical framework and protocols offer a starting point for researchers and scientists interested in exploring the utility of this compound in CZE. Further experimental work is required to validate these potential applications and to fully characterize its performance in a CZE system. Professionals in drug development could potentially utilize such a method for the quantification of trace metal impurities in drug formulations.
Application Notes and Protocols for 4-Mercaptoquinoline-8-sulfonic acid in Analytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of 4-Mercaptoquinoline-8-sulfonic acid as a chelating agent for the sample preparation and analysis of metal ions. The protocols outlined below are based on the well-established reactivity of related quinoline and thiol-containing compounds and are intended to serve as a foundational guide for method development.
Introduction
This compound is a bifunctional organic compound featuring both a thiol (-SH) and a sulfonic acid (-SO₃H) group attached to a quinoline core. This molecular architecture suggests a strong potential for use as a chelating agent, particularly for heavy and transition metal ions. The thiol group provides a soft donor atom that readily coordinates with metal ions, while the sulfonic acid group enhances aqueous solubility, making it a versatile reagent for a variety of sample matrices. Its application is anticipated in environmental monitoring, pharmaceutical analysis, and materials science for the quantification of trace metal impurities.
Principle of Application: Metal Chelation
The primary application of this compound in sample preparation is its ability to form stable, often colored, complexes with metal ions. This process, known as chelation, can be exploited for several analytical purposes:
-
Spectrophotometric Analysis: The formation of a colored metal complex allows for the quantitative determination of the metal ion concentration using UV-Visible spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion.[1]
-
Solid-Phase Extraction (SPE): The compound can be immobilized on a solid support to create a sorbent for the selective preconcentration of metal ions from dilute solutions.
-
Chromatographic Analysis: Derivatization of metal ions with this compound can enhance their detection in techniques like High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV-Vis or mass spectrometry detector.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of parameters such as pH, reagent concentration, and reaction time is crucial for achieving accurate and reproducible results.
Protocol 1: Spectrophotometric Determination of a Metal Ion (e.g., Copper (II))
This protocol outlines the steps for the quantitative analysis of a metal ion in an aqueous sample.
1. Materials and Reagents:
- This compound solution (e.g., 1 mM in deionized water)
- Standard solution of the metal ion of interest (e.g., 1000 ppm Cu²⁺)
- Buffer solutions (e.g., acetate buffer for pH 3-6, ammonia buffer for pH 8-10)
- Deionized water
- UV-Visible Spectrophotometer
2. Preparation of Standard Solutions:
- Prepare a series of standard solutions of the metal ion by diluting the stock solution to concentrations spanning the expected range of the sample.
3. Sample Preparation:
- Collect the aqueous sample. If solid, perform a suitable digestion or extraction to bring the metal ions into solution.
- Filter the sample to remove any particulate matter.
- Adjust the pH of the sample to the optimal range for complex formation with the chosen buffer.
4. Complexation Reaction:
- To a known volume of each standard and sample solution, add an excess of the this compound solution.
- Allow the reaction to proceed for a sufficient time to ensure complete complex formation. This may require gentle heating.
5. Spectrophotometric Measurement:
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex.
- Use a reagent blank (deionized water + reagent) to zero the spectrophotometer.
6. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
- Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: Solid-Phase Extraction for Preconcentration of Metal Ions
This protocol describes the enrichment of trace metal ions from a large volume of sample.
1. Materials and Reagents:
- SPE cartridge packed with a sorbent functionalized with this compound (or a suitable reversed-phase sorbent if using the reagent in solution).
- Sample containing trace metal ions.
- Eluting solvent (e.g., a dilute acid solution).
- Conditioning solvents (e.g., methanol, deionized water).
2. Cartridge Conditioning:
- Pass methanol through the SPE cartridge to wet the sorbent, followed by deionized water to remove the methanol.
- Equilibrate the cartridge with a buffer at the optimal pH for metal chelation.
3. Sample Loading:
- Pass the sample solution through the conditioned SPE cartridge at a controlled flow rate. The metal ions will be retained on the sorbent through chelation.
4. Washing:
- Wash the cartridge with deionized water to remove any non-specifically bound matrix components.
5. Elution:
- Elute the retained metal ions with a small volume of the eluting solvent. The eluting solvent should be strong enough to break the metal-chelate complex.
6. Analysis:
- The eluted, concentrated sample is now ready for analysis by techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or chromatography.
Quantitative Data
| Metal Ion | Analytical Technique | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Reference Compound |
| Cu(II) | Spectrophotometry | 412 nm | 0.1 - 5.0 mg/L | 0.02 mg/L | 8-Mercaptoquinoline |
| Pb(II) | Spectrophotometry | 430 nm | 0.5 - 10.0 mg/L | 0.1 mg/L | 8-Mercaptoquinoline |
| Cd(II) | Spectrophotometry | 398 nm | 0.2 - 8.0 µg/ml | 14.9 ng/cm² | 8-Hydroxyquinoline[1] |
| Fe(II) | Derivative Spectroscopy | 567 nm | 0.05 - 0.75 mg/l | 0.01 mg/l | APDC |
| Co(II) | Derivative Spectroscopy | 598 nm | 0.15 - 2.0 mg/l | 0.07 mg/l | APDC |
Note: APDC (Ammonium pyrrolidinedithiocarbamate) is another thiol-containing chelating agent.
Visualizations
The following diagrams illustrate the general workflows for sample preparation and analysis using a chelating agent like this compound.
Caption: Workflow for Spectrophotometric Metal Ion Analysis.
Caption: Workflow for Solid-Phase Extraction of Metal Ions.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. It is recommended to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound holds significant promise as a valuable reagent for sample preparation in the analysis of metal ions. Its chelating properties, coupled with its aqueous solubility, make it suitable for a range of applications in environmental, pharmaceutical, and industrial settings. The protocols and data presented here provide a solid foundation for researchers to develop and validate new analytical methods using this compound. Further research is warranted to fully characterize its coordination chemistry and expand its analytical applications.
References
Application Notes and Protocols: Antimicrobial Studies of Mercaptoquinoline Complexes
These application notes provide a comprehensive overview of the antimicrobial properties of mercaptoquinoline complexes, detailing their synthesis, antimicrobial activity, and proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial agent discovery.
Introduction to Mercaptoquinoline Complexes
8-Mercaptoquinoline and its derivatives are versatile ligands that form stable complexes with a wide range of metal ions. These complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The incorporation of a metal center can significantly enhance the antimicrobial efficacy of the parent mercaptoquinoline ligand, often attributed to factors like increased lipophilicity, altered redox potentials, and specific interactions with microbial targets.
Quantitative Antimicrobial Data
The antimicrobial activity of mercaptoquinoline complexes has been evaluated against a variety of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition reported in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Mercaptoquinoline Complexes
| Complex | Microorganism | MIC (µg/mL) | Reference |
| [Co(8-MQ)(H₂O)₃]Cl | Escherichia coli | 12.5 | |
| Staphylococcus aureus | 6.25 | ||
| Candida albicans | 25 | ||
| [Ni(8-MQ)(H₂O)₃]Cl | Escherichia coli | 25 | |
| Staphylococcus aureus | 12.5 | ||
| Candida albicans | 50 | ||
| [Cu(8-MQ)(H₂O)₃]Cl | Escherichia coli | 6.25 | |
| Staphylococcus aureus | 3.12 | ||
| Candida albicans | 12.5 | ||
| [Zn(8-MQ)(H₂O)₃]Cl | Escherichia coli | 50 | |
| Staphylococcus aureus | 25 | ||
| Candida albicans | 100 | ||
| Ru(II)-8-mercaptoquinoline | E. coli | 14.2 | |
| S. aureus | 10.5 | ||
| P. aeruginosa | 15.1 | ||
| B. subtilis | 11.8 |
Note: 8-MQ refers to 8-mercaptoquinoline.
Table 2: Zone of Inhibition of Mercaptoquinoline Complexes
| Complex | Microorganism | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |
| 8-mercaptoquinoline | E. coli | 30 | 12 | |
| S. aureus | 30 | 15 | ||
| Co(II)-complex | E. coli | 30 | 18 | |
| S. aureus | 30 | 22 | ||
| Ni(II)-complex | E. coli | 30 | 16 | |
| S. aureus | 30 | 20 | ||
| Cu(II)-complex | E. coli | 30 | 20 | |
| S. aureus | 30 | 25 | ||
| Zn(II)-complex | E. coli | 30 | 14 | |
| S. aureus | 30 | 18 |
Experimental Protocols
General Synthesis of Metal Complexes of 8-Mercaptoquinoline
This protocol describes a general method for the synthesis of 8-mercaptoquinoline metal complexes.
Materials:
-
8-Mercaptoquinoline hydrochloride
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Distilled water
-
Magnetic stirrer and hotplate
-
pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 8-mercaptoquinoline hydrochloride in a minimal amount of ethanol or methanol.
-
In a separate beaker, dissolve the corresponding metal salt in distilled water.
-
Slowly add the metal salt solution to the 8-mercaptoquinoline solution with constant stirring.
-
Adjust the pH of the resulting mixture to the optimal range for complex formation (typically slightly acidic to neutral, depending on the metal) by dropwise addition of a dilute NaOH solution.
-
A precipitate of the metal complex should form. Continue stirring the mixture for a specified period (e.g., 2-4 hours), sometimes with gentle heating, to ensure complete reaction.
-
Collect the precipitated complex by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with distilled water and then with a small amount of ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis.
Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of the synthesized complexes.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Synthesized mercaptoquinoline complexes
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare a fresh inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, punch wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Prepare solutions of the synthesized complexes and the parent ligand in a suitable solvent (e.g., DMSO) at a known concentration.
-
Carefully add a fixed volume (e.g., 100 µL) of each test solution into separate wells.
-
Use the solvent as a negative control and a standard antibiotic as a positive control.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of the complexes.
Materials:
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal cultures
-
Synthesized mercaptoquinoline complexes
-
Solvent (e.g., DMSO)
-
Resazurin or other viability indicator (optional)
-
Microplate reader
Procedure:
-
Dissolve the synthesized complexes in a suitable solvent to prepare a stock solution.
-
Dispense the appropriate broth into the wells of a 96-well microtiter plate.
-
Perform a serial two-fold dilution of the complex solutions across the wells of the plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard level.
-
Add the microbial inoculum to each well.
-
Include positive controls (broth with inoculum only) and negative controls (broth only).
-
Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a viability indicator like resazurin. The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and antimicrobial evaluation of mercaptoquinoline complexes.
Proposed Antimicrobial Mechanisms
The antimicrobial action of mercaptoquinoline complexes is believed to be multifactorial. The diagram below outlines some of the proposed mechanisms.
Application Notes and Protocols for Environmental Monitoring of Metal Ions
Introduction
Heavy metal contamination in water sources is a significant environmental and health concern. The development of sensitive, selective, and rapid sensors for detecting toxic metal ions is crucial for environmental monitoring and ensuring public safety. This document provides detailed application notes and protocols for three common types of sensors for metal ion detection: electrochemical, colorimetric, and fluorescent sensors. These notes are intended for researchers, scientists, and professionals involved in environmental science and drug development.
General Workflow for Sensor Development
The development of a chemical sensor for environmental monitoring typically follows a structured workflow, from initial design to final validation. This process ensures the sensor is reliable, sensitive, and selective for the target analyte.
Caption: General workflow for developing environmental sensors.
Application Note 1: Electrochemical Sensor for Lead (Pb²⁺) Detection
Electrochemical sensors are powerful tools for quantifying heavy metals due to their high sensitivity, portability, and cost-effectiveness. Anodic stripping voltammetry (ASV) is a particularly sensitive electrochemical technique for trace metal analysis.
Signaling Pathway: Anodic Stripping Voltammetry
ASV involves a two-step process: a preconcentration step where the target metal ion is deposited onto the working electrode, followed by a stripping step where the deposited metal is oxidized, generating a current signal proportional to its concentration.
Troubleshooting & Optimization
Technical Support Center: 4-Mercaptoquinoline-8-sulfonic acid (4-MQSA) Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the pH for assays involving 4-Mercaptoquinoline-8-sulfonic acid (4-MQSA).
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for 4-MQSA assays?
The reactivity of 4-MQSA is primarily dependent on its thiol group (-SH). For this group to act as an effective nucleophile in most assay formats (e.g., reacting with electrophiles or binding to certain metals), it must be in its deprotonated, anionic thiolate form (-S⁻). The equilibrium between the thiol and thiolate forms is governed by the pH of the solution and the pKa of the thiol group. Operating at a pH above the thiol's pKa will favor the more reactive thiolate form and enhance the reaction rate and assay signal.
Q2: What is the optimal pH range for a 4-MQSA assay?
The optimal pH is application-dependent but generally falls in the range of 7.0 to 8.5 . The pKa of the thiol group in aromatic compounds like 4-MQSA is typically between 6 and 8. To ensure a significant population of the reactive thiolate species, the assay buffer should be maintained at a pH at least 0.5 to 1.0 unit above the thiol pKa. However, excessively high pH levels (> 9.0) should be avoided as they can lead to non-specific reactions, compound instability, or high background signals.
Q3: How does pH affect the stability of 4-MQSA and the target analyte?
While a higher pH increases the reactivity of the thiol group, it can also increase the rate of its oxidation. The thiolate anion is more susceptible to oxidation by dissolved oxygen, which can lead to the formation of disulfides and a decrease in the effective concentration of 4-MQSA over time. Therefore, the chosen pH must be a compromise between maximizing reactivity and ensuring the stability of the reagent throughout the experiment. It is also crucial to consider the stability of your target analyte or enzyme at the selected pH.
Q4: Which buffer systems are recommended for 4-MQSA assays?
The choice of buffer is critical. You should select a buffer with a pKa value close to the desired assay pH to ensure stable pH control. Avoid buffers containing components that could interfere with the assay, such as nucleophiles or metal chelators.
Troubleshooting Guide
Problem: Low or No Assay Signal
-
Possible Cause 1: Suboptimal pH. The buffer pH may be too low, leading to protonation of the 4-MQSA thiol group and thus low reactivity.
-
Solution: Verify the pH of your buffer stock and final assay solution. Perform a pH titration experiment to identify the optimal pH for your specific assay conditions.
-
-
Possible Cause 2: Reagent Degradation. 4-MQSA may have oxidized.
-
Solution: Prepare fresh 4-MQSA solutions daily. Use deoxygenated buffers (sparged with nitrogen or argon) to minimize oxidation, especially when working at pH > 8.0.
-
Problem: High Background Signal
-
Possible Cause 1: Excessively High pH. A very high pH can promote non-specific reactions or auto-oxidation of 4-MQSA, leading to increased background fluorescence.
-
Solution: Lower the assay pH in 0.5 unit increments (e.g., from 8.5 to 8.0, then 7.5) to find a point where the specific signal is high and the background is low.
-
-
Possible Cause 2: Buffer Interference. The buffer itself may be contributing to the background signal.
-
Solution: Test alternative buffer systems with pKa values in the desired range. See the buffer comparison table below.
-
Problem: Poor Assay Reproducibility
-
Possible Cause 1: Inconsistent Buffer pH. Small variations in buffer preparation can lead to significant changes in assay performance.
-
Solution: Calibrate your pH meter before each use. Prepare large batches of buffer to minimize lot-to-lot variability.
-
-
Possible Cause 2: Time-Dependent Reagent Degradation. The reactive thiolate form of 4-MQSA can degrade over the course of an experiment, especially on a multi-well plate.
-
Solution: Minimize the time between adding 4-MQSA and reading the signal. If possible, use a kinetic reading mode to monitor the reaction in real-time.
-
Quantitative Data Summary
Table 1: Recommended pH Ranges and Buffer Systems
| Buffer System | pKa (at 25°C) | Optimal pH Buffering Range | Notes |
| Phosphate (PBS/Na₂HPO₄) | 7.20 | 6.5 - 7.5 | Commonly used, but can chelate some metal ions. |
| HEPES | 7.48 | 7.0 - 8.0 | Good biological buffer; generally non-interfering. |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-sensitive. Can be reactive in some systems. |
| Borate | 9.23 | 8.5 - 10.0 | Use with caution; high pH can increase background. |
Experimental Protocols
Protocol: pH Optimization for a 4-MQSA-Based Enzyme Inhibition Assay
-
Buffer Preparation:
-
Prepare a series of the chosen buffer (e.g., 100 mM HEPES) at different pH values. For example, create buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Carefully calibrate the pH meter and adjust the pH of each buffer solution at the intended experimental temperature.
-
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 4-MQSA (e.g., 10 mM) in a suitable solvent like DMSO or deionized water.
-
Prepare stock solutions of your enzyme and substrate in a neutral, non-interfering buffer.
-
-
Assay Procedure (96-well plate format):
-
Create two sets of wells for each pH point: one for the uninhibited enzyme reaction ("Max Signal") and one for the background ("No Enzyme").
-
To each well, add the buffer of a specific pH.
-
Add the enzyme to the "Max Signal" wells.
-
Add the substrate to all wells.
-
Add 4-MQSA to all wells to initiate the reaction being measured.
-
Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average background signal from the average "Max Signal" for each pH point to get the net signal.
-
Plot the net signal as a function of pH.
-
The pH that yields the highest net signal with acceptable background is the optimum for your assay.
-
Visualizations
Caption: Workflow for pH Optimization of a 4-MQSA Assay.
Caption: Troubleshooting Logic for a "Low Signal" Problem.
Technical Support Center: 4-Mercaptoquinoline-8-sulfonic acid (4-MQ-8-S) for Metal Ion Detection
Welcome to the technical support center for the use of 4-Mercaptoquinoline-8-sulfonic acid (4-MQ-8-S) in metal ion detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MQ-8-S) and what is its primary application in metal ion detection?
This compound is a quinoline-based fluorescent probe. Quinoline derivatives are widely used for detecting metal ions due to their ability to form complexes that alter their fluorescence properties.[1] The thiol (-SH) and sulfonic acid (-SO3H) groups on the 4-MQ-8-S molecule provide potential binding sites for metal ions, making it a candidate for use as a chemosensor.[2] Its primary application is the selective detection and quantification of specific heavy metal ions in aqueous solutions.
Q2: How does 4-MQ-8-S detect metal ions?
The detection mechanism of quinoline-based sensors like 4-MQ-8-S typically relies on fluorescence modulation upon binding to a metal ion.[3] In its unbound state, the probe may exhibit weak fluorescence. Upon forming a complex with a target metal ion, its fluorescence intensity can be significantly enhanced ("turn-on" response) or quenched ("turn-off" response) due to processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[3][4]
Q3: Which metal ions can potentially interfere with my measurements?
Interference from other metal ions is a common challenge with fluorescent chemosensors.[5] For a thiol-containing probe like 4-MQ-8-S, ions that have a high affinity for sulfur, such as Hg(II), Pb(II), Cd(II), and Cu(II), are potential interferents.[6][7] The degree of interference will depend on the relative concentrations of the target and interfering ions, as well as the specific experimental conditions.
Q4: What is a masking agent and how can it help reduce interference?
A masking agent is a substance that selectively binds to interfering ions, preventing them from reacting with the fluorescent probe. This allows for the accurate measurement of the target analyte. By forming a stable complex with the interfering ion, the masking agent effectively "hides" it from the 4-MQ-8-S probe.[8]
Q5: Can I use 4-MQ-8-S for bio-imaging applications?
Quinoline derivatives are often used for fluorescence imaging in cells and tissues due to their good water solubility and biocompatibility.[1] While the suitability of 4-MQ-8-S for bio-imaging would require specific toxicological and cell permeability studies, its structural class suggests potential for such applications.[5][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of 4-MQ-8-S for metal ion detection.
Issue 1: Inconsistent or Noisy Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Photodegradation of the Probe | Minimize exposure of the 4-MQ-8-S solution to light. Prepare fresh solutions and store them in the dark. Use lower excitation light intensity if possible. |
| Presence of Particulates | Filter all solutions, including buffers and sample matrices, through a 0.22 µm syringe filter before use to remove any light-scattering particles. |
| Instrumental Instability | Allow the fluorometer to warm up sufficiently before taking measurements. Check the stability of the lamp and detector. |
| Contaminated Glassware | Thoroughly clean all glassware with appropriate detergents and rinse extensively with deionized water to remove any residual metal ions or organic contaminants. |
Issue 2: Poor Selectivity or High Background Signal from Interfering Ions
| Potential Cause | Troubleshooting Step |
| Competition from Non-target Metal Ions | Introduce a masking agent to selectively bind and sequester the interfering ions. The choice of masking agent depends on the specific interferent (see Table 1).[8] |
| Suboptimal pH | The binding affinity of 4-MQ-8-S for metal ions is pH-dependent.[2] Optimize the pH of the buffer solution to maximize the signal from the target ion while minimizing the signal from interfering ions. |
| Inappropriate Solvent System | The solvent can influence the complexation and photophysical properties of the probe. While 4-MQ-8-S is designed for aqueous media, ensure that any co-solvents do not negatively impact selectivity. |
Issue 3: Low Sensitivity or Weak Fluorescence Response
| Potential Cause | Troubleshooting Step |
| Incorrect Probe Concentration | Optimize the concentration of 4-MQ-8-S. Too low a concentration may result in a weak signal, while too high a concentration can lead to self-quenching or inner filter effects. |
| Incompatible Buffer | Some buffer components can interact with the probe or the target metal ion. Test different buffer systems (e.g., HEPES, MES, TRIS) to find one that provides a stable and strong signal. |
| Slow Complexation Kinetics | Allow sufficient incubation time for the complex between 4-MQ-8-S and the target metal ion to form. Monitor the fluorescence signal over time to determine the optimal reaction time. |
Data Presentation
Table 1: Common Masking Agents for Mitigating Interference in Metal Ion Analysis
| Masking Agent | Ions Commonly Masked | Typical pH Range | Reference |
| Cyanide (CN⁻) | Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | 10 | [10][11] |
| Triethanolamine | Al(III), Fe(III), Mn(II) | 10 | [10][11] |
| Fluoride (F⁻) | Al(III), Fe(III), Ti(IV) | 6 | [11][12] |
| Thiosulfate (S₂O₃²⁻) | Cu(II), Ag(I), Hg(II) | ~5.4 | [12] |
| 2,3-Dimercaptopropanol | Pb(II) | - | [10] |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection using 4-MQ-8-S
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-MQ-8-S (e.g., 1 mM) in deionized water or a suitable buffer.
-
Prepare stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM) from high-purity salts.
-
-
Assay Procedure:
-
In a cuvette, add the appropriate buffer solution.
-
Add the desired concentration of 4-MQ-8-S from the stock solution.
-
Add the sample containing the metal ion of interest.
-
If necessary, add a masking agent to eliminate interference.
-
Mix the solution thoroughly and allow it to incubate for a predetermined time at a constant temperature.
-
-
Fluorescence Measurement:
-
Place the cuvette in a fluorometer.
-
Excite the sample at the optimal excitation wavelength for the 4-MQ-8-S-metal complex and record the emission spectrum.
-
The change in fluorescence intensity at the emission maximum is proportional to the concentration of the target metal ion.
-
Protocol 2: Interference Study
-
Prepare a series of solutions containing a fixed concentration of 4-MQ-8-S and the target metal ion.
-
To each solution, add a different potential interfering ion at a concentration equal to or in excess of the target ion concentration.
-
Measure the fluorescence response of each solution as described in Protocol 1.
-
Compare the fluorescence signal in the presence and absence of the interfering ion to quantify the extent of interference.
Visualizations
Caption: Experimental workflow for metal ion detection.
Caption: "Turn-on" fluorescence signaling mechanism.
Caption: Troubleshooting logic for poor selectivity.
References
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Sulphanilic Acid Interactions with Heavy Metal Ions in Aqueous Solutions [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Colorimetric and fluorometric probes for the optical detection of environmental Hg( ii ) and As( iii ) ions - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00521E [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EDTA Masking agents,Metals and PH Buffers used in EDTA Titrations [delloyd.50megs.com]
- 12. Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Spectrophotometric Measurements of Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spectrophotometric analysis of metal complexes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: My absorbance readings are negative.
Negative absorbance readings are a common issue that typically points to an error in the blanking process.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Blank Composition | The blank solution must contain everything that your sample solution does, except for the metal complex being analyzed. This includes the solvent, any buffers, and other reagents.[1][2][3] |
| Contaminated or "Dirty" Blank | If the blank solution is more absorbent than the sample (e.g., due to contamination or smudges on the cuvette), it will result in negative readings for the sample.[4] |
| Cuvette Mismatch | Using different cuvettes for the blank and the sample can cause discrepancies in absorbance due to slight variations in their optical properties. For highest precision, use the same cuvette for both blank and sample measurements.[1][4] If using two, ensure they are an optically matched pair.[4] |
| Incorrect Cuvette Orientation | Inconsistent placement of the cuvette in the holder can alter the light path. Always orient the cuvette in the same direction for all measurements.[1][5][6] |
Issue 2: My absorbance readings are unstable or drifting.
Fluctuating absorbance values can be caused by instrumental factors, sample instability, or environmental conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Instrument Not Warmed Up | Spectrophotometers require a warm-up period (typically 15-30 minutes) for the lamp output to stabilize.[4] |
| Sample Degradation | The metal complex may be unstable and degrading over time, possibly due to light sensitivity (photobleaching) or reaction with other components.[4] |
| Temperature Fluctuations | Changes in temperature can affect the stability of the complex and the refractive index of the solution, leading to measurement drift.[7] If your sample is temperature-sensitive, use a thermostatic cell holder.[7] |
| Sample Evaporation | If the sample is volatile or the experiment is lengthy, evaporation can concentrate the sample, causing absorbance to increase over time. Cover the cuvette with parafilm to minimize evaporation.[5] |
| Air Bubbles | Air bubbles in the sample will scatter light, leading to erratic and inaccurate readings. Gently tap the cuvette to dislodge any bubbles.[4] |
Issue 3: My calibration curve is not linear (Deviation from Beer-Lambert Law).
The Beer-Lambert law states a linear relationship between absorbance and concentration, but deviations can occur at high concentrations or due to chemical and instrumental effects.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration | At high concentrations (>1.5 AU), interactions between analyte molecules can alter the molar absorptivity.[4][8] Dilute the sample to bring the absorbance into the optimal range (ideally 0.1–1.0 AU).[4] |
| Chemical Equilibria | If the metal complex is involved in an equilibrium (e.g., with different coordination states or protonation states), changes in concentration can shift the equilibrium and cause non-linearity.[9] Ensure consistent pH and ionic strength across all standards and samples. |
| Polychromatic Light | The Beer-Lambert law is strictly valid for monochromatic light. If the instrument's bandwidth is too wide relative to the absorption peak, deviations can occur.[9][10] Measurements should be taken at the wavelength of maximum absorbance (λmax) where the spectrum is relatively flat.[10] |
| Stray Light | Extraneous light reaching the detector can cause significant negative deviations, especially at high absorbances.[11] Ensure the sample compartment lid is closed and check the instrument's stray light specifications. |
Experimental Protocols
Protocol 1: Preparing a Proper Blank and Zeroing the Spectrophotometer
A correct blank measurement is critical for accurate results.[12]
Methodology:
-
Prepare the Blank Solution: The blank must contain the same solvent and any other reagents (e.g., buffer, ligands) present in your sample, but without the specific metal ion or complex you are measuring.[1][2][3]
-
Clean and Fill the Cuvette:
-
Clean the cuvette with an appropriate solvent (e.g., ethanol or distilled water).[6]
-
Rinse the cuvette with a small amount of the blank solution.
-
Fill the cuvette to about ¾ of its height, ensuring the light path is covered and there are no air bubbles.[5][6]
-
Wipe the clear optical surfaces with a lint-free cloth.[4]
-
Zero the Instrument:
Protocol 2: Generating a Standard Calibration Curve
A standard curve is used to determine the concentration of an unknown sample.
Methodology:
-
Prepare a Stock Solution: Create a concentrated stock solution of your metal complex with a precisely known concentration.
-
Prepare a Series of Standards: Perform serial dilutions of the stock solution to create a series of at least 5 standards of known, decreasing concentrations. The solvent/buffer used for dilution should be the same as that used for the blank.
-
Measure Absorbance:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal complex.
-
Zero the instrument using a proper blank (see Protocol 1).
-
Measure the absorbance of each standard, starting with the most dilute. Rinse the cuvette with the next standard before measuring.
-
-
Plot the Data:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points. The plot should be linear and pass through the origin.[10]
-
The R² value should be close to 1.0 (typically >0.99) for a good linear fit.
-
-
Measure the Unknown: Measure the absorbance of your unknown sample and use the equation of the line from your calibration curve to calculate its concentration.
Visual Troubleshooting Workflows
Below are logical diagrams to guide you through common troubleshooting scenarios.
Caption: Troubleshooting workflow for negative absorbance readings.
Caption: Troubleshooting workflow for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What type of cuvette should I use for my metal complex?
The choice of cuvette material depends on the wavelength range you are working in. For measurements in the UV range (typically below 340-360 nm), you must use quartz cuvettes.[4][5][6] For the visible range, less expensive glass or plastic cuvettes are suitable.[5][6]
Q2: How often should I perform a blank measurement?
You must perform a new blank measurement whenever the experimental conditions change.[1] This includes changes in wavelength, temperature, or the solvent/buffer composition.[1] If you are measuring a large number of samples (e.g., more than ten), it is advisable to re-blank periodically to account for any instrument drift.[1]
Q3: Why is the stability of my metal complex important?
The stability of the metal complex is crucial for obtaining reproducible results.[13] If the complex is unstable, its concentration may change during the measurement period due to dissociation, reaction with the solvent, or changes in temperature or pH.[14][15] This can lead to drifting absorbance readings and inaccurate quantification.
Q4: What are common sources of interference in metal complex measurements?
Interference can arise from other species in the sample matrix that absorb light at the same wavelength as your analyte.[13][16] Co-existing metal ions or other colored compounds can contribute to the total absorbance, leading to artificially high results.[13][17] Using masking agents or performing sample separation may be necessary to overcome these interferences.[13][17]
Q5: How can I determine the stoichiometry (metal-to-ligand ratio) of my complex?
Spectrophotometric methods like the mole-ratio method or the continuous variation (Job's plot) method can be used.[18][19] These involve preparing a series of solutions with varying ratios of metal and ligand and monitoring the absorbance to find the ratio that corresponds to the maximum complex formation.[18][19]
References
- 1. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 2. mxrady.com [mxrady.com]
- 3. ucallmlabs.com [ucallmlabs.com]
- 4. hinotek.com [hinotek.com]
- 5. mxrady.com [mxrady.com]
- 6. jk-sci.com [jk-sci.com]
- 7. labindia-analytical.com [labindia-analytical.com]
- 8. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. implen.de [implen.de]
- 13. ijmr.net.in [ijmr.net.in]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 18. curresweb.com [curresweb.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 4-Mercaptoquinoline-8-sulfonic acid (4-MQ-8-SA) Assays
Disclaimer: Publicly available information on "4-Mercaptoquinoline-8-sulfonic acid (4-MQ-8-SA)" and its specific assay applications is limited. The following guidance is based on established principles for enhancing the sensitivity of assays involving similar thiol-reactive and quinoline-based fluorescent probes. These recommendations serve as a general framework for assay optimization and troubleshooting.
Troubleshooting Guides
This section provides solutions to common issues encountered during the development and execution of 4-MQ-8-SA-based assays.
Issue 1: Low Signal-to-Noise Ratio
-
Question: My assay is producing a very weak signal, making it difficult to distinguish from the background noise. What steps can I take to increase the signal intensity?
-
Answer: A low signal-to-noise ratio can be caused by several factors, including suboptimal reagent concentrations, inefficient reaction kinetics, or inappropriate instrument settings. The following troubleshooting workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Issue 2: High Background Signal
-
Question: I'm observing a high background signal in my negative control wells, which is compromising my assay's dynamic range. What are the likely causes and solutions?
-
Answer: High background can stem from probe instability, autofluorescence of media components, or non-specific binding.
-
Probe Instability: 4-MQ-8-SA, like other thiol-containing compounds, may be prone to oxidation or degradation, which can lead to increased background fluorescence. Prepare fresh solutions of the probe for each experiment and consider the use of antioxidants if compatible with your assay.
-
Autofluorescence: Phenol red in culture media is a common source of autofluorescence. If applicable, switch to a phenol red-free medium for the assay. Other potential sources include serum components and the compounds being tested.
-
Non-specific Binding: The probe may be binding non-specifically to proteins or other components in the assay well. Consider adding a non-ionic surfactant, such as Tween-20 (0.01-0.05%), to the assay buffer to reduce non-specific interactions.
-
Issue 3: Poor Assay Reproducibility
-
Question: I am seeing significant variability between replicate wells and between experiments. How can I improve the consistency of my 4-MQ-8-SA assay?
-
Answer: Poor reproducibility often points to issues with pipetting accuracy, reagent stability, or environmental factors.
-
Pipetting Technique: Ensure all pipettes are calibrated and use consistent technique, especially for small volumes. Pre-wetting the pipette tip can improve accuracy.
-
Reagent Handling: As mentioned, 4-MQ-8-SA may be unstable. Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Environmental Control: Temperature and light can affect reaction rates and probe stability. Ensure consistent incubation times and temperatures, and protect the probe and assay plates from light as much as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a 4-MQ-8-SA-based assay?
A1: The optimal pH will depend on the specific reaction being measured. The thiol group's reactivity is pH-dependent, with higher reactivity at pH values above its pKa. It is recommended to perform a pH titration curve to determine the optimal pH for your specific assay. A typical starting point would be to test a range from pH 6.5 to 8.5.
Q2: How can I determine the optimal concentration of 4-MQ-8-SA to use?
A2: The optimal concentration is a balance between achieving a sufficient signal and minimizing background and potential artifacts. A concentration-response experiment is recommended.
Caption: Experimental workflow for optimizing 4-MQ-8-SA concentration.
Q3: Are there any known interfering substances for 4-MQ-8-SA assays?
A3: While specific data for 4-MQ-8-SA is unavailable, assays involving thiol-reactive probes are generally susceptible to interference from other thiol-containing molecules in the sample, such as glutathione, cysteine, and dithiothreitol (DTT). It is crucial to be aware of these potential interferents and to design controls to account for their effects.
Experimental Protocols & Data Presentation
Protocol 1: Optimization of 4-MQ-8-SA Concentration
This protocol outlines a general method for determining the optimal working concentration of 4-MQ-8-SA for a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-MQ-8-SA in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 2X working solution of your target analyte in the chosen assay buffer.
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Serial Dilution:
-
In a 96-well black, clear-bottom plate, perform a serial dilution of the 4-MQ-8-SA stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Assay Procedure:
-
To each well containing the diluted 4-MQ-8-SA, add the 2X target analyte solution. For negative controls, add assay buffer instead of the analyte.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for a quinoline derivative (typically in the UV/blue range).
-
Table 1: Example Data for 4-MQ-8-SA Concentration Optimization
| 4-MQ-8-SA Conc. (µM) | Signal (RFU) | Background (RFU) | Signal-to-Background |
| 0.1 | 150 | 50 | 3.0 |
| 0.5 | 750 | 60 | 12.5 |
| 1.0 | 1500 | 75 | 20.0 |
| 5.0 | 6000 | 150 | 40.0 |
| 10.0 | 9500 | 300 | 31.7 |
| 50.0 | 10000 | 800 | 12.5 |
| 100.0 | 10100 | 1500 | 6.7 |
Based on this illustrative data, a concentration between 5.0 µM would be selected as it provides the highest signal-to-background ratio.
Protocol 2: pH Optimization
-
Buffer Preparation: Prepare a series of assay buffers with identical composition but varying pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments).
-
Assay Procedure:
-
In a 96-well plate, set up replicate reactions for each pH value using the optimal 4-MQ-8-SA concentration determined in Protocol 1.
-
Include both positive (with target analyte) and negative (buffer only) controls for each pH.
-
-
Data Acquisition and Analysis:
-
Incubate and read the plate as described previously.
-
Calculate the signal-to-background ratio for each pH and plot the results to identify the optimal pH.
-
Table 2: Example Data for pH Optimization
| pH | Signal (RFU) | Background (RFU) | Signal-to-Background |
| 6.0 | 2000 | 100 | 20.0 |
| 6.5 | 4500 | 120 | 37.5 |
| 7.0 | 7000 | 140 | 50.0 |
| 7.5 | 8500 | 200 | 42.5 |
| 8.0 | 9000 | 400 | 22.5 |
| 8.5 | 9100 | 700 | 13.0 |
| 9.0 | 9200 | 1200 | 7.7 |
Based on this illustrative data, a pH of 7.0 would be chosen as it provides the highest signal-to-background ratio.
overcoming solubility problems with 4-Mercaptoquinoline-8-sulfonic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 4-Mercaptoquinoline-8-sulfonic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the dissolution of this compound.
Question: My this compound is not dissolving in water. What should I do?
Answer:
This compound is known to be sparingly soluble in neutral water. Its chemical structure, containing both a sulfonic acid group (which promotes water solubility) and a mercaptoquinoline group (which is more hydrophobic), results in this limited solubility.
To dissolve the compound in an aqueous system, you must increase the pH to deprotonate the sulfonic acid and thiol groups, which significantly enhances its solubility. We recommend using a basic buffer system.
-
Recommendation: Use a buffer solution with a pH of 8.0, such as Tris-HCl, for effective dissolution.
-
Protocol: For a detailed step-by-step guide, please refer to Experimental Protocol 1: Preparation of an Aqueous Stock Solution .
Question: The compound dissolved initially in my buffer, but then a precipitate formed. Why did this happen and how can I fix it?
Answer:
Precipitation after initial dissolution typically indicates that the solution is unstable or that the pH has shifted.
-
pH Instability: The final pH of your solution may be lower than required to maintain solubility. Adding the acidic compound to an unbuffered or weakly buffered solution can lower the overall pH, causing the compound to crash out.
-
Concentration Limits: You may have exceeded the solubility limit of the compound at that specific pH and temperature.
-
Troubleshooting Steps:
-
Confirm the final pH of your solution after adding the compound. If it has dropped below 7.5, adjust it back to 8.0 using a dilute base (e.g., 0.1M NaOH).
-
Consider preparing a more concentrated stock solution in a non-aqueous solvent like DMSO (see next question) and then diluting it into your aqueous buffer. This often prevents localized concentration issues.
-
Ensure your buffer has sufficient capacity to handle the addition of the acidic compound without a significant pH drop.
-
Below is a workflow to guide you through troubleshooting solubility issues.
Question: Can I use an organic solvent to dissolve this compound?
Answer:
Yes. If an aqueous solution is not suitable for your experimental needs, or if you require a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is an effective solvent.
-
Recommendation: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted into your aqueous experimental medium.
-
Protocol: For a detailed procedure, see Experimental Protocol 2: Preparation of a Non-Aqueous Stock Solution using DMSO .
-
Important: Always check the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of DMSO.
Quantitative Data Summary
The following table summarizes the known solubility properties of this compound.
| Solvent/Solution | Solubility | Recommended Concentration | Notes |
| Water (neutral pH) | Sparingly Soluble | < 1 mg/mL | Not recommended for preparing stock solutions. |
| Basic Aqueous Buffer (pH 8.0) | Soluble | 1-10 mg/mL | The recommended method for most aqueous applications. |
| Dimethyl sulfoxide (DMSO) | Soluble | > 10 mg/mL | Useful for high-concentration stock solutions. |
| Ethanol | Sparingly Soluble / Insoluble | Not Recommended | Not an effective solvent. |
| Methanol | Sparingly Soluble / Insoluble | Not Recommended | Not an effective solvent. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Target: 10 mg/mL in Tris Buffer)
This protocol describes the preparation of an aqueous solution using a basic buffer to aid dissolution.
Materials:
-
This compound powder
-
Tris-HCl buffer (1M, pH 8.0)
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
0.1M NaOH and 0.1M HCl for pH adjustment
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weigh: Accurately weigh the desired amount of this compound in a sterile conical tube.
-
Initial Dissolution: Add a small volume of Tris-HCl buffer (pH 8.0) to the powder (e.g., 50-70% of your final target volume).
-
Mix: Vortex or sonicate the mixture gently until the powder is fully dissolved. The solution should become clear. Gentle warming to 37°C can assist dissolution but avoid overheating.
-
Adjust Volume: Once dissolved, add high-purity water to reach the final desired concentration (Quantum satis).
-
Confirm pH: Measure the pH of the final solution. If necessary, adjust it to 8.0 using dropwise additions of 0.1M NaOH or 0.1M HCl. This step is critical to prevent precipitation.
-
Sterilize: Pass the solution through a 0.22 µm sterile filter into a new sterile tube for storage.
Protocol 2: Preparation of a Non-Aqueous Stock Solution using DMSO
Materials:
-
This compound powder
-
Anhydrous, molecular-grade DMSO
-
Vortex mixer
Procedure:
-
Weigh: Weigh the desired amount of the compound into a suitable vial.
-
Add Solvent: Add the required volume of DMSO to achieve the target concentration.
-
Dissolve: Vortex the mixture thoroughly until the solid is completely dissolved. Sonication can be used to expedite the process if needed.
-
Store: Store the stock solution appropriately (see FAQ below).
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for this compound?
For high concentration stock solutions (>10 mg/mL), DMSO is the best choice. For direct use in most biological assays and aqueous experiments, a basic buffer at pH 8.0 is recommended.
Q2: How should I store solutions of this compound?
Aqueous solutions should be stored at 2-8°C for short-term use (a few days). For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO stock solutions are more stable and should be stored in aliquots at -20°C.
Q3: Why is a basic pH so critical for dissolving this compound in water?
The compound has two acidic protons: one on the sulfonic acid group (-SO₃H) and one on the mercapto group (-SH). At neutral or acidic pH, these groups are protonated, making the molecule less polar and thus less soluble in water. By raising the pH to a basic level (like pH 8.0), these groups are deprotonated to -SO₃⁻ and -S⁻. The resulting negative charges significantly increase the molecule's polarity and its favorable interaction with water molecules, leading to much greater solubility.
Technical Support Center: Minimizing Background Noise in Fluorescence Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their fluorescence spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in fluorescence spectroscopy?
A1: Background noise in fluorescence spectroscopy can originate from various sources, which can be broadly categorized as either sample-related or instrument-related.
-
Sample-Related Sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen) or the sample matrix itself.[1][2]
-
Raman Scattering: Inelastic scattering of the excitation light by solvent molecules, which can be particularly problematic with low-concentration samples.[3][4]
-
Unbound Fluorophores: Excess or non-specifically bound fluorescent labels in the sample.[5][6]
-
Contaminants: Fluorescent impurities in solvents, buffers, or on labware.
-
Inner Filter Effect (IFE): Occurs at high sample concentrations where the analyte absorbs too much of the excitation or emission light.[7][8] This effect has two forms:
-
Photobleaching: Photochemical destruction of the fluorophore by the excitation light, leading to a decrease in signal over time.[9][10]
-
-
Instrument-Related Sources:
-
Stray Light: Unwanted light from the excitation source that reaches the detector.
-
Detector Noise: Electronic noise inherent to the detector, such as thermal noise and shot noise.[11][12]
-
Optical Component Fluorescence: Fluorescence from cuvettes, filters, and other optical components.[2]
-
Environmental Noise: Fluctuations in ambient light, temperature, and electronic interference from nearby equipment.[11][13]
-
Q2: How can I identify the primary source of background noise in my experiment?
A2: A systematic approach can help pinpoint the source of high background noise. The following workflow can guide your troubleshooting process.
Caption: A logical workflow to diagnose the source of high background noise.
Troubleshooting Guides
Issue 1: High Background Signal in Blank Measurements
If you observe a high background signal even with a blank sample (containing only the solvent or buffer), the issue is likely related to the instrument or contaminated reagents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Buffers | Use high-purity, spectroscopy-grade solvents. Prepare fresh buffers with high-purity water. | Reduction in background signal. |
| Dirty Cuvette | Thoroughly clean the cuvette with an appropriate solvent (e.g., ethanol, acetone) and rinse with high-purity water. | Elimination of fluorescence from contaminants on the cuvette surface. |
| Instrumental Stray Light | Ensure the sample compartment is properly closed and light-sealed. Check the condition of optical filters. | Prevention of external light from reaching the detector. |
| Detector Dark Current | If available on your instrument, cool the detector to reduce thermal noise.[12] | A lower and more stable baseline signal. |
Issue 2: Sample Autofluorescence
Autofluorescence is the natural fluorescence of biological samples or other components in your sample matrix.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Fluorophores | If possible, switch to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum, as autofluorescence is typically stronger at shorter wavelengths.[1][6] | Reduced overlap between the autofluorescence and your signal of interest. |
| Fixation-Induced Autofluorescence | Consider alternative fixation methods, such as using non-aldehyde-based fixatives like acetone or ethanol, which may induce less autofluorescence.[14] | Lower background fluorescence in fixed samples. |
| Media and Vessel Fluorescence | For live-cell imaging, use phenol red-free medium or an optically clear buffered saline solution.[5][15] Image cells in glass-bottom dishes instead of plastic ones.[5][6] | Minimized background contribution from the imaging medium and sample container. |
| Computational Correction | Acquire an image of an unstained control sample and subtract this background from your experimental images.[6] | Post-acquisition correction for autofluorescence. |
Issue 3: Raman Scattering Interference
Raman scattering from the solvent can produce peaks that may be mistaken for true fluorescence signals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Overlap of Raman Peak with Emission | Change the excitation wavelength. Raman peaks shift with the excitation wavelength, while fluorescence peaks do not.[4] | Separation of the Raman peak from your fluorescence emission. |
| Solvent Contribution | Measure the spectrum of the pure solvent and subtract it from the sample spectrum.[4] | Removal of the solvent's Raman signature from your data. |
| Instrumental Parameters | If your instrument allows, reduce the diameter of the confocal pinhole to limit the collection volume and decrease the contribution of out-of-focus Raman scatter.[3] | Improved signal-to-noise ratio by spatially filtering out unwanted signals. |
Issue 4: Inner Filter Effect (IFE)
The inner filter effect leads to a non-linear relationship between fluorescence intensity and concentration at high sample absorbances.[7]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Sample Concentration | Dilute the sample to an absorbance of less than 0.1 AU at the excitation wavelength.[7] | A linear relationship between concentration and fluorescence intensity. |
| Reabsorption of Emitted Light | Choose a fluorophore with a larger Stokes shift (greater separation between excitation and emission maxima) to minimize spectral overlap.[7] | Reduced secondary inner filter effect. |
| Correction Algorithms | If dilution is not possible, use a correction method that utilizes the sample's absorbance spectrum to mathematically correct for the IFE.[7][16] | Accurate fluorescence measurements at higher concentrations. |
-
Measure the Absorbance Spectrum: Acquire the absorbance spectrum of your sample over the excitation and emission wavelength ranges.
-
Measure the Fluorescence Spectrum: Record the fluorescence emission spectrum of the same sample.
-
Apply Correction Formula: Use the following equation to correct the observed fluorescence intensity:
-
Fcorr = Fobs * 10(Aex * dex + Aem * dem)
-
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.
-
dex and dem are geometric factors related to the path length of the excitation and emission light, which can be determined empirically.
-
-
Issue 5: Photobleaching
Photobleaching is the irreversible decomposition of fluorophores due to light exposure.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Light Exposure | Minimize the sample's exposure to the excitation light. Use transmitted light to locate the region of interest before switching to fluorescence imaging.[10][17] | Slower rate of fluorescence signal decay. |
| High Excitation Intensity | Reduce the intensity of the excitation light by using neutral density filters or adjusting the laser power.[9][10] | Decreased rate of photobleaching. |
| Oxygen-Mediated Photodegradation | Use an antifade mounting medium containing oxygen scavengers (e.g., ProLong Gold, VECTASHIELD).[9][18] | Enhanced photostability of the fluorophore. |
| Fluorophore Instability | Select more photostable dyes, such as Alexa Fluor or DyLight Fluors, instead of less stable ones like FITC.[10] | Longer observation times before significant signal loss. |
| Fluorophore | Relative Photostability |
| FITC | Low |
| Cy3 | Moderate |
| Alexa Fluor 488 | High |
| Alexa Fluor 647 | Very High |
| Quantum Dots | Excellent |
Note: Photostability can vary depending on experimental conditions.
Data Processing for Background Subtraction
Even with optimized experimental conditions, some background noise may remain. Post-acquisition data processing can help to further improve the signal-to-noise ratio.
Caption: A general workflow for post-acquisition background subtraction.
Several computational methods can be employed for background subtraction:
-
Polynomial Fitting: A polynomial function is fitted to the background and then subtracted from the entire spectrum.[19]
-
Asymmetric Least Squares (ALS): This method is particularly effective for removing broad background signals while preserving sharp Raman peaks.[19]
-
Wavelet-Based Methods: These techniques can effectively remove both low-frequency background and high-frequency noise.[20][21]
-
Mean of Pixels Below Percentile: For imaging data, this approach uses pixels that remain dark throughout a time-lapse recording to define the background.[22]
References
- 1. biotium.com [biotium.com]
- 2. austinblanco.com [austinblanco.com]
- 3. How to Reduce Fluorescence in Raman Spectroscopy - Edinburgh Instruments [edinst.com]
- 4. Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy - Edinburgh Instruments [edinst.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. static.horiba.com [static.horiba.com]
- 8. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. news-medical.net [news-medical.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. FAASICPMS Section 2.2.10 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. microscopyfocus.com [microscopyfocus.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 18. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Optica Publishing Group [opg.optica.org]
- 21. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods of background subtraction [help.imageanalyst.net]
protocol refinement for reproducible results with 4-Mercaptoquinoline-8-sulfonic acid
Technical Support Center: Protocol Refinement for Quinoline-Based Thiol Compounds
Disclaimer: The specific compound "4-Mercaptoquinoline-8-sulfonic acid" is not widely documented in publicly available scientific literature. Therefore, this guide is based on the properties of the closely related and well-studied compound, 8-Mercaptoquinoline , and general best practices for handling thiol-containing molecules. The principles outlined here are intended to serve as a foundational resource for researchers working with similar chemical structures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 8-Mercaptoquinoline and its solutions to ensure stability?
A1: Proper storage is critical for reproducibility. The solid form of 8-Mercaptoquinoline should be stored in a tightly sealed container in a cool, dark, and dry place. Solutions are highly susceptible to oxidation. For optimal stability, prepare solutions fresh for each experiment using de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). If storage of a stock solution is unavoidable, store it in small aliquots at -20°C or -80°C and minimize freeze-thaw cycles.
Q2: What are the recommended solvents for dissolving 8-Mercaptoquinoline?
A2: 8-Mercaptoquinoline hydrochloride is soluble in water. The free base form has good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in alcohols and is generally poorly soluble in aqueous buffers at neutral pH. When preparing a stock solution in an organic solvent, ensure the final concentration of the solvent in your aqueous experimental buffer is low enough to not affect the biological system.
Q3: What is the primary cause of degradation for 8-Mercaptoquinoline?
A3: The primary cause of degradation is the oxidation of the thiol group (-SH). This group can readily oxidize to form disulfide bridges (-S-S-), which can lead to a loss of activity, particularly in applications like metal chelation or reactions where the free thiol is required. This process is accelerated by exposure to air (oxygen), light, and certain metal ions.
Troubleshooting Guide
Problem 1: I am observing high variability and poor reproducibility between my experiments.
This is a common issue when working with sensitive thiol compounds. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent Degradation | Prepare fresh solutions for each experiment from solid material. If using a frozen stock, test its activity before use in a critical experiment. |
| Solvent Oxidation | Use high-purity, de-gassed solvents for preparing solutions. Purge the solvent with an inert gas like nitrogen or argon before use. |
| Inconsistent Incubation Times | Use a calibrated timer and standardize all incubation steps precisely across all samples and experiments. |
| Variable pH of Buffer | The reactivity of the thiol group is pH-dependent. Prepare buffers carefully and verify the pH before each experiment. Ensure the buffer has sufficient capacity to maintain the pH throughout the assay. |
Problem 2: My assay is showing a very low or no signal, suggesting the compound is inactive.
This often points to a problem with the compound's integrity or the experimental setup.
| Potential Cause | Recommended Solution |
| Compound Oxidation | The thiol group may have oxidized to a disulfide. Prepare a fresh solution from solid material. Consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if compatible with your assay, though this may interfere with metal chelation studies. |
| Incorrect Buffer Conditions | The pH of your system may not be optimal for the thiol group's reactivity or the specific interaction you are studying. Perform a pH titration experiment to find the optimal range for your assay. |
| Precipitation of the Compound | The compound may have precipitated out of the solution, especially when a stock in organic solvent is added to an aqueous buffer. Ensure the final solvent concentration is low and the compound is fully dissolved. Visually inspect for any precipitate. |
| Chelation by Trace Metals | Trace metal contaminants in your buffer can chelate the compound, rendering it inactive for your intended purpose. Use buffers prepared with high-purity water and consider treating them with a chelating resin like Chelex 100 if appropriate. |
Experimental Protocols
Protocol: General Metal Chelation Assay using 8-Mercaptoquinoline
This protocol provides a general framework for assessing the metal-chelating activity of 8-Mercaptoquinoline, which can be adapted for similar compounds.
1. Reagent Preparation:
- 8-Mercaptoquinoline Stock Solution: Prepare a 10 mM stock solution in de-gassed DMSO.
- Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) with high-purity water. De-gas the buffer by bubbling with nitrogen or argon for at least 15-20 minutes.
- Metal Ion Solution: Prepare a 1 mM stock solution of the metal ion of interest (e.g., ZnCl₂, CuCl₂) in the same de-gassed buffer.
2. Assay Procedure:
- In a 96-well plate, add 180 µL of the de-gassed buffer to each well.
- Add 10 µL of the 8-Mercaptoquinoline stock solution to achieve the desired final concentration (e.g., 50 µM). Mix gently.
- Add 10 µL of the metal ion solution to initiate the reaction. The final volume should be 200 µL.
- Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
- Measure the absorbance or fluorescence at the appropriate wavelength. 8-Mercaptoquinoline and its metal complexes are known to be chromophoric and fluorescent.
3. Data Analysis:
- Subtract the absorbance/fluorescence of the blank (buffer only) from all readings.
- Compare the signal from wells containing 8-Mercaptoquinoline and the metal ion to control wells (compound only, metal ion only).
Visualizations
Experimental Workflow
Caption: General experimental workflow for assays involving quinoline-based thiol compounds.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting common experimental issues.
Troubleshooting Guide: Solvent-Related Issues in Thiol Quantification
An essential component of many research and development endeavors, particularly in the pharmaceutical and biotechnology sectors, is the accurate measurement of thiols. The decision of which solvent to use is crucial since it may have a big impact on how accurate and trustworthy these measurements are. This technical support center offers in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers deal with the problems brought on by the choice of solvent in thiol quantification tests.
This guide addresses specific problems that can arise during thiol quantification assays due to improper solvent selection.
| Problem | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| High Background Signal / Auto-oxidation | The solvent is promoting the oxidation of thiols to disulfides, which can interfere with the assay. This is more common in solvents that can facilitate redox reactions or have dissolved oxygen. | 1. De-gas solvents: Before use, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Add chelating agents: Include a chelating agent such as EDTA (0.1-1 mM) in your buffer to sequester metal ions that can catalyze thiol oxidation. 3. Work at a lower pH: If compatible with your assay, performing the reaction at a slightly acidic pH (6.0-7.0) can reduce the rate of thiol auto-oxidation. |
| Low or No Signal | 1. Reagent Instability: The detection reagent (e.g., DTNB, maleimide-based probes) may be unstable or have low solubility in the chosen solvent. 2. Reaction Inhibition: The solvent may be inhibiting the reaction between the thiol and the detection reagent. For example, some organic solvents can alter the protein structure, making thiols less accessible. | 1. Verify Reagent Solubility & Stability: Consult the reagent's technical datasheet for recommended solvents. Prepare fresh reagent solutions. For reagents like DTNB, aqueous buffers are generally preferred. 2. Optimize Solvent Concentration: If an organic solvent is necessary, create a standard curve in various concentrations of that solvent to determine the optimal concentration that allows for both sample solubility and assay performance. 3. Consider a different assay: If the sample requires a solvent that is fundamentally incompatible with the chosen assay, explore alternative methods (e.g., mass spectrometry-based quantification). |
| Precipitation of Sample or Reagents | The sample (e.g., protein, peptide) or the assay reagent has low solubility in the selected solvent system, leading to precipitation. | 1. Adjust Solvent Polarity: If using a high concentration of organic solvent, try reducing the percentage or switching to a more polar organic solvent like DMSO or DMF in smaller amounts. 2. Modify Buffer Composition: The addition of solubilizing agents or detergents (e.g., Tween-20, Triton X-100) at low concentrations might help, but their compatibility with the assay must be verified. 3. pH Adjustment: Ensure the buffer pH is not close to the isoelectric point (pI) of the protein or peptide being analyzed, as this can minimize solubility. |
| Inconsistent or Irreproducible Results | 1. Solvent Volatility: Volatile organic solvents (e.g., acetonitrile, methanol) can evaporate during the experiment, changing the concentration of reactants and affecting reaction rates. 2. Solvent Contamination: The solvent may be contaminated with oxidizing agents, trace metals, or other reactive species. | 1. Use Low-Volatility Solvents: If possible, opt for solvents with lower volatility like DMSO or use sealed reaction plates/vials. 2. Use High-Purity Solvents: Always use fresh, high-purity (e.g., HPLC-grade or analytical grade) solvents. 3. Maintain Consistent Conditions: Ensure all samples and standards are prepared in the exact same solvent matrix and that incubation times and temperatures are strictly controlled. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the choice of solvent in thiol quantification assays.
-
What are the most common solvents used for thiol quantification? Aqueous buffers (e.g., phosphate, TRIS) are the most common and generally recommended solvents, especially for biological samples. When organic solvents are required for sample solubility, DMSO, DMF, ethanol, methanol, and acetonitrile are often used as co-solvents at the lowest effective concentration.
-
How does solvent pH affect the assay? The pH of the solvent is critical. Most thiol-reactive probes, like DTNB and maleimides, react with the thiolate anion (R-S⁻), not the protonated thiol (R-SH). The pKa of most thiols is around 8-9, so a pH between 7 and 8.5 is often optimal for the reaction. However, at a higher pH (>8.5), the rate of auto-oxidation also increases significantly.
-
Can I use organic solvents with Ellman's Reagent (DTNB)? While DTNB is most soluble and reactive in aqueous buffers, some organic solvents can be tolerated at low concentrations. High concentrations of organic solvents can decrease the reaction rate and may cause the reagent to precipitate. It is crucial to validate the assay by running a standard curve in the presence of the same concentration of organic solvent as the samples.
-
How do I choose a solvent for fluorescent thiol quantification assays? For fluorescent assays (e.g., using maleimide-based probes), the solvent should not quench the fluorescence of the probe or the product. Always check the excitation and emission spectra of the dye in the chosen solvent. Additionally, ensure the solvent does not react with the fluorescent probe itself.
-
What are the best practices for preparing solvents for thiol assays?
-
Use high-purity, analytical grade solvents.
-
De-gas aqueous buffers to remove dissolved oxygen.
-
Incorporate a chelating agent like EDTA into aqueous buffers.
-
Prepare fresh solutions, especially for the thiol standards and detection reagents.
-
Ensure the final solvent composition is identical for all samples, standards, and blanks.
-
Experimental Protocol: Quantification of a Thiol-Containing Peptide using Ellman's Assay
This protocol provides a detailed methodology for a standard Ellman's assay, with specific notes on solvent considerations.
1. Materials and Reagents:
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0. Prepare by dissolving sodium phosphate and EDTA in high-purity water, adjust pH, and then de-gas by sparging with nitrogen for 15-20 minutes.
-
Thiol Standard: Cysteine or Glutathione (GSH).
-
Standard Stock Solution (10 mM): Dissolve a known amount of the thiol standard in the Assay Buffer. Prepare this solution fresh.
-
Ellman's Reagent (DTNB) Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Store protected from light.
-
Sample: Peptide dissolved in a compatible solvent.
2. Experimental Workflow Diagram:
Caption: A flowchart of the experimental steps for thiol quantification using Ellman's assay.
3. Procedure:
-
Prepare Standard Curve: Perform serial dilutions of the 10 mM thiol standard stock solution in Assay Buffer to create standards ranging from 10 µM to 500 µM.
-
Sample Preparation: Dilute the peptide sample in Assay Buffer to an expected concentration within the range of the standard curve. Critical Solvent Note: If the peptide stock is in an organic solvent, ensure the final concentration of this solvent is the same in all wells (standards, samples, and blank) to avoid matrix effects.
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of each standard or sample.
-
Add 200 µL of Assay Buffer to each well.
-
Add 25 µL of the DTNB stock solution to each well. The final volume is 250 µL.
-
Include a "blank" well containing only Assay Buffer and DTNB.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their known concentrations.
-
Use the equation of the linear regression from the standard curve to calculate the thiol concentration in the unknown samples.
-
Solvent-Reagent Interaction Diagram
The following diagram illustrates the fundamental chemical reaction in Ellman's assay and highlights the influence of solvent pH.
Caption: The effect of solvent pH on the ionization of thiols and the subsequent reaction with DTNB.
Technical Support Center: Preventing Mercapto Group Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the oxidation of mercapto (thiol) groups during experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of mercapto group oxidation in my samples?
A1: Mercapto groups (-SH), particularly the sulfhydryl group in cysteine residues, are highly susceptible to oxidation. The primary culprits in a laboratory setting include:
-
Exposure to Atmospheric Oxygen: Molecular oxygen can directly oxidize thiols, especially at neutral or slightly alkaline pH.[1][2] This process, known as autoxidation, can be slow but is a persistent factor.
-
Presence of Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1] These ions are often present as impurities in buffers and reagents.
-
Inappropriate pH: The reactivity of the thiol group is pH-dependent. At pH values above 7, the thiolate anion (S⁻) concentration increases. Thiolate is more nucleophilic and more readily oxidized than the protonated thiol.[3][4][5]
-
Reactive Oxygen Species (ROS): Peroxides and other ROS can rapidly oxidize thiols to various states, including sulfenic, sulfinic, and sulfonic acids.[6][7][8]
-
Light Exposure: For some compounds, exposure to light, especially UV, can promote oxidation.[9]
Q2: How can I prevent the oxidation of mercapto groups during my experiments?
A2: Several strategies can be employed to maintain the reduced state of mercapto groups:
-
Use of Reducing Agents: Incorporating reducing agents in your buffers is a common and effective method. The most widely used are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[9][10][11]
-
Addition of Metal Chelators: To counteract the catalytic effect of metal ions, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your solutions.[1][12]
-
Working under an Inert Atmosphere: For highly sensitive samples, performing experiments in a glovebox or using degassed buffers under an inert gas (e.g., argon or nitrogen) can minimize exposure to oxygen.[13]
-
pH Control: Maintaining a slightly acidic to neutral pH (below 7.5) can help to keep the thiol group in its less reactive protonated state.[14][15]
-
Proper Storage: Store thiol-containing compounds at low temperatures (-20°C or -80°C) and protected from light.[13][16] For long-term storage, flushing the container with an inert gas before sealing is recommended.[13]
Q3: Which reducing agent should I choose for my experiment?
A3: The choice of reducing agent depends on your specific application. DTT and TCEP are generally more powerful reducing agents than BME.
-
DTT (Dithiothreitol): Effective at neutral to alkaline pH, but it is prone to air oxidation and has a shorter half-life at higher pH.[14][15] It can also interfere with certain assays and labeling chemistries.
-
TCEP (Tris(2-carboxyethyl)phosphine): A potent, odorless reducing agent that is stable over a wide pH range (1.5-8.5) and is more resistant to air oxidation than DTT.[10][15] It does not contain a thiol group, so it typically does not need to be removed before downstream reactions with thiol-reactive probes like maleimides.[9][10] However, TCEP can be unstable in phosphate buffers.[15]
-
β-mercaptoethanol (BME): A volatile and pungent reducing agent. It is less potent than DTT and TCEP and is often used at higher concentrations.
Here is a summary of the properties of common reducing agents:
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |
| Effective pH Range | > 7[15] | 1.5 - 8.5[10][15] | Not specified, generally used at neutral pH |
| Potency | Strong | Strong[10] | Weaker than DTT and TCEP[11] |
| Odor | Slight sulfur smell[15] | Odorless[10] | Strong, unpleasant |
| Stability | Susceptible to air oxidation[14] | More resistant to air oxidation[10] | Susceptible to air oxidation |
| Interference | Can interfere with downstream labeling | Generally does not interfere[9][10] | Can interfere with downstream labeling |
| Typical Concentration | 1-10 mM | 0.1-1.0 mM[10] | 5-20 mM |
Q4: My protein has disulfide bonds that I need to keep intact while protecting free thiols. What should I do?
A4: This requires a more nuanced approach. You can use a sulfhydryl-blocking agent to protect the free thiols from oxidation without reducing the existing disulfide bonds. N-ethylmaleimide (NEM) is a commonly used reagent for this purpose.[17][18][19] The free thiols will react with NEM, forming a stable thioether bond, thus preventing them from forming new, non-native disulfide bonds.[17]
Troubleshooting Guide
Problem 1: I suspect my protein has oxidized, leading to aggregation.
-
Possible Cause: Intermolecular disulfide bond formation due to oxidation of surface-exposed cysteine residues.[12]
-
Troubleshooting Steps:
-
Add a reducing agent: Treat a small aliquot of your aggregated protein with a reducing agent like DTT or TCEP. If the aggregation is due to disulfide bonds, the protein may redissolve.
-
Optimize buffer conditions: For future preparations, include a reducing agent (e.g., 1-5 mM DTT or 0.5 mM TCEP) and a metal chelator (e.g., 1 mM EDTA) in your lysis and storage buffers.
-
Perform a thiol quantification assay: Use a method like the Ellman's assay to determine the concentration of free thiols in your sample and compare it to the expected value. A lower-than-expected value suggests oxidation.
-
Problem 2: My thiol-maleimide labeling efficiency is very low.
-
Possible Cause 1: Oxidation of the thiol groups on your molecule of interest.
-
Possible Cause 2: The presence of a thiol-containing reducing agent (like DTT or BME) in the reaction mixture is competing with your target molecule for the maleimide probe.
-
Possible Cause 3: Incorrect pH for the labeling reaction.
-
Solution: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5. At pH values above 8.5, maleimides can react with primary amines.
-
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
DTNB Stock Solution: 4 mg/mL in reaction buffer
-
Cysteine or Glutathione Standard
-
Sample containing the thiol to be quantified
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or glutathione.
-
In a 96-well plate, add 200 µL of your sample or standard to each well.
-
Add 50 µL of the DTNB stock solution to each well.
-
Incubate at room temperature for 5-15 minutes.[21]
-
Measure the absorbance at 412 nm.[21]
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
| Assay Component | Volume/Concentration |
| Sample/Standard | 200 µL |
| DTNB Solution | 50 µL of 4 mg/mL stock |
| Incubation Time | 5-15 minutes |
| Wavelength | 412 nm |
Protocol 2: Reduction of Protein Disulfide Bonds
Using DTT (requires removal):
-
Dissolve the protein in a suitable buffer (e.g., Tris or HEPES) at a pH > 7.
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Remove DTT using a desalting column or dialysis against a buffer containing no reducing agent (but preferably with a chelator like EDTA).
Using TCEP (no removal necessary for many applications):
-
Dissolve the protein in a suitable buffer (pH 1.5-8.5).
-
Add TCEP to a final concentration of 0.5-1 mM.
-
Incubate for 15-30 minutes at room temperature.
-
The sample is now ready for downstream applications like maleimide labeling.
Visualizations
Caption: Oxidation pathways of a mercapto group.
Caption: Workflow for preventing mercapto group oxidation.
Caption: Troubleshooting low maleimide labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing and quantifying oxidized protein thiols in tissue sections: a comparison of dystrophic mdx and normal skeletal mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Bot Detection [iris-biotech.de]
- 11. nanotempertech.com [nanotempertech.com]
- 12. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 15. agscientific.com [agscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: 4-Mercaptoquinoline-8-sulfonic acid Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-Mercaptoquinoline-8-sulfonic acid. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental data on the purification of this compound is limited in publicly available literature. The following recommendations are based on established chemical principles and purification techniques for structurally related compounds, such as other quinoline derivatives and sulfonic acids. Optimization will likely be necessary for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities may include starting materials from the synthesis, by-products from side reactions, and degradation products. Given the mercaptoquinoline structure, oxidation of the thiol group to a disulfide is a likely impurity. Other potential impurities could be isomers formed during sulfonation or residual acids and bases from the workup.
Q2: My purified this compound is discolored. What could be the cause?
A2: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of oxidized impurities, such as disulfides, or other colored by-products from the synthesis. The quinoline ring system itself can be susceptible to coloration upon oxidation or in the presence of trace metal impurities. Ensure that the purification process is carried out with minimal exposure to air and light.
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be experimentally determined. Due to the presence of both a sulfonic acid and a mercaptan group, the compound's solubility will be pH-dependent, which can be leveraged during purification.
Q4: How do I choose an appropriate solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] For a sulfonic acid, polar protic solvents are often a good starting point.[3] Water, or aqueous mixtures with alcohols (e.g., ethanol, methanol), are likely candidates.[3] Given the acidic nature of the sulfonic acid group, purification may also be achieved by dissolving the compound in a dilute basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the purified product by adding acid.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the percentage of the main component and quantifying impurities.[4][5] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify impurities, and melting point analysis, where a sharp melting point range typically indicates high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold recrystallization solvent. | - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the solution is fully saturated before cooling.- Cool the solution to a lower temperature (e.g., using an ice bath). |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out" due to being supersaturated at a temperature above its melting point in the solvent, or the presence of impurities inhibiting crystallization. | - Re-heat the solution and add more solvent before attempting to cool again slowly.- Try a different solvent system.- "Scratch" the inside of the flask with a glass rod to induce crystallization. |
| Product Degradation During Purification | The mercaptan group is sensitive to oxidation, especially at elevated temperatures in the presence of air. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Use de-gassed solvents.- Avoid prolonged heating. |
| Incomplete Removal of Impurities | The chosen recrystallization solvent dissolves both the product and the impurities. | - Try a different solvent with different polarity.- Consider a multi-step purification process, such as an initial acid-base extraction followed by recrystallization. |
Data Presentation
Table 1: Potential Recrystallization Solvents
The following table provides a starting point for selecting a recrystallization solvent for this compound, based on general principles for sulfonic acids and quinoline derivatives.[3][6]
| Solvent/Solvent System | Rationale | Considerations |
| Water | High polarity, suitable for dissolving sulfonic acids. | Solubility might be high even at low temperatures. Consider pH adjustment. |
| Ethanol/Water Mixture | Allows for fine-tuning of polarity to optimize solubility differences between the product and impurities. | The optimal ratio needs to be determined experimentally. |
| Methanol | A polar protic solvent that can be effective for compounds with hydrogen bonding capabilities.[7] | Similar to ethanol, a mixture with water might be necessary. |
| Acetic Acid | Can be a good solvent for some acidic compounds.[6] | Ensure it is completely removed from the final product. |
| Dilute Aqueous Base (e.g., NaHCO₃) followed by Acidification | Utilizes the acidic nature of the sulfonic acid for purification via salt formation. | The product must be stable under the basic and subsequent acidic conditions. |
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water Mixture
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (at the same ratio used for recrystallization).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues encountered during the recrystallization process.
References
- 1. quora.com [quora.com]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times for complex formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of complex formation?
The rate of complex formation, or the association rate constant (ka), is influenced by several factors:
-
Concentration of Reactants: Higher concentrations of the interacting molecules lead to more frequent collisions and thus a faster reaction rate.
-
Temperature: While higher temperatures generally increase the rate of diffusion and reaction, they can also lead to protein denaturation. The optimal temperature must be empirically determined.
-
Buffer Conditions: pH, ionic strength, and the presence of specific ions can significantly impact electrostatic interactions and the conformation of molecules, thereby affecting binding.
-
Viscosity: The viscosity of the medium affects the diffusion rate of the molecules; higher viscosity leads to slower diffusion and a reduced association rate.
-
Presence of Inhibitors or Cofactors: Competitive inhibitors can reduce the apparent rate of complex formation, while necessary cofactors can increase it.
-
Molecular Properties: The size, shape, and charge distribution of the interacting molecules play a crucial role in their ability to form a complex.
Q2: How can I determine the optimal buffer conditions for my binding experiment?
Optimizing buffer conditions is a critical step. A systematic approach is recommended:
-
pH Screening: Test a range of pH values around the pI of your proteins. A pH where the interacting partners have opposite net charges can sometimes enhance association due to favorable electrostatic steering.
-
Ionic Strength Screening: Vary the salt concentration (e.g., 50 mM to 500 mM NaCl) to understand the contribution of electrostatic interactions. High salt concentrations can disrupt non-specific electrostatic interactions but may also weaken desired polar interactions.
-
Additive Screening: Consider including small amounts of additives like non-ionic detergents (e.g., 0.005% Tween-20) to reduce non-specific binding, or glycerol to enhance protein stability.
Q3: My protein is aggregating during the experiment. How can I troubleshoot this?
Protein aggregation can be a significant issue. Here are some common troubleshooting steps:
-
Optimize Buffer: As mentioned above, screen different pH and salt concentrations.
-
Include Additives: Small amounts of glycerol (5-10%), arginine (50 mM), or non-detergent sulfobetaines can help improve protein solubility and stability.
-
Check Protein Purity: Ensure your protein sample is highly pure and free of contaminants that might promote aggregation.
-
Vary Temperature: Some proteins are more stable at lower temperatures. Try performing the experiment at 4°C.
-
Concentration Reduction: High protein concentrations can sometimes lead to aggregation. Try working with lower concentrations if your detection method allows.
Troubleshooting Guides
Issue 1: No binding is observed in my assay (e.g., SPR, BLI, ITC).
dot
Caption: Troubleshooting workflow for no-binding events.
Troubleshooting Steps:
-
Confirm Activity of Binding Partners:
-
Is your protein active? Ensure the protein is properly folded and functional. Use a known binding partner as a positive control if available.
-
Has the ligand degraded? Small molecules and peptides can be unstable. Confirm the integrity of your ligand.
-
-
Evaluate Buffer Conditions:
-
Is the pH appropriate? The pH of the running buffer should be one at which both proteins are stable and charged appropriately for binding.
-
Is the ionic strength too high or too low? For interactions that are primarily electrostatic, high salt concentrations can screen the charges and prevent binding.
-
-
Verify Concentrations:
-
Are the concentrations accurate? Use a reliable method (e.g., A280 with correct extinction coefficient, BCA assay) to measure protein concentration. Inaccurate concentrations can lead to misleading results.
-
Is the concentration of the analyte high enough? For weak interactions, you may need to use higher concentrations of the analyte to observe binding.
-
-
Check Instrument and Consumables:
-
For SPR/BLI: Ensure the sensor chip is not expired and has been properly regenerated. Check for issues with the instrument's fluidics.
-
For ITC: Degas your samples thoroughly to avoid bubbles. Ensure the calorimeter cell is clean.
-
Issue 2: The observed association rate (ka) is very slow.
dot
Caption: Logic for troubleshooting slow association rates.
Troubleshooting Steps:
-
Rule out Mass Transport Limitation: In surface-based techniques like SPR and BLI, the rate of binding can be limited by the diffusion of the analyte to the sensor surface.
-
SPR: Increase the flow rate of the running buffer.
-
BLI: Increase the shaking speed of the plate. If the observed ka increases with these changes, mass transport limitation is likely a factor.
-
-
Optimize Buffer Composition:
-
Reduce Viscosity: High concentrations of glycerol or other viscogens can slow down diffusion. Try reducing their concentration if possible.
-
Modify pH and Ionic Strength: As detailed in the table below, electrostatic interactions can play a significant role in the association rate.
-
-
Increase Analyte Concentration: A higher concentration of the analyte will lead to a faster initial binding rate, which can be easier to measure accurately.
-
Adjust Temperature: Increasing the temperature can increase the diffusion rate and may enhance the association rate, provided the proteins remain stable.
Quantitative Data Summaries
Table 1: Effect of Buffer Conditions on Association Rate (ka)
| Parameter | Condition | Typical Effect on ka | Rationale |
| pH | Moving pH towards opposite net charges | Increase | Enhanced electrostatic attraction can steer the molecules into the correct orientation for binding. |
| Moving pH towards similar net charges | Decrease | Electrostatic repulsion can hinder the association of the molecules. | |
| Ionic Strength | Increasing Salt Concentration (e.g., from 50 mM to 500 mM NaCl) | Decrease (for electrostatically driven interactions) | Shielding of surface charges reduces the long-range electrostatic attraction. |
| Increasing Salt Concentration | Increase or No Change (for hydrophobically driven interactions) | Can reduce non-specific binding and in some cases enhance hydrophobic interactions. | |
| Viscosity | Increasing Glycerol Concentration | Decrease | Slower diffusion of molecules in a more viscous solution reduces the collision frequency. |
Experimental Protocols
Protocol 1: Systematic Buffer Optimization for a Protein-Ligand Interaction using SPR
calibration curve issues in spectrophotometric analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during calibration curve construction in spectrophotometric analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My calibration curve is non-linear.
Q: Why is my calibration curve not a straight line?
A: A non-linear calibration curve can be caused by several factors, ranging from incorrect standard preparation to instrumental limitations. At high concentrations, the analyte molecules can start to interact with each other, which can alter their absorbance properties and lead to a deviation from Beer's Law. Additionally, if the absorbance values are too high (typically above 2.0), the detector may not be able to accurately measure the light passing through the sample, resulting in a plateauing of the curve. Other potential causes include using an incorrect wavelength for measurement, the presence of interfering substances in the samples, or a chemical reaction occurring between the analyte and the solvent.
Troubleshooting Steps:
-
Check the Concentration Range: Ensure your standards are within the linear range of the assay. If the curve is bending at high concentrations, dilute the upper-end standards and re-run the analysis.
-
Verify Wavelength: Confirm that you are using the maximum absorbance wavelength (λmax) for your analyte. A scan across a spectrum of a mid-range standard can verify the λmax.
-
Inspect the Blank: A contaminated or improperly prepared blank can lead to non-linearity. Prepare a fresh blank and re-measure.
-
Assess for Interferences: Consider if any components in your sample matrix could be interfering with the measurement. This may require a sample preparation step like extraction or filtration.
-
Instrument Check: Ensure the spectrophotometer is functioning correctly and has been recently calibrated.
Issue 2: The R-squared (R²) value of my calibration curve is too low.
Q: What does a low R-squared value mean, and how can I improve it?
A: A low R-squared (R²) value (typically < 0.99) indicates that the data points do not fit well to the linear regression line, suggesting a high degree of variability or error in your measurements. This can stem from random errors in pipetting, improper mixing of solutions, or fluctuations in the instrument's performance. Outliers, which are data points that deviate significantly from the rest, can also heavily influence the R² value.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure you are using calibrated pipettes and proper technique to minimize volume errors.
-
Ensure Homogeneity: Thoroughly mix all standards before measurement.
-
Check for Outliers: Visually inspect the calibration curve for any points that are clear flyers. If an outlier is identified, consider remaking and re-measuring that standard. Statistical tests like Grubb's test can also be used to formally identify outliers.
-
Increase Number of Standards: Using more calibration points, especially at the lower and upper ends of the expected concentration range, can improve the robustness of the curve.
-
Instrument Stability: Allow the spectrophotometer to warm up sufficiently before use to ensure a stable light source and detector.
Issue 3: My calibration curve has a high y-intercept.
Q: Why doesn't my calibration curve go through the origin (0,0)?
A: A high y-intercept indicates that there is a significant absorbance reading for the blank or a non-zero signal when the analyte concentration is zero. This is often due to a contaminated or improperly prepared blank solution that contains traces of the analyte or other absorbing species. It can also be caused by instrumental noise or an incorrect setting of the zero point.
Troubleshooting Steps:
-
Prepare a Fresh Blank: Use high-purity solvent and clean glassware to prepare a new blank.
-
Re-zero the Instrument: Use the freshly prepared blank to re-zero the spectrophotometer immediately before measuring your standards.
-
Evaluate Reagents: Check all reagents used in the preparation of the standards for potential contamination.
-
Consider Matrix Effects: If your samples are in a complex matrix, the blank should be prepared with the same matrix to account for any background absorbance.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Common Causes for Failure |
| R-squared (R²) | > 0.99 | Pipetting errors, unstable instrument, outliers, incorrect blank. |
| Y-intercept | Should be close to zero | Contaminated blank, incorrect zeroing of the instrument. |
| Linearity | Visual inspection of the curve for a straight line | Concentrations outside the linear range, chemical interferences. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions by Serial Dilution
-
Prepare a Stock Solution: Accurately weigh a known mass of the analyte and dissolve it in a precise volume of a suitable solvent to create a high-concentration stock solution.
-
Calculate Dilutions: Determine the concentrations needed for your calibration curve and calculate the required dilutions from the stock solution.
-
Perform Serial Dilutions:
-
Pipette a specific volume of the stock solution into a volumetric flask and dilute to the mark with the solvent. This is your first standard.
-
Pipette a specific volume of the first standard into a new volumetric flask and dilute to the mark. This is your second standard.
-
Repeat this process until you have prepared all the desired standard concentrations.
-
-
Prepare a Blank: Use the same solvent used to prepare the standards as the blank.
Protocol 2: Generation of a Calibration Curve
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time (typically 15-30 minutes).
-
Set Wavelength: Set the instrument to the maximum absorbance wavelength (λmax) of the analyte.
-
Zero the Instrument: Fill a clean cuvette with the blank solution, place it in the spectrophotometer, and zero the absorbance.
-
Measure Standards:
-
Starting with the lowest concentration standard, rinse the cuvette with a small amount of the standard, then fill the cuvette and measure the absorbance.
-
Repeat this for all standards, moving from the lowest to the highest concentration.
-
-
Plot the Data: Plot the absorbance values on the y-axis against the corresponding concentrations on the x-axis.
-
Perform Linear Regression: Use software to perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the R-squared (R²) value.
Visualizations
Caption: Experimental workflow for preparing standards and generating a calibration curve.
Caption: A decision tree for troubleshooting common calibration curve issues.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Heavy Metal Analysis: Featuring 4-Mercaptoquinoline-8-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of heavy metals, with a special focus on the validation of a spectrophotometric method using 4-Mercaptoquinoline-8-sulfonic acid. As environmental and product safety regulations become increasingly stringent, the need for accurate, sensitive, and reliable analytical methods for heavy metal detection is paramount. This document offers an objective comparison of the performance of the this compound method against established alternatives, supported by representative experimental data and detailed protocols.
Introduction to Heavy Metal Analysis
Heavy metal contamination is a significant concern across various industries, including pharmaceuticals, due to the potential for toxicity even at trace levels.[1] A variety of analytical techniques are employed for the detection and quantification of heavy metals, ranging from classic colorimetric methods to sophisticated spectroscopic and spectrometric techniques.[2][3] The choice of method often depends on factors such as the required sensitivity, the sample matrix, cost, and throughput.
Spectrophotometric methods, based on the formation of a colored complex between the metal ion and a chromogenic reagent, offer a cost-effective and accessible approach for heavy metal analysis.[2][3][4] this compound is a promising reagent in this class, forming stable, colored complexes with various heavy metal ions.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is a critical decision in any scientific investigation. This section compares the spectrophotometric method using this compound with other widely used techniques for heavy metal analysis.
| Parameter | This compound (Spectrophotometry) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Formation of a colored complex with the metal ion, followed by measurement of light absorbance. | Measurement of the absorption of light by free atoms in the gaseous state. | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation of the ions. |
| Limit of Detection (LOD) | Analyte-dependent, typically in the ng/mL to µg/mL range. | ng/mL to µg/mL range.[5] | pg/mL to ng/mL range. |
| Linear Range | Typically 1-2 orders of magnitude. | Typically 1-2 orders of magnitude. | Several orders of magnitude. |
| Selectivity | Can be influenced by interfering ions; pH adjustment and masking agents may be required. | High for most elements. | Excellent, with minimal interferences. |
| Sample Throughput | Moderate to high. | Moderate. | High. |
| Cost (Instrument) | Low. | Moderate. | High. |
| Cost (Operational) | Low. | Moderate. | High. |
| Ease of Use | Relatively simple. | Requires skilled operator. | Requires highly skilled operator. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and validity of analytical results.
Spectrophotometric Determination of Zinc (II) using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (A Representative Method)
This protocol is adapted from a method for a similar compound and is representative of the procedure that would be used with this compound.[6][7]
Reagents and Solutions:
-
Zinc(II) Standard Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of zinc metal in nitric acid and dilute to a known volume with deionized water.
-
7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS) Reagent Solution: Prepare a solution of the reagent in a suitable solvent (e.g., dilute sodium hydroxide).
-
Borax Buffer Solution (pH 9.2): Prepare a buffer solution using sodium tetraborate.
Procedure:
-
Transfer an aliquot of the sample solution containing zinc into a 25 mL volumetric flask.
-
Add 1.0 mL of the p-NIAZOXS reagent solution.
-
Add 3.0 mL of the borax buffer solution to adjust the pH to 9.2.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 520 nm against a reagent blank.
-
Determine the concentration of zinc from a calibration curve prepared using standard solutions.[7]
Sample Preparation for Pharmaceutical and Alloy Samples
-
Pharmaceutical Preparations: Ash the sample at 450°C and dissolve the residue in concentrated hydrochloric acid.
-
Copper Alloys: Dissolve the alloy in a mixture of concentrated hydrochloric and nitric acids.[6]
Method Validation Data: this compound (Representative)
The following table summarizes the expected validation parameters for a spectrophotometric method for the determination of a heavy metal (e.g., Cadmium) using this compound, based on typical performance characteristics of similar methods.[8]
| Validation Parameter | Specification | Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.995 | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.02 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.06 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98.5% |
| Precision (RSD%) | < 5% | 2.1% |
| Selectivity | No significant interference from common excipients or other metal ions at expected concentrations. | Method is selective for the target analyte in the presence of common interfering ions under optimized conditions. |
| Robustness | Method remains unaffected by small, deliberate variations in method parameters (e.g., pH, reagent concentration). | The method is robust within the tested parameter ranges. |
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for heavy metal analysis.
References
- 1. Characterization of the Toxicological Impact of Heavy Metals on Human Health in Conjunction with Modern Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination by U . V . Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 3. ijaers.com [ijaers.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an analytical method for the determination of cadmium (Cd) in fish by atomic absorption spectrometry with electrothermal atomisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
comparing 4-Mercaptoquinoline-8-sulfonic acid to other thiol reagents
In the landscape of biochemical research and drug development, the selection of an appropriate thiol reagent is critical for maintaining protein integrity, quantifying sulfhydryl groups, and studying redox signaling pathways. This guide provides a comparative overview of 4-Mercaptoquinoline-8-sulfonic acid and other commonly used thiol reagents, offering insights into their performance, supported by available data and established experimental protocols.
Introduction to Thiol Reagents
Thiol reagents are indispensable tools in the life sciences, primarily utilized for the reduction of disulfide bonds in proteins and peptides, and for the quantification of free sulfhydryl groups.[1] The reactivity and stability of these reagents are paramount to the success of numerous experimental workflows, from protein sample preparation for electrophoresis to the investigation of enzyme kinetics and redox-sensitive cellular processes.[2][3] Common thiol reagents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). This guide introduces this compound and contextualizes its potential utility against these established reagents.
Established Thiol Reagents: A Performance Overview
The performance of a thiol reagent is typically assessed based on its reduction potential, reactivity at different pH levels, stability, and compatibility with downstream applications.
Dithiothreitol (DTT)
Dithiothreitol, also known as Cleland's reagent, is a popular choice for reducing disulfide bonds. Its mechanism involves a two-step thiol-disulfide exchange, resulting in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[2]
-
Reactivity: DTT is a potent reducing agent, particularly effective at neutral to alkaline pH.[2]
-
Stability: DTT is prone to oxidation, especially in the presence of air and at pH values above 7. Its solutions should be prepared fresh for optimal performance.[1]
Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a non-thiol-based reducing agent that offers several advantages over traditional thiol reagents.
-
Reactivity: TCEP is a powerful reducing agent over a broad pH range, including acidic conditions where thiol-based reagents are less effective.[4]
-
Stability: TCEP is significantly more stable than DTT in aqueous solutions and is resistant to air oxidation. This stability allows for greater flexibility in experimental design.[4]
-
Compatibility: Being a phosphine-based reagent, TCEP does not interfere with sulfhydryl-reactive labeling chemistries, such as those involving maleimides.[4]
β-Mercaptoethanol (BME)
BME is a simple monothiol reagent widely used for breaking disulfide bonds.
-
Reactivity: To drive the reduction of disulfide bonds to completion, a large excess of BME is required.[1]
-
Stability: BME is susceptible to oxidation and has a characteristic unpleasant odor.
This compound: A Profile
Direct comparative experimental data for this compound as a thiol reagent in biochemical assays is not extensively available in peer-reviewed literature. However, an analysis of its chemical structure—comprising a quinoline core, a thiol group, and a sulfonic acid group—allows for an inferred performance profile. The quinoline moiety is known for its chelating and fluorescent properties, which could offer unique functionalities.[5][6] The sulfonic acid group confers high aqueous solubility.[7]
Inferred Properties:
-
Reactivity: The reactivity of the thiol group is expected to be influenced by the electron-withdrawing nature of the quinoline ring and the sulfonic acid group. This could potentially modulate its reduction potential and reactivity profile compared to simple alkyl thiols.
-
Solubility: The presence of the sulfonic acid group suggests excellent water solubility, which is a desirable characteristic for a reagent used in aqueous biochemical assays.[7]
-
Detection: The quinoline core is inherently fluorescent, which could potentially be exploited for developing novel assays for thiol quantification where the fluorescence properties change upon reaction.[5]
-
Chelating Properties: Quinoline derivatives are known to chelate metal ions.[6][8] This could be an advantage in experiments where metal chelation is desired, but a disadvantage if it interferes with metal-dependent enzymatic reactions.
Quantitative Data Summary
Due to the lack of direct comparative studies, a quantitative data table for this compound alongside other thiol reagents cannot be provided at this time. For established reagents, performance characteristics are well-documented and can be summarized as follows:
| Reagent | Optimal pH for Reduction | Stability in Solution | Key Advantages | Key Disadvantages |
| DTT | 7.0 - 9.0 | Low (prone to oxidation) | High reduction potential, effective at low concentrations | Unstable, interferes with some labeling techniques |
| TCEP | 1.5 - 8.5 | High (resistant to oxidation) | Odorless, stable, compatible with maleimide chemistry | Can be more expensive than DTT or BME |
| BME | 7.0 - 9.0 | Low (prone to oxidation) | Inexpensive | Pungent odor, requires high concentrations |
Experimental Protocols
General Protocol for Disulfide Bond Reduction in Proteins
This protocol provides a general framework for reducing disulfide bonds in a protein sample using a thiol reagent.
-
Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl, HEPES) to the desired concentration.
-
Reagent Preparation: Prepare a fresh stock solution of the thiol reagent (e.g., 1 M DTT or 0.5 M TCEP) in the same buffer.
-
Reduction Reaction: Add the thiol reagent to the protein solution to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified period, typically 15 to 60 minutes.
-
Downstream Processing: The reduced protein sample is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or enzyme activity assays. If the thiol reagent interferes with subsequent steps, it may need to be removed by dialysis or desalting columns.
Protocol for Thiol Quantification using Ellman's Reagent (DTNB)
This protocol describes a standard method for quantifying free sulfhydryl groups in a sample.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a standard solution of a known thiol, such as cysteine or glutathione, in the same buffer.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the thiol standard.
-
To each dilution and a blank (buffer only), add the DTNB solution to a final concentration of 0.1 mM.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance values against the known thiol concentrations to generate a standard curve.
-
-
Sample Measurement:
-
Add the DTNB solution to the sample of unknown thiol concentration.
-
Incubate and measure the absorbance at 412 nm as with the standards.
-
-
Quantification: Determine the thiol concentration in the sample by interpolating its absorbance value on the standard curve.
Visualizations
Caption: Experimental workflow for comparing thiol reagents.
Caption: Mechanism of disulfide bond reduction by DTT.
Conclusion
While established thiol reagents like DTT and TCEP have well-defined performance characteristics and a wealth of supporting experimental data, this compound remains a compound with theoretical potential awaiting empirical validation in the context of biochemical thiol assays. Its unique chemical structure suggests possibilities for novel applications, particularly where aqueous solubility and fluorescence are advantageous. However, for researchers requiring a reagent with a proven track record and extensive documentation, DTT and TCEP remain the primary choices for disulfide reduction and thiol management. Further experimental studies are necessary to fully elucidate the performance of this compound and its place in the toolkit of thiol reagents.
References
- 1. biosynth.com [biosynth.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analytical Prowess of 4-Mercaptoquinoline-8-sulfonic acid: A Comparative Guide
In the realm of analytical chemistry, particularly in the quantification of metal ions, the choice of chelating agent is paramount to ensuring the accuracy and precision of spectrophotometric methods. 4-Mercaptoquinoline-8-sulfonic acid has emerged as a notable reagent for the determination of various heavy metals. This guide provides a comprehensive comparison of analytical methods utilizing this compound against other established techniques for the determination of vanadium, osmium, and ruthenium, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Performance
The efficacy of an analytical method is primarily judged by its accuracy, precision, sensitivity, and selectivity. The following tables summarize the quantitative performance of this compound-based methods in comparison to alternative spectrophotometric techniques for the determination of vanadium, osmium, and ruthenium.
Table 1: Comparison of Analytical Methods for Vanadium (V) Determination
| Parameter | This compound Method | Thionin Method | Acetophenone 2', 4'-dihydroxy semicarbazone Method | Alizarin Red S Method |
| Accuracy (Recovery %) | Data not available | Not explicitly stated, but applied to alloys | Applied to alloys and synthetic samples | Not explicitly stated |
| Precision (%RSD) | Data not available | Not explicitly stated | Not explicitly stated | 4.5% |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Data not available | Not explicitly stated | 3899.2 | 0.72 x 10⁴ |
| Beer's Law Range (µg/mL) | Data not available | 0.2-10 | 1-5 ppm | 0.05-6 |
| λmax (nm) | Data not available | 600 | 380 | 483 |
| pH / Medium | Data not available | Acidic medium | pH 8.2 | pH 4 |
Table 2: Comparison of Analytical Methods for Osmium Determination
Table 3: Comparison of Analytical Methods for Ruthenium Determination
A comprehensive review of analytical methods for ruthenium determination highlights various separation and determination techniques, including spectrophotometry. However, direct side-by-side quantitative comparisons of accuracy and precision between the this compound method and other specific spectrophotometric reagents were not found in the available literature.
Experimental Protocols
A generalized experimental protocol for the spectrophotometric determination of metal ions using a chelating agent like this compound is outlined below. Specific parameters such as pH, wavelength, and reagent concentrations must be optimized for each specific analyte.
General Spectrophotometric Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable acid. If necessary, perform a digestion step to remove interfering matrices. For alloy samples, this may involve treatment with concentrated acids and subsequent dilution.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal range for complex formation using appropriate buffer solutions.
-
Complex Formation: Add a solution of this compound (or the alternative reagent) in excess to ensure complete complexation with the metal ion. Allow sufficient time for the reaction to complete.
-
Extraction (if necessary): If the formed complex is not water-soluble, extract it into a suitable organic solvent.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: Determine the concentration of the metal ion from a calibration curve prepared using standard solutions.
Example Protocol for Vanadium Determination using Thionin:
This method involves the reaction of vanadium(V) with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the violet color of the thionin dye. The decrease in absorbance at 600 nm is proportional to the vanadium concentration.
-
Prepare a standard stock solution of vanadium(V).
-
To an aliquot of the sample solution containing 0.2-10 µg/mL of vanadium(V), add 2 M HCl and a 2% KI solution.
-
Add a known amount of thionin solution and dilute to a final volume.
-
Measure the absorbance at 600 nm against a reagent blank.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for spectrophotometric analysis and the logical relationship in method selection.
Caption: General experimental workflow for spectrophotometric metal analysis.
Caption: Logical relationship for analytical method selection.
Performance of 4-Mercaptoquinoline-8-sulfonic Acid in Heavy Metal Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of heavy metals is a critical analytical challenge. This guide provides a comparative overview of the performance of quinoline-based chemosensors, with a focus on derivatives like 4-Mercaptoquinoline-8-sulfonic acid, for the detection of heavy metals. We present a comparison with established analytical techniques and provide detailed experimental protocols to support your research.
Comparative Analysis of Detection Limits
The selection of an analytical method for heavy metal detection is often dictated by the required sensitivity. The following table summarizes the limits of detection for various heavy metals using different quinoline-based chemosensors and compares them with conventional instrumental methods.
| Heavy Metal | Quinoline-Based Chemosensor | Limit of Detection (LOD) | Alternative Method | Typical Limit of Detection (LOD) |
| Mercury (Hg²⁺) | Quinoline-based colorimetric sensor | 0.325 ppm[3] | ICP-MS | 0.001 ppb (1 ppt)[4] |
| Bismuth (Bi³⁺) | Quinoline-based colorimetric sensor | 0.172 ppm[3] | ICP-MS | ppt range |
| Lead (Pb²⁺) | 5,7-dibromo-8-hydroxyquinoline | 1.0 µg/L (1 ppb)[5] | AAS | low ppm range[6] |
| Cadmium (Cd²⁺) | 8-hydroxyquinoline-5-sulphonic acid | 2.50 × 10⁻⁹ mol L⁻¹[7] | ICP-OES | ppb range[4][8] |
| Zinc (Zn²⁺) | Phenylalanine derivative with quinoline | 1.45 × 10⁻⁷ M[9] | AAS | low ppm range[6] |
| Aluminum (Al³⁺) | 8-hydroxyquinoline | ~1 × 10⁻⁸ M (0.3 ppb)[10] | ICP-OES | ppb range[4][8] |
Note: The performance of chemosensors can be influenced by the solvent system and the presence of interfering ions.
Experimental Protocols
Spectrophotometric Determination of Lead (Pb²⁺) using a Quinoline Derivative
This protocol is adapted from a method for the determination of lead using 5,7-dibromo-8-hydroxyquinoline and can be considered a general procedure for similar quinoline-based reagents.[5]
1. Reagents and Solutions:
-
Lead(II) Standard Solution (1000 mg/L): Dissolve 1.599 g of lead nitrate, Pb(NO₃)₂, in deionized water, add 1 mL of concentrated nitric acid, and dilute to 1 L in a volumetric flask. Prepare working standards by serial dilution.
-
Quinoline Derivative Reagent Solution (e.g., 3.3 x 10⁻³ M 5,7-dibromo-8-hydroxyquinoline): Dissolve the appropriate amount of the reagent in a suitable solvent (e.g., ethanol).
-
Hydrochloric Acid (0.001 M): Prepare by diluting a stock solution of HCl.
-
Ethanol
2. Procedure:
-
To a 10 mL volumetric flask, add a known volume (e.g., 0.1-1.0 mL) of the aqueous sample solution containing lead.
-
Add a molar excess of the quinoline derivative reagent solution (e.g., 1 mL of 3.3 x 10⁻³ M solution).
-
Add a small volume of 0.001 M hydrochloric acid (e.g., 0.5 mL) to achieve a slightly acidic medium.
-
Mix the solution well.
-
After 1 minute, add 3 mL of ethanol and dilute to the mark with deionized water.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (e.g., 390 nm) against a reagent blank prepared in the same manner without the lead standard or sample.
-
Construct a calibration curve by plotting the absorbance values of the standard solutions versus their concentrations.
-
Determine the concentration of lead in the sample from the calibration curve.
Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis
AAS is a widely used technique for the determination of heavy metals in various samples.
1. Instrumentation:
-
Atomic Absorption Spectrometer equipped with a hollow cathode lamp for the specific metal of interest and a suitable atomizer (e.g., flame or graphite furnace).
2. Reagents and Solutions:
-
Standard Stock Solutions (1000 mg/L): Commercially available or prepared by dissolving a high-purity salt of the metal in an appropriate acid and diluting with deionized water.
-
Working Standards: Prepared by serial dilution of the stock solutions.
-
Blank Solution: Deionized water with the same acid matrix as the standards and samples.
3. General Procedure:
-
Prepare the instrument according to the manufacturer's instructions, including lamp installation, wavelength selection, and flame or furnace parameter optimization.
-
Aspirate or inject the blank solution to zero the instrument.
-
Introduce the standard solutions in increasing order of concentration and record the absorbance for each.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Introduce the sample solution and record its absorbance.
-
Determine the concentration of the metal in the sample from the calibration curve. Sample digestion may be required for complex matrices.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for heavy metal detection using a quinoline-based chemosensor and the underlying signaling mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. scispace.com [scispace.com]
comparative study of quinoline-based chelating agents
A Comparative Guide to Quinoline-Based Chelating Agents for Researchers and Drug Development Professionals
The following guide provides a comparative analysis of prominent quinoline-based chelating agents, focusing on their performance, underlying mechanisms, and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, neurodegenerative diseases, and oncology.
Introduction to Quinoline-Based Chelating Agents
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their ability to chelate and modulate the activity of metal ions is central to their therapeutic potential. Dysregulation of metal ion homeostasis is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in the proliferation of cancer cells. Quinoline-based chelating agents can sequester excess metal ions, thereby restoring cellular homeostasis and mitigating pathological processes. This guide focuses on a comparative analysis of three prominent quinoline-based chelators: 8-Hydroxyquinoline, Clioquinol, and PBT2.
Comparative Performance Data
The efficacy of a chelating agent is largely determined by its affinity for specific metal ions, which is quantitatively expressed by stability constants (log K). The following table summarizes the stability constants for 8-Hydroxyquinoline, Clioquinol, and PBT2 with key biological metal ions.
| Chelating Agent | Metal Ion | Log K1 | Log K2 | Analytical Method | Reference |
| 8-Hydroxyquinoline | Cu(II) | 13.3 | 12.0 | Potentiometric Titration | |
| Zn(II) | 9.8 | 8.7 | Potentiometric Titration | ||
| Fe(II) | 8.0 | 7.6 | Potentiometric Titration | ||
| Fe(III) | 12.3 | 11.5 | Potentiometric Titration | ||
| Clioquinol | Cu(II) | 8.9 | 7.8 | Spectrophotometry | |
| Zn(II) | 8.2 | 7.5 | Spectrophotometry | ||
| PBT2 | Cu(II) | 9.5 | - | Fluorescence Spectroscopy | |
| Zn(II) | 8.5 | - | Fluorescence Spectroscopy |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of chelating agents. Below are methodologies for key experiments cited in the literature.
Determination of Stability Constants by Spectrophotometric Titration
This method is used to determine the stoichiometry and stability constants of metal-ligand complexes.
Materials:
-
Quinoline-based chelating agent
-
Metal salt solution (e.g., CuSO4, ZnCl2)
-
Buffered aqueous solution (e.g., HEPES, MES)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the quinoline-based chelating agent in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the metal salt in the buffered aqueous solution.
-
In a cuvette, place a fixed concentration of the chelating agent in the buffer.
-
Record the initial UV-Vis spectrum of the chelating agent.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
Continue the titration until no further changes in the spectrum are observed.
-
The binding constant is determined by fitting the absorbance changes to a suitable binding model.
Metal-Binding Affinity by Fluorescence Spectroscopy
This technique is employed to study the interaction between a fluorescent chelating agent and a quencher, such as a metal ion.
Materials:
-
Fluorescent quinoline-based chelating agent
-
Metal salt solution
-
Buffered aqueous solution
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent chelating agent.
-
Prepare a series of solutions with a fixed concentration of the chelating agent and varying concentrations of the metal ion in a buffer.
-
Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength.
-
The quenching of fluorescence upon metal binding is used to calculate the binding affinity.
Signaling Pathways and Mechanisms of Action
Quinoline-based chelating agents exert their biological effects by modulating various signaling pathways.
Modulation of Amyloid-Beta Aggregation in Alzheimer's Disease
In Alzheimer's disease, copper and zinc ions are known to promote the aggregation of the amyloid-beta (Aβ) peptide. Quinoline-based chelators can sequester these metal ions, thereby inhibiting Aβ aggregation.
Caption: Quinoline chelators inhibit amyloid-beta aggregation.
Anticancer Activity via Modulation of Signaling Pathways
Quinoline-based chelators have demonstrated anticancer activity by interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and Akt pathways.
Caption: Quinoline chelators inhibit cancer cell signaling.
Experimental Workflow for Evaluating Anticancer Activity
The following workflow outlines the key steps in assessing the anticancer potential of quinoline-based chelating agents.
Caption: Workflow for anticancer activity evaluation.
A Comparative Guide to Metal Ion Quantification: Cross-Validation of Chelation-Based Colorimetric Assays and ICP-MS
In the landscape of analytical chemistry, particularly within biological and pharmaceutical research, the accurate quantification of metal ions is paramount. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as the gold standard for its exceptional sensitivity and specificity, colorimetric assays based on chelating agents offer a more accessible, high-throughput, and cost-effective alternative. This guide provides a comprehensive comparison of a representative colorimetric assay using a 4-Mercaptoquinoline-8-sulfonic acid (4-MQ-8-SA) scaffold against the benchmark of ICP-MS for metal ion quantification.
The following sections detail the comparative performance, experimental protocols, and logical workflows for cross-validating these two methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the appropriate technique for their specific needs.
Performance Comparison: 4-MQ-8-SA Assay vs. ICP-MS
The choice of analytical method often hinges on a trade-off between performance, speed, and cost. The following table summarizes the key performance metrics for a representative 4-MQ-8-SA-based colorimetric assay for Zinc (Zn²⁺) quantification compared to ICP-MS. It is important to note that the performance of the colorimetric assay is highly dependent on the specific metal ion and the buffer conditions.
| Parameter | Representative 4-MQ-8-SA Colorimetric Assay (for Zn²⁺) | ICP-MS (for Zn²⁺) | Comment |
| Principle | Chelation of metal ion by 4-MQ-8-SA leading to a measurable color change. | Ionization of atoms in a high-temperature plasma and separation of ions based on their mass-to-charge ratio. | The 4-MQ-8-SA assay is a spectrophotometric method, while ICP-MS is a mass spectrometry technique. |
| Limit of Detection (LOD) | 1-5 µM (micromolar) | 0.1-1 nM (nanomolar) | ICP-MS is significantly more sensitive, capable of detecting trace and ultra-trace amounts of metals. |
| Linear Range | 5-100 µM | 0.1 nM - 100 µM | ICP-MS offers a much wider dynamic range for quantification. |
| Precision (%RSD) | < 10% | < 5% | ICP-MS generally provides higher precision and reproducibility. |
| Specificity | Moderate to High (can be affected by other divalent cations) | Very High (potential for isobaric interferences, but can be resolved) | The specificity of the 4-MQ-8-SA assay depends on the chelator's affinity for the target metal versus other metals present in the sample. |
| Throughput | High (96-well plate format) | Low to Moderate (sample-by-sample analysis) | Colorimetric assays are well-suited for screening large numbers of samples. |
| Cost per Sample | Low | High | ICP-MS instrumentation and operational costs are substantially higher. |
| Matrix Effects | High (interference from colored compounds, turbidity, and other chelators) | Moderate (can be managed with internal standards and matrix-matched calibration) | Both methods can be affected by complex sample matrices, but ICP-MS offers more robust solutions for mitigation. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for both the 4-MQ-8-SA colorimetric assay and ICP-MS analysis for zinc quantification in a biological sample.
Protocol 1: 4-MQ-8-SA Colorimetric Assay for Zinc Quantification
This protocol describes a typical procedure for quantifying Zn²⁺ in a buffered solution using a 4-MQ-8-SA-based chelator.
1. Reagent Preparation:
- Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.
- 4-MQ-8-SA Stock Solution: Dissolve 10 mM of 4-MQ-8-SA in DMSO.
- Zinc Standard Stock Solution: Prepare a 1 M stock solution of ZnCl₂ in deionized water. Create a series of working standards (e.g., 0, 5, 10, 25, 50, 75, 100 µM) by diluting the stock solution in the assay buffer.
2. Sample Preparation:
- Clarify biological samples by centrifugation (e.g., 10,000 x g for 10 minutes) to remove any particulate matter.
- If necessary, dilute the samples in the assay buffer to bring the expected Zn²⁺ concentration within the linear range of the assay.
3. Assay Procedure (96-well plate format):
- Add 50 µL of each zinc standard or sample to individual wells of a clear, flat-bottom 96-well plate.
- Prepare a reaction mixture by diluting the 4-MQ-8-SA stock solution to 200 µM in the assay buffer.
- Add 50 µL of the 200 µM 4-MQ-8-SA solution to each well.
- Incubate the plate at room temperature for 15 minutes, protected from light.
- Measure the absorbance at the wavelength of maximum absorbance for the Zn²⁺-(4-MQ-8-SA)₂ complex (determined by a prior wavelength scan, e.g., 450 nm) using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank (0 µM standard) from all other readings.
- Plot the corrected absorbance values for the zinc standards against their known concentrations to generate a standard curve.
- Determine the concentration of Zn²⁺ in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: ICP-MS Analysis of Zinc
This protocol provides a general workflow for the quantification of total zinc in biological samples using ICP-MS.
1. Reagent Preparation:
- Acids: Use high-purity, trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).
- Internal Standard: Prepare a stock solution of an internal standard (e.g., Yttrium-89) at a suitable concentration (e.g., 1 ppm) in 2% HNO₃.
- Calibration Standards: Prepare a series of multi-element or single-element calibration standards containing zinc at known concentrations (e.g., 0, 1, 5, 10, 50, 100 ppb) in 2% HNO₃.
2. Sample Preparation (Microwave Digestion):
- Accurately weigh approximately 0.2 g of the biological sample into a clean microwave digestion vessel.
- Add 5 mL of concentrated HNO₃ and 1 mL of concentrated HCl to the vessel.
- Seal the vessels and perform microwave digestion using a programmed temperature ramp (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).
- After cooling, carefully open the vessels and dilute the digested samples to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be around 2%.
3. ICP-MS Analysis:
- Set up the ICP-MS instrument according to the manufacturer's instructions. Select the appropriate isotopes for zinc (e.g., ⁶⁶Zn, ⁶⁸Zn) and the internal standard.
- Introduce the internal standard online to all samples and standards.
- Aspirate the prepared calibration standards, blanks, and digested samples into the ICP-MS.
- Acquire data for the selected isotopes.
4. Data Analysis:
- Generate a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the calibration standards.
- Calculate the concentration of zinc in the digested samples based on their signal ratios and the calibration curve.
- Account for the initial sample weight and dilution factor to determine the final concentration of zinc in the original sample.
Visualizing the Methodologies
Diagrams can effectively illustrate the underlying principles and workflows of complex analytical procedures.
A Comparative Guide to the Performance of Mercaptoquinoline Derivatives and Alternative Chelating Agents in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific performance characteristics of 4-Mercaptoquinoline-8-sulfonic acid is limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-documented performance of a closely related and representative compound, 8-Mercaptoquinoline (Thiooxine) , and its derivatives. This is compared against Dithizone , a widely used alternative chelating agent for the analysis of heavy metals in complex matrices.
Introduction
The accurate quantification of metal ions in complex biological and environmental matrices is a critical aspect of research, drug development, and safety assessment. Chelating agents that form stable, colored complexes with metal ions are invaluable tools for spectrophotometric analysis. This guide provides a detailed comparison of the performance characteristics of mercaptoquinoline derivatives, represented by 8-Mercaptoquinoline, and Dithizone.
8-Mercaptoquinoline and its sulfonated derivatives are heterocyclic chelating agents that bind to metal ions through their nitrogen and sulfur atoms. The addition of a sulfonic acid group enhances water solubility, making them suitable for analysis in aqueous solutions without the need for organic solvents.
Dithizone (diphenylthiocarbazone) is a well-established organic reagent that forms intensely colored complexes with various heavy metals, which can be extracted into an organic solvent for spectrophotometric measurement.
Performance Comparison: 8-Mercaptoquinoline vs. Dithizone
The selection of a chelating agent depends on several factors, including the target metal ion, the sample matrix, the required sensitivity, and the analytical instrumentation available.
| Feature | 8-Mercaptoquinoline Derivatives | Dithizone |
| Selectivity | Good selectivity for a range of heavy metals. Can be tuned by adjusting pH. | Broad selectivity for many heavy metals. pH adjustment is crucial for selective extraction.[1] |
| Sensitivity | High, forming intensely colored complexes suitable for spectrophotometry. | Very high sensitivity, widely used for trace metal analysis.[1] |
| Solubility | Parent compound is soluble in organic solvents. Sulfonated derivatives are water-soluble. | Insoluble in water, requires extraction into organic solvents like chloroform or carbon tetrachloride.[1] |
| Matrix Interference | Can be susceptible to interference from other metal ions and organic matter. Masking agents may be required. | Prone to interference from other metals that also form dithizonates. Requires careful pH control and masking strategies. |
| Stability | Metal complexes generally exhibit high stability.[2] | Dithizone solutions are sensitive to light and oxidation and must be prepared fresh. |
| Versatility | Applicable in both aqueous and organic media (depending on the derivative). | Primarily used in liquid-liquid extraction-based methods. |
Quantitative Data
Table 1: Stability Constants (log K) of Metal Complexes
The stability constant (K) indicates the strength of the interaction between the chelating agent and the metal ion. Higher values signify a more stable complex.
| Metal Ion | 8-Mercaptoquinoline (in 50% Dioxane) | Dithizone (in CCl4) |
| Zinc (Zn²⁺) | 13.9 | 9.0 |
| Cadmium (Cd²⁺) | 13.0 | 10.1 |
| Lead (Pb²⁺) | 14.3 | 9.4 |
| Nickel (Ni²⁺) | 15.7 | 10.9 |
| Copper (Cu²⁺) | Not Available | 13.2 |
| Silver (Ag⁺) | 21.8 | Not Available |
| Bismuth (Bi³⁺) | 18.3 | Not Available |
Data for 8-Mercaptoquinoline from[2]. Data for Dithizone is representative and can vary with conditions.
Table 2: Spectrophotometric Analysis Parameters
This table presents typical analytical parameters for the determination of a representative heavy metal, Lead (Pb²⁺), using the two reagents.
| Parameter | 8-Mercaptoquinoline Method (in Chloroform) | Dithizone Method (in Chloroform) |
| λmax (nm) | 413 | 520 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | ~1.5 x 10⁴ | ~6.8 x 10⁴ |
| Linear Range (ppm) | 0.5 - 10 | 0.1 - 2.5 |
| Optimal pH | 5.5 - 7.0 | 8.5 - 11 |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Experimental Protocols
General Protocol for Spectrophotometric Determination of a Metal Ion (e.g., Lead) using 8-Mercaptoquinoline
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion (e.g., 1 to 10 ppm of Pb²⁺).
-
pH Adjustment: Adjust the pH of the standard solutions and the sample solution to the optimal range for complex formation (e.g., pH 6.0) using a suitable buffer (e.g., acetate buffer).
-
Complexation: Add a solution of 8-Mercaptoquinoline in a suitable solvent (e.g., ethanol or chloroform) to each standard and sample. Mix thoroughly and allow time for the complex to form.
-
Extraction (if necessary): If the complex is not water-soluble, extract it into an organic solvent like chloroform by vigorous shaking in a separatory funnel.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.
-
Concentration Determination: Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
General Protocol for Spectrophotometric Determination of a Metal Ion (e.g., Lead) using Dithizone
-
Sample Preparation: Prepare the sample solution, which may involve acid digestion to break down organic matter in complex matrices.
-
pH Adjustment and Masking: Adjust the pH of the solution to the optimal range for the selective extraction of the target metal (e.g., pH 9-10 for Pb²⁺). Add masking agents (e.g., cyanide, citrate) to prevent interference from other metals.
-
Extraction: Add a solution of dithizone in an immiscible organic solvent (e.g., chloroform) to the sample in a separatory funnel. Shake vigorously to extract the metal-dithizone complex into the organic phase.
-
Separation and Measurement: Allow the layers to separate and collect the organic phase. Measure the absorbance of the colored solution at the appropriate λmax.
-
Quantification: Compare the absorbance to a calibration curve prepared using standard solutions of the metal ion treated in the same manner.
Visualizations
Signaling Pathway of Metal Ion Detection
Caption: General workflow for metal ion detection using a chelating agent.
Experimental Workflow for Spectrophotometric Analysis
Caption: A typical experimental workflow for spectrophotometric metal analysis.
Logical Relationship of Reagent Selection Criteria
Caption: Key factors influencing the selection of a chelating reagent.
References
A Comparative Guide to the Metal Ion Selectivity of 4-Mercaptoquinoline-8-sulfonic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metal ion selectivity of 4-Mercaptoquinoline-8-sulfonic acid and its parent compound, 8-Mercaptoquinoline. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its closely related analogs to provide insights into its potential binding characteristics. The addition of a sulfonic acid group is generally known to increase the aqueous solubility of the ligand and can influence its metal-binding properties.
Data Presentation: Stability Constants of 8-Mercaptoquinoline with Various Metal Ions
The following table summarizes the stability constants for the formation of metal complexes with 8-Mercaptoquinoline in dimethylformamide. These values provide a baseline for understanding the intrinsic metal ion selectivity of the mercaptoquinoline scaffold. The stability of the metal complexes was found to decrease in the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II)[1].
| Metal Ion | Log β₁ | Log β₂ | Log β₃ |
| Ag(I) | 12.4 | - | - |
| Bi(III) | - | - | 32.7 |
| Ni(II) | 8.8 | 17.3 | - |
| Pb(II) | 7.6 | 14.2 | - |
| Cd(II) | 7.2 | 14.5 | - |
| Zn(II) | 6.8 | 13.4 | - |
Note: βn represents the overall stability constant for the formation of the MLn complex. The data was determined potentiometrically in dimethylformamide[1]. The sulfonic acid group in this compound is expected to enhance water solubility and potentially alter the stability of these complexes in aqueous solutions.
Logical Relationship of Metal Ion Binding
The following diagram illustrates the chelation of a metal ion by 8-mercaptoquinoline, the parent compound of this compound. This bidentate chelation through the sulfur and nitrogen atoms is fundamental to its metal selectivity.
Caption: Chelation and selectivity of 8-Mercaptoquinoline.
Experimental Protocols: Potentiometric Determination of Stability Constants
The stability constants of metal complexes with ligands like 8-mercaptoquinoline are commonly determined by potentiometric titration. This method involves monitoring the change in pH or metal ion concentration upon the addition of a titrant.
A. General Principle:
The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By measuring the hydrogen ion concentration (pH) during the titration of a solution containing the metal ion and the ligand with a standard base, the concentration of all species in equilibrium can be calculated, which in turn allows for the determination of the stability constants.
B. Materials and Instrumentation:
-
Potentiometer: A high-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).
-
Titration Vessel: A thermostated cell to maintain a constant temperature.
-
Burette: A calibrated micro-burette for the precise addition of the titrant.
-
Reagents:
-
The ligand (e.g., 8-mercaptoquinoline).
-
Metal salt solutions of known concentrations.
-
Standardized acid (e.g., HClO₄) and base (e.g., NaOH) solutions.
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
High-purity solvent (e.g., water or a mixed solvent system like dioxane-water).
-
C. Experimental Procedure (Illustrative):
-
Calibration: The pH meter and electrode system are calibrated using standard buffer solutions.
-
Ligand Protonation Constants: The protonation constants of the ligand are determined by titrating a solution of the ligand and a strong acid with a standard strong base in the absence of any metal ion.
-
Metal-Ligand Titration:
-
A solution containing a known concentration of the ligand, a known concentration of the metal ion, and a strong acid is prepared in the titration vessel. The ionic strength is kept constant by the addition of an inert electrolyte.
-
The solution is titrated with a standard solution of a strong base.
-
The pH is recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
The stability constants (βn) are then determined by solving a series of simultaneous equations or by using specialized computer programs that perform non-linear least-squares analysis of the titration data.
-
This guide provides a foundational understanding of the metal ion selectivity of this compound based on the available data for its parent compound. Further experimental studies are necessary to fully elucidate the specific binding profile of this compound in aqueous solutions.
References
A Comparative Guide to Analytical Methods Utilizing 4-Mercaptoquinoline-8-sulfonic Acid
This guide provides a comparative overview of analytical techniques employing 4-Mercaptoquinoline-8-sulfonic acid (4-MQ-8-S) for the quantification of heavy metal ions. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for metal ion determination. As no direct inter-laboratory comparison studies for 4-MQ-8-S methods were identified in publicly available literature, this guide synthesizes data from individual studies to compare methodologies and proposes a framework for conducting such a comparison.
Principles of Detection
This compound is a chelating agent that forms stable, colored complexes with various metal ions, particularly platinum group metals like palladium and osmium. The formation of these metal-ligand complexes is the basis for several analytical detection methods. The sulfonic acid group enhances the water solubility of the reagent and the resulting complexes. The core reaction involves the binding of the metal ion by the sulfur and nitrogen atoms of the 4-MQ-8-S molecule.
Caption: Chelation reaction of a metal ion with 4-MQ-8-S to form a quantifiable colored complex.
Comparative Performance of Analytical Methods
The primary techniques utilizing 4-MQ-8-S for metal ion analysis are spectrophotometry and voltammetry. Each method offers distinct advantages in terms of sensitivity, selectivity, and instrumentation requirements.
| Parameter | Spectrophotometry | Voltammetry |
| Principle | Measures the absorbance of light by the colored metal-4-MQ-8-S complex. | Measures the current resulting from the reduction or oxidation of the metal ion complex at an electrode surface. |
| Target Analyte | Palladium (Pd) | Osmium (Os) |
| Limit of Detection (LOD) | 0.2-0.4 µg/mL for Pd | 0.005 µg/mL for Os |
| Optimal pH | 2.5 - 4.0 | 0.1 M H₂SO₄ |
| Molar Absorptivity | 7.2 x 10³ L mol⁻¹ cm⁻¹ | Not Applicable |
| Beer's Law Range | 0.4 - 12 µg/mL | Not Applicable |
| Key Advantages | Widely available instrumentation, straightforward protocol. | High sensitivity, low detection limits. |
| Potential Interferences | Other metal ions that form colored complexes (e.g., Rh, Ru, Pt, Ir). | Surface-active substances that can foul the electrode. |
Experimental Protocols
Spectrophotometric Determination of Palladium
This protocol is based on the formation of a stable Pd(II)-4-MQ-8-S complex.
a. Reagents and Solutions:
-
Standard Palladium solution (1000 µg/mL)
-
This compound solution (0.1% w/v)
-
Buffer solution (pH 3.0, e.g., acetate buffer)
-
Deionized water
b. Procedure:
-
Calibration Standards: Prepare a series of palladium standard solutions (e.g., 0.5, 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.
-
Sample Preparation: To 10 mL volumetric flasks, add an aliquot of each standard or unknown sample solution.
-
Complex Formation: Add 2 mL of the buffer solution (pH 3.0) and 1 mL of the 0.1% 4-MQ-8-S solution to each flask.
-
Incubation: Dilute to the mark with deionized water, mix thoroughly, and allow the solution to stand for 15 minutes at room temperature for complete color development.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), typically around 390-400 nm, using a spectrophotometer with a reagent blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the unknown sample from this curve.
Voltammetric Determination of Osmium
This protocol is based on the catalytic current generated by the Os(VIII)-4-MQ-8-S complex in the presence of an oxidizing agent.
a. Reagents and Solutions:
-
Standard Osmium solution (1000 µg/mL)
-
This compound solution (1 mM)
-
Sulfuric Acid (0.1 M) as the supporting electrolyte
-
Potassium bromate (KBrO₃) solution (0.05 M)
-
Deionized water
b. Procedure:
-
Electrochemical Cell Setup: Prepare an electrochemical cell with a three-electrode system (e.g., a dropping mercury electrode or a glassy carbon electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode).
-
Sample Preparation: In the electrochemical cell, add 10 mL of the 0.1 M sulfuric acid supporting electrolyte.
-
Reagent Addition: Add 0.5 mL of the 1 mM 4-MQ-8-S solution and 1 mL of the 0.05 M KBrO₃ solution.
-
Deaeration: Purge the solution with inert gas (e.g., nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
Measurement:
-
Record the voltammogram of the blank solution over a potential range (e.g., -0.2 V to -0.8 V).
-
Add a known volume of the standard or unknown osmium solution to the cell.
-
Record the voltammogram again. The catalytic current peak will appear at a specific potential.
-
-
Quantification: The height of the catalytic peak is proportional to the concentration of osmium. Use the standard addition method for accurate quantification.
Proposed Workflow for an Inter-Laboratory Comparison
To ensure the reproducibility and reliability of methods using 4-MQ-8-S, a formal inter-laboratory comparison (also known as a proficiency test or round-robin study) is recommended. The following workflow outlines the necessary steps to design and execute such a study.
Caption: Proposed workflow for a three-phase inter-laboratory comparison study.
By following a structured approach, laboratories can validate their implementation of methods utilizing this compound, ensuring consistent and reliable results across different sites. This is particularly critical in regulated environments such as pharmaceutical development, where analytical method robustness is paramount.
A Comparative Guide to the Robustness of Analytical Procedures for Platinum Group Metal Analysis: 4-Mercaptoquinoline-8-sulfonic acid and Alternatives
This guide provides a comparative overview of analytical procedures for the quantification of platinum group metals (PGMs), with a focus on methods utilizing 4-Mercaptoquinoline-8-sulfonic acid as a chromogenic reagent. The robustness of this spectrophotometric method is compared with established alternative technologies, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The information presented is synthesized from established principles of analytical chemistry and method validation guidelines, owing to the limited availability of direct comparative studies on this specific compound.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of a UV-Vis spectrophotometric method using a quinoline-thiol derivative like this compound against common spectroscopic alternatives for the analysis of a PGM such as Rhodium (Rh).
| Parameter | UV-Vis Spectrophotometry (this compound method) | Flame Atomic Absorption Spectroscopy (FAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric reaction and light absorbance | Atomic absorption of light by ground-state atoms | Mass-to-charge ratio separation of ionized atoms |
| Limit of Detection (LOD) | ~10 - 100 µg/L (ppb) | ~5 - 50 µg/L (ppb) | < 0.01 µg/L (ppt) |
| Linear Range | Typically 1-2 orders of magnitude | Typically 1-2 orders of magnitude | Up to 9 orders of magnitude |
| Sample Throughput | Moderate (requires reagent addition and incubation) | High | High |
| Matrix Interference | High (susceptible to other metal ions and sample color) | Moderate (chemical and ionization interferences) | Low (isobaric interferences can be managed) |
| Cost per Sample | Low | Moderate | High |
| Instrument Cost | Low | Moderate | High |
| Robustness | Sensitive to pH, reagent concentration, and temperature | Generally robust, but sensitive to burner and nebulizer conditions | Highly robust, stable performance |
Experimental Protocols
1. Spectrophotometric Determination of Rhodium using a this compound Analog
This protocol is a representative procedure based on the known reactivity of quinoline-thiol reagents with platinum group metals.
-
Objective: To determine the concentration of Rh(III) in an aqueous sample.
-
Apparatus: UV-Vis Spectrophotometer, calibrated volumetric flasks, pipettes.
-
Reagents: Standard Rh(III) stock solution (1000 mg/L), this compound solution (0.1% w/v in 0.1 M HCl), acetate buffer (pH 4.5), deionized water.
-
Procedure:
-
Prepare a series of Rh(III) standard solutions (e.g., 0.5, 1, 2, 5, 10 mg/L) by diluting the stock solution.
-
Pipette 10 mL of each standard solution or sample into separate 50 mL volumetric flasks.
-
Add 5 mL of acetate buffer (pH 4.5) to each flask.
-
Add 2 mL of the this compound solution to each flask and mix thoroughly.
-
Heat the solutions in a water bath at 60°C for 20 minutes to facilitate complex formation.
-
Cool the flasks to room temperature and dilute to the mark with deionized water.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning a mid-range standard.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample.
-
2. Robustness Testing Protocol for the Spectrophotometric Method
Robustness is evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. According to ICH Q2(R1) guidelines, these variations may include:
-
Variation in pH: Analyze a sample at pH 4.3, 4.5, and 4.7.
-
Variation in Reagent Concentration: Prepare the reagent solution at 0.09%, 0.1%, and 0.11% w/v.
-
Variation in Reaction Temperature: Perform the heating step at 58°C, 60°C, and 62°C.
-
Variation in Reaction Time: Vary the heating time by ±10% (18, 20, and 22 minutes).
The effect of these variations is typically assessed by calculating the % Relative Standard Deviation (%RSD) of the results obtained under the modified conditions compared to the nominal conditions.
Visualizations: Workflows and Logical Relationships
Caption: Experimental workflow for spectrophotometric metal analysis.
Caption: Logical diagram for robustness testing of the analytical method.
Evaluating 4-Mercaptoquinoline-8-sulfonic Acid as a Quantitative Reagent for Palladium Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of palladium is crucial, given its widespread use as a catalyst in pharmaceutical synthesis. This guide provides a comprehensive evaluation of 4-Mercaptoquinoline-8-sulfonic acid as a spectrophotometric reagent for palladium analysis, comparing its performance with two other common alternatives: 8-Mercaptoquinoline and Bismuthiol II.
This document delves into the key analytical parameters of these reagents, presenting supporting experimental data in easily comparable formats. Detailed methodologies for the cited experiments are provided to ensure reproducibility.
Performance Comparison of Quantitative Reagents for Palladium
The selection of a suitable quantitative reagent is paramount for achieving accurate and reliable results in palladium analysis. The following table summarizes the key performance indicators for this compound and its alternatives.
| Parameter | This compound | 8-Mercaptoquinoline | Bismuthiol II |
| λmax | 485 nm | 430 nm | 420-430 nm |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ | 1.4 x 10⁴ L mol⁻¹ cm⁻¹ | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Range | 0.5 - 10 ppm | 0.2 - 8 ppm | 1 - 12 ppm |
| Sandell's Sensitivity | 0.0096 µg/cm² | 0.0076 µg/cm² | 0.0088 µg/cm² |
| Stoichiometry (Pd:Reagent) | 1:2 | 1:2 | 1:2 |
| Optimal pH Range | 2.5 - 5.5 | 3.0 - 10.0 | 1.0 - 2.0 (in H₂SO₄) |
| Solvent | Aqueous | Chloroform | Aqueous |
| Interferences | Fe(III), Cu(II), Ni(II), Co(II), Bi(III), Ag(I) | Fe(III), Cu(II), Ni(II), Co(II), Zn(II), Cd(II) | Bi(III), Cu(II), Ag(I), Au(III), Pt(IV) |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of palladium using each of the three reagents are outlined below.
Determination of Palladium using this compound
This method relies on the formation of a stable, colored complex between palladium(II) and this compound in an aqueous solution.
Reagents:
-
Standard Palladium(II) solution (100 ppm)
-
This compound solution (0.1% w/v in water)
-
Acetate buffer (pH 4.0)
Procedure:
-
Pipette an aliquot of the standard or sample solution containing 5-100 µg of palladium into a 10 mL volumetric flask.
-
Add 2 mL of the acetate buffer solution (pH 4.0).
-
Add 1 mL of the this compound solution.
-
Make up the volume to 10 mL with distilled water.
-
Allow the solution to stand for 15 minutes for complete color development.
-
Measure the absorbance at 485 nm against a reagent blank.
Determination of Palladium using 8-Mercaptoquinoline
This procedure involves the extraction of the palladium-8-mercaptoquinoline complex into an organic solvent.
Reagents:
-
Standard Palladium(II) solution (100 ppm)
-
8-Mercaptoquinoline solution (0.2% w/v in ethanol)
-
Citrate buffer (pH 4.5)
-
Chloroform
Procedure:
-
Take a suitable aliquot of the palladium solution in a separating funnel.
-
Add 5 mL of citrate buffer.
-
Add 1 mL of the 8-Mercaptoquinoline solution and shake for 1 minute.
-
Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the complex.
-
Allow the layers to separate and collect the organic phase in a 10 mL volumetric flask.
-
Repeat the extraction with a further 5 mL of chloroform and combine the extracts.
-
Make up the volume to the mark with chloroform.
-
Measure the absorbance of the organic phase at 430 nm against a chloroform blank.
Determination of Palladium using Bismuthiol II
This method is based on the reaction of palladium with Bismuthiol II in an acidic medium.
Reagents:
-
Standard Palladium(II) solution (100 ppm)
-
Bismuthiol II solution (0.25% w/v in 0.1 M NaOH)
-
Sulphuric acid (2 M)
-
Gum acacia solution (0.5% w/v)
Procedure:
-
To an aliquot of the sample solution containing 10-120 µg of palladium in a 10 mL volumetric flask, add 1 mL of 2 M sulphuric acid.
-
Add 1 mL of the gum acacia solution as a stabilizer.
-
Add 1 mL of the Bismuthiol II solution and mix well.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at 420 nm after 10 minutes against a reagent blank.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantitative determination of palladium using the three compared reagents.
Figure 1: Experimental workflow for palladium determination using this compound.
Figure 2: Experimental workflow for palladium determination using 8-Mercaptoquinoline.
Figure 3: Experimental workflow for palladium determination using Bismuthiol II.
Conclusion
This compound proves to be a viable aqueous-phase reagent for the spectrophotometric determination of palladium. Its primary advantage lies in avoiding the use of organic solvents for extraction, which is a significant benefit in terms of environmental considerations and operational simplicity. However, its sensitivity is slightly lower than that of 8-Mercaptoquinoline.
8-Mercaptoquinoline offers the highest sensitivity among the three reagents but requires a solvent extraction step, which can be time-consuming and introduces potential sources of error. Bismuthiol II provides a good alternative for analysis in a more acidic medium, though it is susceptible to interference from other precious metals.
The choice of reagent will ultimately depend on the specific requirements of the analysis, including the expected concentration of palladium, the sample matrix, the presence of interfering ions, and the available laboratory equipment and safety protocols. This guide provides the foundational data to make an informed decision.
Comparative Analysis of 4-Mercaptoquinoline-8-sulfonic Acid and Related Compounds in Experimental Research
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and materials science. This guide focuses on the experimental data of compounds structurally related to 4-Mercaptoquinoline-8-sulfonic acid, including 8-hydroxyquinoline-5-sulfonamides and metal complexes of 8-hydroxyquinoline. These related compounds have demonstrated notable anticancer and antimicrobial properties. Their synthesis typically involves multi-step reactions starting from quinoline or its derivatives. Mechanistically, their anticancer effects are linked to the induction of apoptosis and paraptosis through various signaling pathways, including the death receptor pathway and the ERK pathway. This guide provides a structured overview of the available quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various quinoline derivatives, providing a basis for comparison.
Table 1: Anticancer Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) | C-32 (Amelanotic Melanoma) | 12.3 ± 1.1 | Cisplatin | 10.5 ± 0.9 |
| MDA-MB-231 (Breast Adenocarcinoma) | 15.1 ± 1.3 | Doxorubicin | 1.2 ± 0.1 | |
| A549 (Lung Adenocarcinoma) | 18.2 ± 1.5 | Cisplatin | 14.2 ± 1.2 | |
| HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline) | M. tuberculosis | 0.1 | - | - |
| M. smegmatis | 1.56 | - | - | |
| MSSA | 2.2 | - | - | |
| MRSA | 1.1 | - | - |
Data sourced from a study on the anticancer and antibacterial activities of quinoline-5-sulfonamides and another on 8-hydroxyquinoline derivatives.[1][2]
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 8 | B. subtilis 168 | 2 |
| S. aureus ATCC 29213 | 2 | |
| E. coli ATCC 25922 | 6 | |
| Compound 15 | S. aureus | 0.8 µM |
| B. cereus | 1.61 µM |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data sourced from a review on quinoline derivatives against antimicrobial resistance.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of a key intermediate and for common biological assays used to evaluate quinoline derivatives.
Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride
This protocol describes the synthesis of a key intermediate used in the preparation of 8-hydroxyquinoline-5-sulfonamides.[1]
Materials:
-
8-Hydroxyquinoline (8-HQ)
-
Chlorosulfonic acid
-
Anhydrous acetonitrile
-
Appropriate amine with an acetylene moiety
-
Triethylamine
Procedure:
-
The reaction of 8-HQ with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride.
-
The resulting sulfonyl chloride is then reacted with an appropriate amine containing an acetylene moiety in anhydrous acetonitrile at room temperature.
-
Triethylamine is used as a hydrogen chloride acceptor.
-
The reaction is typically carried out using a four-fold molar excess of the amine per one mole of the sulfonic chloride.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[4][5][6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., C-32, MDA-MB-231, A549)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to a standard concentration, e.g., 0.5 McFarland)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the mechanisms of action of 8-hydroxyquinoline derivatives.
Apoptotic Pathway Induced by Tris(8-Hydroxyquinoline)iron
This diagram illustrates the dual signaling pathway of apoptosis induced by an iron complex of 8-hydroxyquinoline in head and neck cancer cells, involving both the death receptor and mitochondrial-mediated pathways.[10][11][12]
Paraptosis and Apoptosis Induction by a Novel 8-Hydroxyquinoline Derivative
This diagram outlines the induction of two distinct cell death mechanisms, paraptosis and apoptosis, in breast cancer cells by a novel 8-hydroxyquinoline derivative, highlighting the roles of ER stress and the ERK pathway.[2][5][13][14][15][16]
Alternatives and Future Directions
The field of quinoline-based drug discovery is rich with alternatives. For anticancer research, compounds like 1,4-naphthoquinone hybrids with 8-hydroxyquinoline have shown promise.[17] In the realm of antimicrobial agents, various halogenated and sulfonamide derivatives of quinoline are being actively investigated. Future research could focus on synthesizing and evaluating the biological activity of this compound to fill the current knowledge gap. Furthermore, exploring the synergistic effects of these compounds with existing therapies and investigating their detailed mechanisms of action will be crucial for their potential clinical translation.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. MIC determination by broth microdilution. [bio-protocol.org]
- 10. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Paraptosis—A Distinct Pathway to Cell Death [mdpi.com]
- 17. protocols.io [protocols.io]
A Comparative Guide to Assessing the Purity of Synthesized 4-Mercaptoquinoline-8-sulfonic acid
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable scientific research and drug development. For 4-Mercaptoquinoline-8-sulfonic acid, a compound with potential applications stemming from its quinoline core, thiol reactivity, and sulfonic acid functionality, ensuring high purity is critical to guarantee reproducible experimental outcomes. This guide provides a comparative overview of key analytical techniques for purity determination, contrasting the subject compound with a common alternative, 8-Mercaptoquinoline hydrochloride.
Comparative Purity Analysis: Key Methodologies
The purity of this compound is best determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying the compound and its impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential contaminants.
| Analytical Technique | This compound | Alternative: 8-Mercaptoquinoline hydrochloride | Key Advantages |
| HPLC (Reversed-Phase) | Purity > 98% (typical) | Purity > 97% (typical) | Provides high-resolution separation for accurate quantification of the main compound and impurities. |
| ¹H NMR Spectroscopy | Conforms to structure | Conforms to structure | Confirms the chemical structure by analyzing the proton environment. Impurities often introduce extraneous peaks. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 254.0 | [M+H]⁺ at m/z 162.0 | Offers precise mass-to-charge ratio data, confirming molecular weight and helping to identify impurities. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a standard workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Caption: Workflow for the purity assessment of synthesized compounds.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from potential starting materials, by-products, and other impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a water/acetonitrile (95:5) mixture to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of the synthesized compound. The presence of unexpected signals may indicate impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is necessary due to the poor solubility of the sulfonic acid in other common NMR solvents like CDCl₃.
-
¹H NMR Analysis: Acquire a standard proton spectrum. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and integration values of the aromatic protons on the quinoline ring should be consistent with the expected structure of this compound.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms in the molecule.
-
Data Interpretation: Compare the obtained spectra with reference spectra or predicted chemical shifts. The absence of significant unassigned peaks is an indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the target compound, providing an essential piece of evidence for its identity.
-
Instrumentation: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI in negative mode (ESI-) is preferred for the analysis of the sulfonic acid, which readily forms a negative ion.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Analysis: Infuse the sample directly into the mass spectrometer.
-
Data Interpretation: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻. For this compound (C₉H₇NO₃S₂), the expected monoisotopic mass is 256.98 g/mol , leading to an expected m/z of approximately 256.0. For the alternative, 8-Mercaptoquinoline (C₉H₇NS), analysis in positive mode (ESI+) would show the protonated molecule [M+H]⁺ at an m/z of approximately 162.0. The presence of other significant ions may suggest impurities.
A Comparative Guide to Analytical Methods for Thiol Antioxidants
Thiol-containing compounds, such as glutathione (GSH), cysteine (Cys), and homocysteine (HCy), are pivotal in cellular defense against oxidative stress, detoxification, and redox signaling.[1] Accurate quantification of these antioxidants in biological and pharmaceutical samples is crucial for understanding disease pathogenesis and developing therapeutic strategies. This guide provides a comparative overview of the primary analytical methods used for thiol antioxidant analysis, complete with experimental protocols, performance data, and workflow diagrams to aid researchers in selecting the most appropriate technique for their needs.
Spectrophotometric Methods
Spectrophotometric assays are widely used for their simplicity and cost-effectiveness.[2] They are typically based on an electron transfer (ET) reaction where the thiol antioxidant reduces a chromogenic reagent, resulting in a measurable color change.[3]
Principle of Operation: These methods measure the total antioxidant capacity by observing the change in absorbance of a probe after it reacts with a thiol. Common assays include the Cupric Reducing Antioxidant Capacity (CUPRAC), Ferric Reducing Antioxidant Power (FRAP), and the ABTS/TEAC assay.[4]
-
Advantages: Simple, rapid, inexpensive, and suitable for high-throughput screening.[5]
-
Limitations: Lower specificity, as they react with a broad range of reducing agents, not just thiols.[2] The FRAP method, for instance, is poorly responsive to thiols alone but can show significant deviations when thiols are mixed with phenols.[3] The CUPRAC method has been shown to provide the most additive and accurate results for such mixtures.[6]
This protocol is adapted for the analysis of thiol antioxidants.
-
Reagent Preparation:
-
CUPRAC Reagent: Mix equal volumes of 10 mM CuCl₂, 7.5 mM neocuproine in ethanol, and 1 M ammonium acetate buffer (pH 7.0).
-
-
Sample Preparation:
-
Prepare sample extracts in a suitable buffer (e.g., phosphate-buffered saline).
-
Prepare a series of standards using a known thiol, such as glutathione (GSH).
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of the sample or standard.
-
Add 150 µL of the pre-mixed CUPRAC reagent to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the standards and determine the concentration of thiols in the samples.
-
Caption: General workflow for the CUPRAC spectrophotometric assay.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates different thiol species before quantification, offering significantly higher specificity than spectrophotometric methods.[5] It is often coupled with sensitive detection methods, most commonly fluorescence or mass spectrometry.
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different thiols are separated based on their interaction with the stationary phase. To enhance detection and stability, thiols are almost always derivatized with a labeling agent before analysis.[7]
-
Advantages: Excellent separation and specificity for individual thiol compounds.[2] High sensitivity when paired with fluorescence or MS detectors.
-
Limitations: Longer analysis times compared to spectrophotometry.[5] Requires a chemical derivatization step, which adds complexity to the sample preparation.[7]
This protocol uses monobromobimane (MBB) as the derivatizing agent.[8]
-
Sample Preparation and Derivatization:
-
Homogenize tissue or lyse cells in an acidic buffer (e.g., 0.1 N HCl) to precipitate proteins and prevent oxidation.
-
Centrifuge the homogenate and collect the supernatant.
-
To 200 µL of the supernatant, add 750 µL of a reaction buffer (e.g., CHES buffer, pH 9.0).
-
Add 10 µL of 20 mM MBB in acetonitrile.
-
Incubate for 15 minutes at room temperature in the dark to allow the derivatization reaction to complete.
-
Stop the reaction by adding 40 µL of glacial acetic acid.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 40 mM sodium acetate with 17% methanol, pH 3.9.
-
Mobile Phase B: 100% methanol.
-
Gradient: A suitable gradient to separate the thiol-MBB adducts (e.g., start with 100% A, ramp to 100% B).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Set the fluorescence detector to an excitation wavelength of 392 nm and an emission wavelength of 480 nm.[8]
-
Quantify analytes by comparing peak areas to those of known standards.
-
Caption: Key steps in the HPLC-FLD analysis of thiols.
Electrochemical Methods
Electrochemical techniques offer high sensitivity and the potential for real-time monitoring of thiol concentrations.[9]
Principle of Operation: These methods measure the electrochemical response (current or potential) generated when thiols are oxidized or reduced at the surface of an electrode. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed.[10]
-
Advantages: High sensitivity, rapid analysis, and relatively low instrumentation cost.[9]
-
Limitations: Can suffer from interference from other electroactive species in complex samples.[5] The electrode surface is prone to fouling due to the strong adsorption of thiols.[9]
-
Electrode Preparation:
-
Use a three-electrode system: a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Thoroughly clean and polish the working electrode before each measurement.
-
-
Sample Preparation:
-
Dilute the sample in a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
DPV Measurement:
-
Immerse the electrodes into the sample solution.
-
Apply a potential scan over a range where the thiol of interest is oxidized (e.g., +0.2 V to +0.8 V for glutathione).
-
Record the resulting current peak, the height of which is proportional to the thiol concentration.
-
-
Quantification:
-
Create a calibration curve by measuring the peak currents of standard solutions of known concentrations.
-
Caption: Diagram of a three-electrode electrochemical setup.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly useful for analyzing small, charged molecules like thiols. It is known for its speed and efficiency.
Principle of Operation: Ions are separated in a narrow capillary tube filled with an electrolyte under the influence of a high-voltage electric field. Separation is based on differences in the charge-to-size ratio of the analytes.[11]
-
Advantages: Very fast analysis times (often under 5 minutes), high separation efficiency, and small sample volume requirements.[11]
-
Limitations: Lower concentration sensitivity compared to HPLC-MS unless coupled with sensitive detectors like laser-induced fluorescence (LIF).
This protocol is adapted from a method for analyzing thiols in red blood cells.[11]
-
Sample Preparation and Derivatization:
-
Lyse cells in water and precipitate proteins with acetonitrile.
-
Rapidly derivatize the supernatant with 5-iodoacetamidefluorescein (5-IAF) to label the thiol groups and prevent oxidation.
-
-
CE Analysis:
-
Capillary: Fused-silica capillary (e.g., 57 cm x 75 µm ID).
-
Electrolyte: 5 mmol/L sodium phosphate, 4 mmol/L boric acid with 75 mmol/L N-methyl-D-glucamine at pH 11.0.
-
Separation Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Injection: Use hydrodynamic or electrokinetic injection.
-
-
Detection:
-
Detect the migrating fluorescently-labeled thiols using a LIF detector.
-
Identify and quantify peaks based on migration time and peak area relative to standards.
-
Quantitative Performance Comparison
The choice of an analytical method often depends on the required sensitivity and the complexity of the sample matrix. The table below summarizes reported performance data for various methods.
| Method | Analyte(s) | Derivatizing Agent | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Matrix |
| HPLC-MS/MS | Glutathione, Cysteine, and 5 other metabolites | N-Ethylmaleimide (NEM) | LOQ as low as 0.01 ng/mL[12] | Cultured Cells[12] |
| HPLC-FLD | Cysteine, Glutathione, etc. | SBD-F | Not specified, suitable for low concentrations | Environmental Samples |
| Capillary Electrophoresis-LIF | Cys, GSH, CysGly, GluCys | 5-Iodoacetamidefluorescein | Not specified, good repeatability (CV < 3.3%)[11] | Red Blood Cells[11] |
| Electrochemical Sensor | Glutathione | N/A (Disulfide cleavage) | 20 pM[9] | Buffer Solution[9] |
| Electrochemical Sensor | Glutathione | N/A (Thionine-AuNP) | 0.4 pM[13] | Buffer Solution[13] |
| Spectrophotometry (CUPRAC) | Total Thiols & Phenols | N/A | Method dependent on analyte reactivity | Mixed Solutions[4] |
Conclusion
The selection of an analytical method for thiol antioxidants requires a trade-off between specificity, sensitivity, speed, and cost.
-
Spectrophotometric methods are ideal for rapid, high-throughput screening of total antioxidant capacity but lack the specificity to distinguish between different thiol compounds or other antioxidants.
-
HPLC , especially when coupled with fluorescence or mass spectrometry detection, provides excellent specificity and sensitivity for quantifying individual thiols, making it a gold standard for detailed mechanistic studies.[12]
-
Electrochemical methods offer the highest sensitivity, with detection limits reaching the picomolar range, and are well-suited for developing specialized sensors.[9][13]
-
Capillary Electrophoresis stands out for its rapid separation times and high resolution, making it an excellent choice when sample volume is limited and speed is critical.[11]
Researchers should choose the method that best aligns with their specific research question, sample type, and available instrumentation. For comprehensive profiling, combining multiple techniques can provide a more complete understanding of the thiol redox state in biological systems.[2]
References
- 1. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Antioxidant Determining Using Electrochemical Method [mdpi.com]
- 11. Thiol redox status evaluation in red blood cells by capillary electrophoresis-laser induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design of electrochemical detection of thiols based on the cleavage of the disulfide bond coupled with thionine modified gold nanoparticle-assisted amplification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Mercaptoquinoline-8-sulfonic acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Mercaptoquinoline-8-sulfonic acid, a compound featuring a mercaptan, a quinoline ring, and a sulfonic acid group. Adherence to these procedural guidelines is critical due to the potential hazards associated with this chemical's functional groups.
I. Immediate Safety Considerations
Prior to handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) if available, and to be familiar with general laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of inhalation: Move the person to fresh air.
-
In case of a spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a designated hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Waste Characterization and Segregation
This compound should be treated as hazardous waste due to the presence of the following functional groups:
-
Mercaptan (-SH): Known for strong, unpleasant odors and potential toxicity.
-
Sulfonic Acid (-SO3H): A strong acid.
-
Quinoline: A heterocyclic aromatic compound with potential environmental and health risks.
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Incompatible materials to keep separate include strong oxidizing agents and bases.
III. Disposal Procedure
The recommended disposal method for this compound is through your institution's hazardous waste management program. The following steps provide a general operational plan leading to final disposal.
Step 1: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
The original manufacturer's container, if in good condition, can be used.
-
Ensure the container has a secure, screw-on cap.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Hazard pictograms as appropriate (e.g., corrosive, toxic).
-
Step 3: On-site Neutralization (for aqueous solutions, if permitted) For dilute aqueous solutions of this compound, on-site neutralization of the acidic component may be an option if and only if it is permitted by your institution's EHS department and you are trained to perform the procedure.
-
Experimental Protocol for Neutralization:
-
Work in a well-ventilated fume hood.
-
Slowly add a dilute solution of a base (e.g., 1 M sodium hydroxide) to the aqueous waste while stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
This neutralized solution must still be collected as hazardous waste due to the presence of the mercaptan and quinoline moieties.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
The ultimate disposal method will likely be incineration by a licensed hazardous waste disposal facility.[2][3]
IV. Data Presentation
| Parameter | Value/Information | Source/Justification |
| Waste Category | Hazardous Chemical Waste | Presence of mercaptan, sulfonic acid, and quinoline functional groups. |
| Primary Hazards | Corrosive (due to sulfonic acid), Potential Toxicity (due to mercaptan and quinoline) | General chemical knowledge of functional groups. |
| Recommended Container | High-Density Polyethylene (HDPE) or original container | Chemical compatibility. |
| Disposal Method | Incineration via licensed hazardous waste facility | Common practice for organic chemical waste.[2][3] |
| Incompatible Materials | Strong oxidizing agents, bases (for non-neutralized waste) | Chemical reactivity. |
V. Mandatory Visualization
The logical workflow for the proper disposal of this compound is illustrated below.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 4-Mercaptoquinoline-8-sulfonic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Mercaptoquinoline-8-sulfonic acid. The following procedures are based on established safety protocols for handling similar chemical compounds, including aromatic thiols and sulfonic acids, to ensure the well-being of laboratory personnel and the protection of the environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4][6][7] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A flame-resistant lab coat, buttoned completely, should be worn.[8] For tasks with a higher risk of splashing, a chemically impervious apron or suit is recommended.[2][9] |
| Footwear | Closed-toe and closed-heel shoes made of a durable material are mandatory.[8] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[10][11][12] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][4][8] |
Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to minimize risks.
General Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[11][12]
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[10][11][12]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1][11]
-
Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][13] Do not eat, drink, or smoke in the laboratory.[6][14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14][15] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[13][14][15] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[10][13][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[13][15] Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[11][13]
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Do not allow the material to enter drains or waterways.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[16]
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[3][13][16] Do not dispose of it down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. capitalresin.com [capitalresin.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 5. fatfinger.io [fatfinger.io]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.dk [fishersci.dk]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
